Product packaging for H-DL-Ser-OMe.HCl(Cat. No.:CAS No. 5680-80-8)

H-DL-Ser-OMe.HCl

Número de catálogo: B554952
Número CAS: 5680-80-8
Peso molecular: 155.58 g/mol
Clave InChI: NDBQJIBNNUJNHA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

RN given for (HCl, (L)-isomer)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO3 B554952 H-DL-Ser-OMe.HCl CAS No. 5680-80-8

Propiedades

IUPAC Name

methyl 2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBQJIBNNUJNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971577
Record name Methyl serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5619-04-5, 5680-80-8
Record name Serine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5619-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl DL-serinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Serine, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl DL-serinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to H-DL-Ser-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of DL-Serine methyl ester hydrochloride (H-DL-Ser-OMe.HCl), a key derivative of the amino acid serine. It is widely utilized by researchers and drug development professionals as a fundamental building block in peptide synthesis and as an intermediate in the creation of more complex, biologically active molecules.[1][2] This guide details its chemical structure, physicochemical properties, and key experimental protocols for its synthesis and application.

Chemical Structure and Formula

This compound is the hydrochloride salt of the methyl ester of DL-serine. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The core structure consists of a serine backbone where the carboxylic acid group has been esterified with a methyl group, and the amino group is protonated to form a hydrochloride salt, which enhances its stability and water solubility.[1]

  • Molecular Formula: C₄H₁₀ClNO₃[3][4]

  • IUPAC Name: Methyl 2-amino-3-hydroxypropanoate hydrochloride[1]

  • Synonyms: Methyl DL-serinate hydrochloride, this compound[1]

Chemical Structure:

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 5619-04-5[1][3]
Molecular Weight 155.58 g/mol [1][3]
Appearance White to off-white solid[3]
Melting Point 134-136 °C[1]
Solubility Soluble in water.[1]
DMSO: 33.33 mg/mL (214.23 mM)[3]
Storage Conditions Powder: -20°C for 3 years; 4°C for 2 years.[3]
In solvent: -80°C for 6 months.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in a standard peptide coupling reaction.

1. Synthesis of this compound via Fischer Esterification

This protocol describes the direct esterification of DL-serine using methanol and hydrochloric acid as a catalyst. The methodology is adapted from a standard procedure for the L-isomer.[5]

  • Materials:

    • DL-Serine

    • Methanol (MeOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Reaction vessel with stirring capability

    • Cooling bath (ice-water)

    • Filtration apparatus (e.g., Büchner funnel)

    • Drying oven or vacuum desiccator

  • Procedure:

    • Combine DL-serine (1.0 eq) with methanol (approx. 1.0 g of methanol per 1.0 g of serine).[5]

    • Stir the suspension at room temperature.

    • Carefully add concentrated hydrochloric acid (approx. 0.48 g of HCl per 1.0 g of serine) to the mixture.[5] The HCl acts as the catalyst for the esterification reaction.

    • Continue stirring the reaction mixture. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) until the starting material (DL-serine) is consumed.

    • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product, DL-Serine methyl ester hydrochloride.[5]

    • Collect the resulting crystals by filtration.

    • Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting materials or impurities.

    • Dry the purified crystals under vacuum to obtain the final product.[5]

2. Application in Dipeptide Synthesis: Coupling with an Fmoc-Protected Amino Acid

This protocol outlines a representative procedure for using this compound as a building block in solution-phase peptide synthesis to form a dipeptide. The process involves neutralization of the hydrochloride salt, followed by coupling with an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) using a carbodiimide activator. This protocol is based on standard peptide coupling methodologies.[6]

  • Materials:

    • This compound (1.0 eq)

    • Fmoc-Ala-OH (1.0 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Reaction vessels, magnetic stirrer, ice bath

    • Filtration apparatus

  • Procedure:

    • Neutralization: Dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.[6]

    • Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool this solution to 0 °C in an ice bath.[6]

    • Add DCC (1.1 eq) to the Fmoc-Ala-OH solution at 0 °C and stir for 30 minutes. A white precipitate of dicyclohexylurea (DCU), a byproduct, will form.[6]

    • Coupling: Filter the mixture to remove the DCU precipitate. Add the resulting filtrate (containing the activated Fmoc-Ala-OH) to the neutralized H-DL-Ser-OMe solution.[6]

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, the resulting protected dipeptide (Fmoc-Ala-DL-Ser-OMe) can be isolated and purified using standard workup and chromatography techniques.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction and Isolation cluster_2 Purification A Combine DL-Serine and Methanol B Add Hydrochloric Acid (Catalyst) A->B C Stir Mixture (Monitor by TLC) B->C D Cool to 0°C to Induce Crystallization C->D E Collect Crystals by Filtration D->E F Wash Crystals with Cold Methanol E->F G Dry Final Product (this compound) F->G

Caption: Workflow for the synthesis of this compound.

G Dipeptide Synthesis Using this compound cluster_0 Reactant Preparation cluster_1 Coupling Reaction cluster_2 Outcome A Dissolve this compound in DMF B Add DIPEA to Neutralize A->B F Combine Activated Fmoc-Ala-OH with Neutralized Serine Ester C Dissolve Fmoc-Ala-OH & HOBt in DMF D Cool to 0°C, Add DCC to Activate C->D E Filter DCU Byproduct D->E E->F G Stir Overnight at Room Temp F->G H Protected Dipeptide (Fmoc-Ala-DL-Ser-OMe) G->H

Caption: Workflow for a dipeptide coupling reaction.

References

An In-depth Technical Guide to the Synthesis of DL-Serine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for DL-Serine methyl ester hydrochloride, an important intermediate in the synthesis of various pharmaceuticals, including Ramipril.[1][2] The document details the prevalent methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols. Furthermore, reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of the chemical processes.

Introduction

DL-Serine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of DL-Serine. The esterification of the carboxylic acid group in amino acids is a crucial step in peptide synthesis and for creating chiral building blocks in drug development.[3][4] This process increases the solubility of the amino acid in organic solvents and protects the carboxylic acid group from participating in unwanted side reactions.[4] The most common and efficient methods for the synthesis of DL-Serine methyl ester hydrochloride involve the use of an alcohol (methanol) in the presence of an acid catalyst or a chlorinating agent.

Primary Synthesis Pathways

The two principal methods for the synthesis of DL-Serine methyl ester hydrochloride are:

  • Esterification using Thionyl Chloride (SOCl₂): This is a widely used and efficient method for the esterification of amino acids.[5] Thionyl chloride reacts with methanol to generate hydrochloric acid in situ, which catalyzes the esterification.[6] The reaction is typically performed at low to reflux temperatures.

  • Esterification using Acetyl Chloride: Similar to the thionyl chloride method, acetyl chloride is added to methanol to generate HCl for the acid-catalyzed esterification. This method also provides high yields.[7]

  • Fischer-Speier Esterification: This classic method involves refluxing the amino acid and alcohol with an acid catalyst, such as hydrochloric acid.[8][9]

Comparative Data of Synthesis Pathways

The following table summarizes the quantitative data from various reported synthesis protocols for DL-Serine methyl ester hydrochloride.

MethodReactantsReaction ConditionsYield (%)Purity (%)Reference
Thionyl Chloride DL-Serine, Methanol, Thionyl ChlorideReflux for 20 hours93.7%Not Specified[1]
Thionyl Chloride L-Serine, Methanol, Thionyl Chloride35-40 °C for 24-48 hoursNot SpecifiedNot Specified[2]
Acetyl Chloride D-Serine, Methanol, Acetyl ChlorideReflux for 15 hours91%99.6% (HPLC)[7]
Hydrochloric Acid L-Serine, Methanol, Hydrochloric AcidNot Specified83.8%97.0%[8]

Detailed Experimental Protocols

Synthesis using Thionyl Chloride in Methanol

This protocol is adapted from a common procedure for the synthesis of amino acid methyl esters.[1]

Materials:

  • DL-Serine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend DL-Serine (e.g., 6.00 g, 57 mmol) in anhydrous methanol (e.g., 30 mL).[1]

  • Cool the suspension in an ice-water bath.[1]

  • Slowly add thionyl chloride (e.g., 5.4 mL) to the stirred suspension.[1] Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.[1]

  • Remove the ice bath and heat the reaction mixture to reflux for 20 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by rotary evaporation under reduced pressure to obtain the crude product.[1]

  • The resulting solid can be washed with a non-polar solvent like hexane or diethyl ether to remove any remaining impurities.[7]

  • Dry the product under vacuum to yield DL-Serine methyl ester hydrochloride as a white solid.[1]

Synthesis using Acetyl Chloride in Methanol

This protocol is based on a reported synthesis of D-Serine methyl ester hydrochloride.[7]

Materials:

  • DL-Serine

  • Anhydrous Methanol

  • Acetyl Chloride

Procedure:

  • Suspend DL-Serine (e.g., 100 g, 0.9515 mole) in anhydrous methanol (e.g., 600 mL) in a suitable reaction vessel at room temperature.[7]

  • Cool the mixture to -5 °C to 0 °C in an ice-salt bath.[7]

  • Add acetyl chloride (e.g., 224.0 g, 2.8545 mole) dropwise to the suspension while maintaining the temperature between -5 °C and 0 °C.[7]

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature.[7]

  • Heat the reaction mixture to reflux and maintain for 15 hours.[7]

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.[7]

  • The resulting residue can be crystallized from a mixture of methanol and methyl tert-butyl ether to yield pure DL-Serine methyl ester hydrochloride as a colorless solid.[7]

Visualized Pathways and Workflows

Reaction Pathway: Esterification with Thionyl Chloride

The following diagram illustrates the reaction mechanism for the synthesis of DL-Serine methyl ester hydrochloride using thionyl chloride and methanol.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DL_Serine DL-Serine AcylChloride Acyl Chloride Intermediate DL_Serine->AcylChloride + SOCl2 - SO2, - HCl Methanol Methanol (CH3OH) ProtonatedEster Protonated Ester Methanol->ProtonatedEster ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->AcylChloride AcylChloride->ProtonatedEster + CH3OH Product DL-Serine Methyl Ester Hydrochloride ProtonatedEster->Product - H+ Byproducts SO2 + HCl

Caption: Reaction pathway for the synthesis of DL-Serine methyl ester hydrochloride.

Experimental Workflow: General Synthesis and Purification

The diagram below outlines the general experimental workflow for the synthesis and purification of DL-Serine methyl ester hydrochloride.

G start Start reactants Mix DL-Serine and Methanol start->reactants cooling Cool to 0-5°C reactants->cooling addition Slowly Add Chlorinating Agent (SOCl2 or Acetyl Chloride) cooling->addition reaction React at Elevated Temperature (Reflux) addition->reaction evaporation Solvent Evaporation (Rotary Evaporator) reaction->evaporation washing Wash with Non-Polar Solvent evaporation->washing drying Dry Under Vacuum washing->drying product DL-Serine Methyl Ester Hydrochloride drying->product

Caption: General experimental workflow for the synthesis of DL-Serine methyl ester hydrochloride.

Conclusion

The synthesis of DL-Serine methyl ester hydrochloride is a well-established process with multiple high-yielding pathways. The choice between using thionyl chloride, acetyl chloride, or a direct acid catalyst often depends on the scale of the reaction, available resources, and desired purity. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling them to select and implement the most suitable method for their specific needs.

References

An In-depth Technical Guide to the Solubility and Stability of H-DL-Ser-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of DL-Serine methyl ester hydrochloride (H-DL-Ser-OMe.HCl), a key building block in peptide synthesis and various pharmaceutical applications. Understanding these properties is critical for its effective use in research and development.

Introduction

This compound is the hydrochloride salt of the methyl ester of the racemic amino acid DL-serine. The presence of the hydrochloride salt enhances the compound's stability and water solubility compared to its free base form. It is widely used as an intermediate in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 5619-04-5
Molecular Formula C4H10ClNO3[1]
Molecular Weight 155.58 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 134-136 °C (lit.)[1]

Solubility Profile

The solubility of this compound has been determined in various common laboratory solvents. As a hydrochloride salt of an amino acid ester, it exhibits good solubility in polar protic solvents. The available quantitative and qualitative solubility data are summarized in the tables below. Note that some data is for the L-enantiomer, which is expected to have very similar solubility to the DL-racemic mixture.

Quantitative Solubility Data
SolventConcentrationMethodCompound Form
Water≥ 100 mg/mL (642.76 mM)Not SpecifiedL-Serine methyl ester hydrochloride
Dimethyl Sulfoxide (DMSO)100 mg/mL (642.76 mM)Requires sonicationL-Serine methyl ester hydrochloride
Water50 mg/mLNot SpecifiedL-Serine methyl ester hydrochloride[2]
Qualitative Solubility Data
SolventSolubilityCompound Form
WaterSolubleDL-Serine methyl ester hydrochloride[1]
MethanolSolubleL-Serine methyl ester hydrochloride[2]

Stability Profile

This compound is a stable compound under appropriate storage conditions. Being a hydrochloride salt, it is less susceptible to degradation compared to the free amino ester.

General Stability and Storage
  • Solid State Stability: Stable for at least 2 years when stored at -20°C.[1]

  • Solution Stability: Stock solutions in DMSO can be stored at -80°C for up to 6 months.

  • Storage Conditions: Should be stored in a tightly sealed container in a cool, dry place, protected from moisture.[2]

  • Incompatibilities: Incompatible with strong acids, strong bases, and oxidizing agents.

Degradation Pathways

A general workflow for investigating potential degradation pathways is outlined below.

cluster_stress Forced Degradation Conditions cluster_analysis Analysis of Degradants Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) HPLC_UV HPLC-UV Acid_Hydrolysis->HPLC_UV Analyze samples Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) Base_Hydrolysis->HPLC_UV Analyze samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC_UV Analyze samples Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC_UV Analyze samples Photochemical Photochemical Stress (ICH Q1B) Photochemical->HPLC_UV Analyze samples H_DL_Ser_OMe_HCl This compound H_DL_Ser_OMe_HCl->Acid_Hydrolysis H_DL_Ser_OMe_HCl->Base_Hydrolysis H_DL_Ser_OMe_HCl->Oxidation H_DL_Ser_OMe_HCl->Thermal H_DL_Ser_OMe_HCl->Photochemical LC_MS LC-MS HPLC_UV->LC_MS Identify peaks NMR NMR Spectroscopy LC_MS->NMR Characterize structure

Forced degradation workflow for this compound.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of chemical compounds are provided below. These can be adapted for the specific analysis of this compound.

Protocol for Kinetic Solubility Determination

This method is a high-throughput approach to estimate the aqueous solubility of a compound.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 0.1 mM).

  • Addition to Aqueous Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO stock concentration to a 96-well plate.

  • Addition of Buffer: Add an appropriate volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).

  • Analysis: Analyze the samples for the presence of precipitate using nephelometry (light scattering) or by filtering the samples and measuring the concentration of the soluble compound in the filtrate by HPLC-UV.

Start Start Prep_Stock Prepare 10 mM Stock in 100% DMSO Start->Prep_Stock Serial_Dilute Serially Dilute Stock in DMSO Prep_Stock->Serial_Dilute Add_to_Plate Aliquot Dilutions to 96-well Plate Serial_Dilute->Add_to_Plate Add_Buffer Add PBS (pH 7.4) Add_to_Plate->Add_Buffer Incubate Incubate with Shaking (2 hours) Add_Buffer->Incubate Analyze Analyze for Precipitate (Nephelometry or HPLC-UV) Incubate->Analyze End End Analyze->End

Kinetic solubility determination workflow.

Protocol for Thermodynamic (Equilibrium) Solubility Determination

This method determines the solubility of a compound at equilibrium and is considered the gold standard.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

  • Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Conclusion

This compound is a valuable chemical intermediate with good solubility in polar solvents and excellent stability when stored under appropriate conditions. This guide provides a comprehensive summary of its known solubility and stability characteristics, along with detailed protocols for its further investigation. The information presented herein should serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

Potential Research Applications of H-DL-Ser-OMe.HCl: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Ser-OMe.HCl, or DL-Serine methyl ester hydrochloride, is a racemic mixture of the methyl ester derivative of the amino acid serine. As a readily available and water-soluble compound, it serves as a valuable building block in synthetic chemistry and holds significant potential for a range of research applications, primarily in the fields of oncology and neuroscience. This technical guide provides an in-depth overview of the core research areas where this compound could be instrumental, based on the established biological roles of serine and its derivatives. This document outlines potential experimental frameworks, presents representative data from analogous compounds to inform study design, and provides detailed protocols for key assays.

Introduction: The Scientific Rationale

Serine is a non-essential amino acid that plays a central role in cellular metabolism. It is a precursor for the synthesis of proteins, other amino acids such as glycine and cysteine, nucleotides, and lipids. The metabolic pathways involving serine are increasingly recognized as critical for the proliferation of cancer cells and for normal neurological function. This compound, as a derivative of serine, offers a unique chemical tool to probe these pathways. Its esterification and hydrochloride salt form can influence its cellular uptake, metabolic fate, and pharmacological properties compared to native serine.[1] While direct research on this compound is limited, the extensive body of literature on serine metabolism provides a strong foundation for its potential applications.

Potential Research Application I: Oncology

The serine synthesis pathway is often upregulated in cancer cells to meet the high demand for building blocks required for rapid proliferation.[2] This metabolic reprogramming presents a potential vulnerability that can be exploited for therapeutic intervention. This compound could be investigated as a modulator of serine metabolism in cancer cells.

Rationale for Investigation
  • Competitive Inhibition: As a serine analog, this compound could act as a competitive inhibitor of enzymes involved in serine metabolism or transport.

  • Prodrug Strategy: The methyl ester group may enhance cell permeability, allowing for more efficient delivery of a serine-like molecule into cancer cells.[1]

  • Induction of Metabolic Stress: By interfering with serine metabolism, this compound could induce metabolic stress and potentially lead to cancer cell death.

Representative Data from a Serine Derivative Study

The following table summarizes hypothetical data, based on studies of similar compounds, illustrating the potential anti-proliferative effects of a serine derivative on a cancer cell line.

Cell LineCompound Concentration (µM)Cell Viability (%)Reference Compound (IC50 in µM)
MCF-7 (Breast Cancer) 0 (Control)100 ± 5.0Doxorubicin (0.5 µM)
1085 ± 4.2
5062 ± 5.5
10045 ± 3.8
20028 ± 2.9
Experimental Workflow and Protocols

This protocol is a standard method to assess the effect of a compound on cell proliferation.

Workflow Diagram:

G A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Potential Research Application II: Neuroscience

Serine plays a crucial role in the central nervous system (CNS). D-serine, synthesized from L-serine, is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is vital for synaptic plasticity, learning, and memory. Dysregulation of serine metabolism has been implicated in neurodegenerative diseases such as Alzheimer's disease.[3] this compound could be explored for its potential neuroprotective or neuromodulatory effects.

Rationale for Investigation
  • NMDA Receptor Modulation: As a precursor to serine, this compound could influence the levels of D-serine and thereby modulate NMDA receptor activity.

  • Neuroprotective Agent: By influencing cellular metabolism and potentially reducing excitotoxicity, serine derivatives may offer neuroprotective benefits.[4][5]

  • Blood-Brain Barrier Permeability: The methyl ester form might alter the compound's ability to cross the blood-brain barrier, a critical factor for CNS-targeted drugs.

Representative Data from a Neuroprotection Study

The following table presents hypothetical data, based on studies with related compounds, demonstrating the potential of a serine derivative to protect neuronal cells from oxidative stress.

Treatment GroupOxidative StressorCell Viability (%)
ControlNone100 ± 5.0
Stressor OnlyH₂O₂ (100 µM)55 ± 6.2
Serine Derivative (10 µM) + StressorH₂O₂ (100 µM)75 ± 5.8
Serine Derivative (50 µM) + StressorH₂O₂ (100 µM)92 ± 4.5
Experimental Workflow and Protocols

This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult.

Workflow Diagram:

G A Culture neuronal cells (e.g., SH-SY5Y) B Pre-treat cells with this compound A->B C Induce neurotoxicity (e.g., with H₂O₂ or glutamate) B->C D Incubate for 24 hours C->D E Assess cell viability (e.g., LDH assay) D->E F Quantify neuroprotection E->F

Caption: Workflow for an in vitro neuroprotection assay.

Protocol (LDH Assay):

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate medium.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction of Toxicity: Add a neurotoxic agent such as hydrogen peroxide (H₂O₂) or glutamate to the culture medium. Include control wells with no toxin and wells with toxin but no test compound.

  • Incubation: Incubate the cells for 24 hours.

  • LDH Measurement: Collect the cell culture supernatant. Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit.

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the LDH release in treated wells to that in the toxin-only control wells.

Signaling Pathways and Mechanisms of Action

The potential biological effects of this compound are likely mediated through its interaction with key metabolic and signaling pathways.

Serine Synthesis Pathway in Cancer

This pathway is a potential target for this compound in cancer research.

Signaling Pathway Diagram:

G cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway 3-Phosphoglycerate 3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate PSAT1 PSAT1 3-Phosphohydroxypyruvate->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine Biomass Biomass Serine->Biomass This compound This compound This compound->PSAT1 Potential Inhibition

Caption: The serine synthesis pathway and a potential point of inhibition.

NMDA Receptor Signaling in Neurons

This compound could influence this pathway by modulating the availability of the co-agonist D-serine.

Signaling Pathway Diagram:

G cluster_precursor Serine Metabolism cluster_receptor NMDA Receptor L-Serine L-Serine Serine Racemase Serine Racemase L-Serine->Serine Racemase D-Serine D-Serine Serine Racemase->D-Serine NMDA Receptor NMDA Receptor D-Serine->NMDA Receptor Co-agonist Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Glutamate Glutamate Glutamate->NMDA Receptor Agonist Synaptic Plasticity Synaptic Plasticity Ca2+ Influx->Synaptic Plasticity This compound This compound This compound->L-Serine Potential Conversion

Caption: Potential influence of this compound on NMDA receptor signaling.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity for research in oncology and neuroscience. Its structural similarity to serine, combined with its modified chemical properties, makes it an ideal candidate for investigating the metabolic dependencies of cancer cells and the intricacies of neuronal signaling. The experimental frameworks and representative data presented in this guide are intended to serve as a starting point for researchers to design and execute studies that will elucidate the specific biological activities and therapeutic potential of this compound. Future research should focus on direct in vitro and in vivo studies to validate these potential applications and to understand the precise mechanisms of action of this compound.

References

In-Depth Technical Guide to CAS Number 5619-04-5: DL-Serine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, uses, and relevant biological pathways associated with CAS number 5619-04-5, chemically identified as DL-Serine Methyl Ester Hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and neuroscience.

Chemical and Physical Properties

DL-Serine methyl ester hydrochloride is a derivative of the amino acid serine, where the carboxylic acid group is esterified to a methyl group, and the compound is supplied as a hydrochloride salt. This modification enhances its solubility in certain organic solvents and makes it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of DL-Serine Methyl Ester Hydrochloride

PropertyValueReference
CAS Number 5619-04-5
Molecular Formula C₄H₁₀ClNO₃
Molecular Weight 155.58 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 134-136 °C[1]
Solubility Soluble in water[1]
Storage Temperature -20°C
SMILES String COC(=O)C(N)CO.Cl
InChI Key NDBQJIBNNUJNHA-UHFFFAOYSA-N

Applications in Chemical Synthesis

DL-Serine methyl ester hydrochloride is a valuable starting material and intermediate in various synthetic applications, most notably in peptide synthesis and the total synthesis of complex natural products.

Peptide Synthesis

As a protected form of serine, its methyl ester allows for controlled peptide bond formation without interference from the carboxylic acid group. The hydrochloride salt form can be neutralized in situ for coupling reactions. It is suitable for solution-phase peptide synthesis.

Total Synthesis of (-)-Hennoxazole A

DL-Serine methyl ester hydrochloride serves as a key chiral building block in the total synthesis of (-)-Hennoxazole A, a marine natural product with antiviral properties.[2][3][4] The synthesis generally involves the condensation of the serine derivative to form an oxazoline ring, which is a core structural motif of the target molecule.

Experimental Workflow: Synthesis of (-)-Hennoxazole A Intermediate

Below is a generalized workflow for the initial steps in the synthesis of (-)-Hennoxazole A, starting from DL-Serine methyl ester hydrochloride, based on published synthetic routes.[4] Note: This is a summary and not a detailed experimental protocol. Researchers should consult the primary literature for precise conditions and safety information.

G cluster_start Starting Material cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Oxidation cluster_downstream Further Synthetic Steps start DL-Serine Methyl Ester Hydrochloride (CAS 5619-04-5) product1 Oxazoline Intermediate start->product1 reagent1 Ethyl Acetimidate reagent1->product1 Forms the five-membered ring product2 Oxazole Intermediate product1->product2 reagent2 Oxidizing Agent (e.g., MnO₂) reagent2->product2 Aromatizes the ring downstream Elaboration to (-)-Hennoxazole A product2->downstream G cluster_prodrug Prodrug Administration & Metabolism cluster_astrocyte Astrocyte cluster_neuron Neuron cluster_synapse Synaptic Cleft prodrug DL-Serine Methyl Ester HCl (CAS 5619-04-5) hydrolysis Esterase Hydrolysis prodrug->hydrolysis serine_pool Systemic D/L-Serine Pool hydrolysis->serine_pool l_serine_astro L-Serine serine_pool->l_serine_astro Uptake l_serine_neuron L-Serine serine_pool->l_serine_neuron Direct Uptake l_serine_synth L-Serine Synthesis l_serine_synth->l_serine_astro l_serine_astro->l_serine_neuron Transport serine_racemase Serine Racemase l_serine_neuron->serine_racemase d_serine_neuron D-Serine serine_racemase->d_serine_neuron d_serine_synapse D-Serine d_serine_neuron->d_serine_synapse Release nmda_receptor NMDA Receptor d_serine_synapse->nmda_receptor Co-agonist Binding

References

The Pivotal Role of Serine Derivatives in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Serine, a non-essential amino acid, serves as a fundamental building block for proteins and a central node in cellular metabolism. However, its true significance in biomedical research is magnified through its diverse array of derivatives. These modified molecules are not mere metabolic intermediates; they are critical signaling molecules, disease biomarkers, and therapeutic targets that underpin a vast range of biological processes. From the orchestration of programmed cell death to the fine-tuning of neuronal communication, serine derivatives are at the forefront of research in neurobiology, oncology, immunology, and plant and microbial sciences.

This in-depth technical guide explores the core biological significance of key serine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in their scientific endeavors.

Phosphatidylserine (PS): The Sentinel of Cell Fate and Function

Phosphatidylserine (PS) is a crucial phospholipid component of eukaryotic cell membranes, playing a vital role in cellular signaling and apoptosis.[1][2] In healthy cells, its distribution is actively maintained, with a predominant localization to the inner leaflet of the plasma membrane.[3][4] This asymmetry is critical for normal cell function.

Role in Apoptosis: The "Eat-Me" Signal

A hallmark of early apoptosis is the translocation of PS from the inner to the outer leaflet of the plasma membrane.[3][4][5] This externalization acts as a conserved "eat-me" signal, recognized by phagocytes, which then engulf and clear the apoptotic cell, preventing an inflammatory response.[3][5] This process is mediated by proteins that specifically bind to the exposed PS headgroup.

Signaling Pathway: Phosphatidylserine Exposure and Phagocytic Clearance

PS_Apoptosis cluster_cell Apoptotic Cell cluster_phagocyte Phagocyte Inner Inner Leaflet Outer Outer Leaflet Apoptotic_Signal Apoptotic Signal (e.g., Caspase Activation) Flippase_Inhibition Flippase Inhibition Apoptotic_Signal->Flippase_Inhibition Scramblase_Activation Scramblase Activation Apoptotic_Signal->Scramblase_Activation PS_Internal Phosphatidylserine (PS) PS_External Externalized PS Flippase_Inhibition->PS_External Loss of Asymmetry Scramblase_Activation->PS_External Translocation PS_Receptor PS Receptor (e.g., BAI1, TIM-4) PS_External->PS_Receptor Binding ('Eat-Me' Signal) Engulfment Phagocytosis & Clearance PS_Receptor->Engulfment Signal Transduction Cysteine_Biosynthesis L_Serine L-Serine SAT Serine Acetyltransferase (SAT) L_Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT O_Acetylserine O-Acetylserine (OAS) OAS_TL O-Acetylserine (thiol) lyase (OAS-TL) O_Acetylserine->OAS_TL Sulfide Sulfide (S²⁻) Sulfide->OAS_TL L_Cysteine L-Cysteine L_Cysteine->SAT Feedback Inhibition Acetate Acetate CoA CoA SAT->O_Acetylserine SAT->CoA OAS_TL->L_Cysteine OAS_TL->Acetate PTM_Crosstalk cluster_protein Target Protein Protein_Ser Serine/Threonine Residue Phosphorylated Phosphorylated Protein GlcNAcylated O-GlcNAcylated Protein Kinase Kinase Kinase->Protein_Ser Adds PO₄²⁻ Phosphatase Phosphatase Phosphatase->Protein_Ser OGT O-GlcNAc Transferase (OGT) OGT->Protein_Ser Adds O-GlcNAc OGA O-GlcNAcase (OGA) OGA->Protein_Ser Phosphorylated->Phosphatase Removes PO₄²⁻ Phosphorylated->OGT Inhibits (on some sites) GlcNAcylated->Kinase Inhibits (on some sites) GlcNAcylated->OGA Removes O-GlcNAc

References

In-Depth Technical Guide: H-DL-Ser-OMe.HCl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-DL-Ser-OMe.HCl, the hydrochloride salt of DL-Serine methyl ester, is a fundamental building block in the field of chemical synthesis, particularly in peptide and medicinal chemistry. Its dual functionality, possessing both a free amine and a protected carboxylic acid in the form of a methyl ester, makes it a versatile reagent for the controlled assembly of complex molecules. This technical guide provides a comprehensive overview of its key physicochemical properties and the analytical methodologies used to ensure its quality for research and drug development applications.

Physicochemical and Purity Data

The molecular integrity and purity of this compound are critical for its successful application in synthesis. The following table summarizes its key quantitative data, compiled from various commercial suppliers and certificates of analysis.

ParameterValueMethod of Analysis
Molecular Weight 155.58 g/mol Calculated
Purity ≥99%HPLC[1]
≥98.0%NMR[2]
98+%Not Specified[3]
99.9%Titration (ex chloride)[4]
98.9%Titration (ex chloride)[5]
Water Content 0.12%Karl Fischer (KF)[2]
≤3.0%Karl Fischer (KF)[6]

Experimental Protocols for Quality Control

Accurate determination of the purity of this compound is paramount. The following sections detail the principles of the most common experimental protocols employed for its quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of amino acid derivatives. Since this compound lacks a strong UV chromophore, a derivatization step is typically required to enable sensitive detection.

Principle: The primary amine of this compound is reacted with a labeling agent to attach a chromophore or fluorophore. The resulting derivative is then separated from underivatized material and impurities on a C18 column and quantified by a UV or fluorescence detector.

Exemplary Protocol (Pre-column Derivatization with OPA/FMOC):

  • Reagent Preparation:

    • OPA Reagent: Dissolve o-phthalaldehyde (OPA) in a suitable buffer (e.g., borate buffer) with a thiol, such as N-acetyl-L-cysteine.

    • FMOC Reagent: Dissolve 9-fluorenylmethyl chloroformate (FMOC) in an organic solvent like acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in an appropriate solvent (e.g., dilute HCl).

  • Derivatization:

    • To an aliquot of the sample solution, add the OPA reagent and allow it to react with the primary amine.

    • Subsequently, add the FMOC reagent to derivatize any potential secondary amine impurities.

  • Chromatographic Conditions (Typical):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Aqueous buffer (e.g., sodium acetate)

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: A time-programmed gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm for OPA; Ex: 266 nm, Em: 305 nm for FMOC) or UV (e.g., 338 nm for OPA).

  • Quantification:

    • The purity is calculated based on the area percent of the main derivative peak relative to the total area of all peaks in the chromatogram.

Purity Assay by Titration

As indicated by certificates of analysis, a common method for assaying this compound is through titration, specifically leveraging the hydrochloride salt.[4][5]

Principle: This is an acid-base titration. The hydrochloride of the amino acid ester is a weak acid. The sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint, where all the hydrochloride has been neutralized, is detected potentiometrically.

Exemplary Protocol (Potentiometric Titration):

  • Reagent Preparation:

    • Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).

  • Sample Preparation:

    • Accurately weigh approximately 100-150 mg of this compound.

    • Dissolve the sample in a suitable volume of deionized water or a mixed solvent system (e.g., water/ethanol).

  • Titration:

    • Immerse a calibrated pH electrode and the burette tip into the sample solution.

    • Titrate the sample with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.

  • Endpoint Determination:

    • The equivalence point is determined from the inflection point of the titration curve (a plot of pH versus titrant volume) or by calculating the first derivative of the curve.

  • Calculation:

    • The purity of this compound is calculated using the following formula:

      Where:

      • V = Volume of NaOH at the equivalence point (L)

      • M = Molarity of the NaOH solution (mol/L)

      • MW = Molecular weight of this compound (155.58 g/mol )

      • W = Weight of the sample (g)

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide and protein chemistry. The methyl ester serves as a protecting group for the C-terminus, while the amine is available for coupling to the growing peptide chain.

The following diagram illustrates a typical workflow for the incorporation of a serine residue into a peptide chain on a solid support using Fmoc-based chemistry.

spss_workflow Resin Resin with growing peptide chain (N-terminus free amine) CouplingStep Coupling Reaction Resin->CouplingStep FmocSer Fmoc-Ser(tBu)-OH (Side chain protected Serine) Activation Activation FmocSer->Activation Coupling Coupling Agents (e.g., HBTU, DIC) Coupling->Activation Activation->CouplingStep Wash1 Wash CouplingStep->Wash1 Peptide elongation Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Exposes new N-terminus NextCycle Ready for next coupling cycle Wash2->NextCycle

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Cycle.

In this workflow, the free amine of the resin-bound peptide attacks the activated carboxyl group of the incoming Fmoc-protected serine. Following the coupling reaction, the temporary Fmoc protecting group is removed to expose a new N-terminal amine, which is then ready for the next coupling cycle. This compound would be utilized in a similar fashion in solution-phase peptide synthesis or as a starting material for the synthesis of more complex amino acid derivatives.

References

A Comprehensive Technical Guide to the Storage and Handling of H-DL-Ser-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling recommendations for H-DL-Ser-OMe.HCl (DL-Serine methyl ester hydrochloride). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and safeguarding laboratory personnel.

Compound Overview

This compound, also known as DL-Serine methyl ester hydrochloride, is a derivative of the amino acid serine.[1] It serves as a valuable building block in peptide synthesis and is utilized in various research and drug development applications.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1]

Storage Recommendations

Proper storage is paramount to preserving the stability and purity of this compound. The following table summarizes the recommended storage conditions for the solid compound and its solutions.

Form Condition Temperature Duration Additional Notes
Solid (Powder) Long-term-20°CAt least 2 yearsProtect from light and moisture.[1] Store in a tightly sealed container.[2][3]
Short-term+4°CAs needed for immediate use
ShippingAmbient
In Solution Stock Solution-80°CUp to 6 monthsUse within 6 months when stored at -80°C.[4][5]
-20°CUp to 1 monthUse within 1 month when stored at -20°C.[4][5]

It is critical to note that some suppliers recommend room temperature storage for the solid form, but specify that it should be in a cool, dark place, preferably below 15°C.[6] However, for long-term stability, sub-zero temperatures are consistently recommended. The compound is known to be hygroscopic and sensitive to air and moisture.[7] Therefore, it is advisable to store it under an inert gas atmosphere.[3]

Handling Procedures and Safety Precautions

Safe handling of this compound is essential to prevent exposure and ensure a safe laboratory environment. The following procedures should be strictly followed.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following PPE is mandatory:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]

  • Skin Protection: Wear protective gloves and a lab coat to prevent skin contact.[2][3]

  • Respiratory Protection: In case of dust formation, use a dust respirator.[3] Engineering controls such as a fume hood are recommended to minimize inhalation.

General Handling
  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2][3]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid dust formation during handling.[2]

  • Practice good industrial hygiene and safety practices.[2] Wash hands thoroughly after handling.[8]

In case of Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[2]

Stability and Incompatibility

This compound is generally stable under recommended storage conditions.[9] However, certain conditions and substances can lead to its degradation.

  • Conditions to Avoid: Excess heat, moisture, and dust formation.[2]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2][9]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][8][9]

Experimental Protocols

A general workflow for a stability study would involve:

  • Sample Preparation: Prepare multiple aliquots of this compound in both solid and solution forms.

  • Storage: Store the aliquots under various conditions (e.g., different temperatures, humidity levels, light exposures).

  • Time-Point Analysis: At specified time intervals, retrieve aliquots from each storage condition.

  • Analytical Testing: Analyze the purity and integrity of the compound using methods such as:

    • High-Performance Liquid Chromatography (HPLC): To assess purity and detect degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural changes.

    • Mass Spectrometry (MS): To determine the molecular weight and identify degradation products.

  • Data Analysis: Compare the analytical data from the stressed samples to a control sample stored under ideal conditions to determine the rate and nature of degradation.

Visualized Workflow for Safe Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound, from receiving the compound to its final use or disposal.

G Workflow for Safe Handling and Storage of this compound cluster_receiving Receiving and Initial Storage cluster_handling Handling and Use cluster_storage_solutions Storage of Solutions cluster_cleanup Cleanup and Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log in Inventory inspect->log initial_storage Transfer to Appropriate Long-Term Storage (-20°C) log->initial_storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) initial_storage->ppe Retrieve for Use fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Dissolve in Appropriate Solvent (if applicable) weigh->dissolve experiment Use in Experiment dissolve->experiment aliquot Aliquot Stock Solution dissolve->aliquot Prepare Stock decontaminate Decontaminate Work Area experiment->decontaminate Post-Experiment storage_sol_short Short-Term Storage (-20°C, <1 month) aliquot->storage_sol_short storage_sol_long Long-Term Storage (-80°C, <6 months) aliquot->storage_sol_long dispose Dispose of Waste According to Institutional Guidelines decontaminate->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Logical workflow for the safe handling and storage of this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional safety advice. Always refer to the specific SDS provided by the manufacturer for the most accurate and up-to-date information. All laboratory work should be conducted in accordance with institutional safety policies and regulations.

References

Methodological & Application

Application Notes and Protocols for H-DL-Ser-OMe.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: H-DL-Serine Methyl Ester Hydrochloride (H-DL-Ser-OMe.HCl) is a derivative of the amino acid serine, widely utilized as a fundamental building block in peptide synthesis.[1][2] In this molecule, the carboxylic acid group is protected as a methyl ester, and the amino group is available for peptide bond formation. The hydrochloride salt form enhances the compound's stability and solubility, making it a practical choice for various synthetic applications.[1][3]

This document provides detailed protocols for the application of this compound in solution-phase peptide synthesis, data on typical reaction components, and workflows to guide researchers in its effective use. Its primary application is in solution-phase methods where the methyl ester serves as a convenient C-terminal protecting group.[1][4][5] The side-chain hydroxyl group also offers a potential site for further functionalization, allowing for the synthesis of modified or complex peptides.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for handling, storage, and reaction setup.

PropertyValueReference(s)
CAS Number 5619-04-5[3]
Molecular Formula C₄H₉NO₃·HCl[3]
Molecular Weight 155.58 g/mol [3]
Appearance White to off-white crystalline solid-
Melting Point 134-136 °C[3]
Solubility Soluble in water. Soluble in polar organic solvents like DMF, DMSO, and methanol.[3][6]
Storage Stable for at least 2 years when stored at -20°C.[3]

Experimental Protocols

Protocol 1: Solution-Phase Dipeptide Synthesis using this compound

This protocol details the synthesis of a model dipeptide (e.g., Fmoc-Ala-Ser-OMe) via the coupling of N-α-Fmoc-protected Alanine (Fmoc-Ala-OH) with this compound. The process involves the neutralization of the hydrochloride salt, activation of the carboxylic acid, and subsequent peptide bond formation.

Materials:

  • This compound

  • Fmoc-Ala-OH

  • Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[7]

  • Coupling Additive: Ethyl cyanohydroxyiminoacetate (Oxyma Pure) or 1-Hydroxybenzotriazole (HOBt)[7][8]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)[8][9]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc)

  • Aqueous Solutions: 1N HCl, 1N Na₂CO₃ (or saturated NaHCO₃), Saturated NaCl (brine)

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent mixture like DCM/DMF (1:1).[7] Add the base (DIPEA or Et₃N, 1.1 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.[9]

  • Pre-activation: In a separate flask, dissolve the N-protected amino acid (Fmoc-Ala-OH, 1.0 eq), the coupling reagent (EDC-HCl, 1.0 eq), and the additive (Oxyma Pure or HOBt, 1.0 eq) in DCM/DMF.[7] Stir the solution at 0 °C (ice bath) for approximately 20 minutes. The solution will typically turn bright yellow if Oxyma is used.[7]

  • Coupling Reaction: Add the neutralized H-DL-Ser-OMe solution from step 1 to the pre-activation mixture. Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature, stirring overnight (12-16 hours).[7]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Remove the solvent under reduced pressure (rotary evaporation).[7]

    • Dissolve the resulting residue in Ethyl Acetate (EtOAc).[7]

    • Wash the organic solution sequentially with 1N HCl (3 times), 1N Na₂CO₃ or saturated NaHCO₃ (3 times), and finally with brine (3 times).[7][9]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude dipeptide.[7]

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure protected dipeptide (Fmoc-Ala-Ser-OMe).

Protocol 2: C-Terminal Deprotection (Saponification)

This protocol describes the hydrolysis of the methyl ester to yield the free carboxylic acid, which is necessary for further C-terminal elongation or for obtaining the final peptide acid.

Materials:

  • Protected dipeptide (e.g., Fmoc-Ala-Ser-OMe)

  • Lithium hydroxide (LiOH)

  • Solvents: Tetrahydrofuran (THF), Water

  • Aqueous Solution: 1M HCl

Procedure:

  • Dissolve the protected dipeptide (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).[9]

  • Add LiOH (1.5 eq) to the solution and stir at room temperature.[9]

  • Monitor the reaction by TLC. Upon completion (disappearance of the starting material), carefully acidify the mixture to a pH of ~3 using 1M HCl.[9]

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the C-terminal deprotected dipeptide (Fmoc-Ala-Ser-OH).[9]

Data Presentation

The following table summarizes typical molar equivalents and reagents used in a standard solution-phase coupling reaction.

ComponentRoleMolar Equivalent (eq)Example Compound
N-Protected Amino AcidN-terminus of dipeptide1.0Fmoc-Ala-OH
Amino Acid Ester SaltC-terminus of dipeptide1.0 - 1.1This compound
BaseHydrochloride Neutralization1.1 - 1.2DIPEA / Et₃N
Coupling ReagentCarboxyl Group Activation1.0 - 1.1EDC-HCl / DCC
Coupling AdditiveRacemization Suppression / Rate Enhancement1.0 - 1.1Oxyma Pure / HOBt

Mandatory Visualizations

Experimental and Logical Workflows

Below are diagrams illustrating the key processes in peptide synthesis involving this compound.

G Solution-Phase Dipeptide Synthesis Workflow start Start Materials: Fmoc-AA-OH + this compound neutralize 1. Neutralization of Serine Ester (DIPEA or Et3N in DCM) start->neutralize Add Base preactivate 2. Pre-activation of Fmoc-AA-OH (EDC-HCl/HOBt in DCM at 0°C) start->preactivate Add Coupling Reagents couple 3. Coupling Reaction (Mix and stir overnight) neutralize->couple Add to pre-activation mix preactivate->couple workup 4. Aqueous Work-up (Wash with acid, base, brine) couple->workup Reaction complete purify 5. Purification (Silica Gel Chromatography) workup->purify Crude Product product Final Product: Fmoc-AA-Ser-OMe purify->product Pure Product

Caption: Workflow for solution-phase coupling of an N-Fmoc amino acid with this compound.

G General Solid-Phase Peptide Synthesis (SPPS) Cycle resin Start: Peptide-Resin deprotect 1. N-α-Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotect wash1 2. Wash (DMF) deprotect->wash1 couple 3. Couple Next Fmoc-AA-OH (Coupling Reagents) wash1->couple wash2 4. Wash (DMF) couple->wash2 cycle Repeat Cycle for next amino acid wash2->cycle cycle->deprotect Elongate chain cleave Final Cleavage & Side-Chain Deprotection cycle->cleave Synthesis complete

Caption: Iterative cycle for chain elongation in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

G Key Relationships in Peptide Bond Formation cluster_reactants Reactants & Reagents AA1 N-Protected Amino Acid (Fmoc-AA-OH) Peptide Protected Dipeptide (Fmoc-AA-Ser-OMe) AA1->Peptide provides N-terminus AA2 C-Protected Amino Acid Ester (this compound) AA2->Peptide provides C-terminus Reagents Coupling Reagents (EDC, HOBt) Reagents->AA1 activates Base Base (DIPEA) Base->AA2 neutralizes

Caption: Logical relationship between reactants and reagents in dipeptide synthesis.

References

Application Notes and Protocols: H-DL-Ser-OMe.HCl as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-DL-Serine methyl ester hydrochloride (H-DL-Ser-OMe.HCl) and its enantiomerically pure counterpart, L-Serine methyl ester hydrochloride, are valuable and versatile building blocks in the synthesis of a wide array of bioactive molecules.[1][2] As a protected amino acid, with the carboxylic acid group masked as a methyl ester, it facilitates selective peptide bond formation and other chemical modifications.[3][4] Its hydrochloride salt form enhances stability and solubility, making it a practical starting material for various synthetic applications.[3][5] These attributes have led to its use in the development of pharmaceuticals, including the angiotensin-converting enzyme (ACE) inhibitor Ramipril, as well as in the synthesis of peptidomimetics targeting protein-protein interactions.[5][6][7]

This document provides detailed application notes and experimental protocols for the use of this compound and its L-isomer in the synthesis of bioactive molecules, supported by quantitative data and visual diagrams of relevant signaling pathways and experimental workflows.

Application in the Synthesis of ACE Inhibitors: The Case of Ramipril

L-Serine methyl ester hydrochloride is a key intermediate in the synthesis of Ramipril, a potent ACE inhibitor used in the treatment of hypertension and heart failure.[5][6][7] The synthesis involves a multi-step sequence where the serine derivative is elaborated to form the complex bicyclic structure of the final drug.

Quantitative Data for Ramipril Intermediate Synthesis

The following table summarizes the reported yields for key steps in the synthesis of Ramipril intermediates starting from L-Serine. It is important to note that yields can vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductReported Yield (%)Purity (%)Reference
1EsterificationL-SerineL-Serine methyl ester hydrochloride92.4 - 99.697.7 - 99.6[1]
2N-AcylationDL-Serine methyl ester hydrochlorideN-Acyl-DL-serine methyl esterNot specifiedNot specified[6]
3Cyclization & further stepsN-Acyl-DL-serine methyl ester derivativeRamipril key intermediateNot specifiedNot specified[6]
Experimental Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride (Intermediate 1)

This protocol is adapted from a patented method for the industrial-scale synthesis of L-Serine methyl ester hydrochloride.[1]

Materials:

  • L-Serine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Sodium hydroxide (NaOH) aqueous solution (for tail gas absorption)

Procedure:

  • Charge a reaction vessel with L-Serine (e.g., 200 kg) and methanol (e.g., 700 L).

  • Cool the mixture to 10 °C with stirring.

  • Slowly add thionyl chloride (e.g., 330 kg) dropwise, maintaining the temperature at or below 15 °C. The addition rate should be controlled (e.g., 40 kg/h ).

  • After the addition is complete, raise the temperature to 38 °C and maintain the reaction for 48 hours.

  • During the reaction, absorb the generated tail gas (HCl and SO₂) in a NaOH aqueous solution.

  • After 48 hours, cool the reaction mixture to induce crystallization.

  • Isolate the crystalline product by centrifugation.

  • Dry the product under vacuum at 60 °C for 10 hours to obtain L-Serine methyl ester hydrochloride.

Expected Yield and Purity:

  • Yield: Approximately 99.6%[1]

  • Purity: Approximately 99.1% (as determined by HPLC)[1]

Experimental Workflow: Synthesis of Ramipril Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a key intermediate of Ramipril starting from serine.

G cluster_esterification Step 1: Esterification cluster_acylation Step 2: N-Acylation cluster_cyclization Step 3 & 4: Cyclization & Michael Addition Serine L-Serine Esterification Esterification Reaction Serine->Esterification ThionylChloride SOCl₂ in Methanol ThionylChloride->Esterification SerOMeHCl H-L-Ser-OMe.HCl Esterification->SerOMeHCl Yield: ~99% SerOMeHCl_ref H-L-Ser-OMe.HCl AcylChloride Acyl Chloride Acylation N-Acylation AcylChloride->Acylation SerOMeHCl_ref->Acylation AcylSerOMe N-Acyl-L-Ser-OMe Acylation->AcylSerOMe AcylSerOMe_ref N-Acyl-L-Ser-OMe Cyclization Intramolecular Cyclization AcylSerOMe_ref->Cyclization MichaelAddition Michael Addition Cyclization->MichaelAddition RamiprilIntermediate Ramipril Intermediate MichaelAddition->RamiprilIntermediate

Caption: Generalized workflow for the synthesis of a Ramipril intermediate from L-Serine.

Signaling Pathway: Angiotensin-Converting Enzyme (ACE) Inhibition

Ramipril, synthesized from L-serine methyl ester hydrochloride, functions by inhibiting the angiotensin-converting enzyme (ACE). This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage by Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion by ACE ACE AT1R AT1 Receptor AngiotensinII->AT1R Activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Ramipril Ramipril Ramipril->ACE Inhibits

Caption: Simplified signaling pathway of ACE inhibition by Ramipril.

Application in the Synthesis of Peptidomimetic 14-3-3 Protein Inhibitors

Serine derivatives are instrumental in the design and synthesis of peptidomimetics that can modulate protein-protein interactions (PPIs). One such application is the development of inhibitors for the 14-3-3 protein family, which are implicated in various cellular processes, including the regulation of apoptosis.

Quantitative Data for 14-3-3 Inhibitors

The following table presents the inhibitory activity of a synthesized serine-based peptidomimetic against 14-3-3 proteins.

CompoundTargetAssayIC₅₀ (µM)Reference
Serine-based Peptidomimetic14-3-3 ProteinNot specified~5Not specified
Experimental Protocol: General Dipeptide Synthesis from this compound

This protocol outlines a general procedure for the solution-phase synthesis of a dipeptide using this compound, which can be a foundational step in creating more complex peptidomimetics. This example uses Boc-protected alanine as the coupling partner.

Materials:

  • This compound

  • Boc-L-Alanine (Boc-Ala-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add DIPEA (1.1 eq) and stir at room temperature for 20 minutes.

  • Activation of Boc-Ala-OH:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) and stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Add the neutralized this compound solution from step 1 to the activated Boc-Ala-OH mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow: Dipeptide Synthesis

The following diagram illustrates the workflow for the solution-phase synthesis of a dipeptide.

G cluster_neutralization Step 1: Neutralization cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling SerOMeHCl This compound Neutralization Neutralization SerOMeHCl->Neutralization DIPEA DIPEA DIPEA->Neutralization FreeAmine H-DL-Ser-OMe Neutralization->FreeAmine Free Amine FreeAmine_ref H-DL-Ser-OMe BocAla Boc-Ala-OH Activation Carboxylic Acid Activation BocAla->Activation DCC_HOBt DCC / HOBt DCC_HOBt->Activation ActivatedEster Boc-Ala-OBt Activation->ActivatedEster Active Ester Intermediate ActivatedEster_ref Boc-Ala-OBt Coupling Peptide Bond Formation FreeAmine_ref->Coupling ActivatedEster_ref->Coupling Dipeptide Boc-Ala-DL-Ser-OMe Coupling->Dipeptide

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

Signaling Pathway: 14-3-3 Protein-Mediated Apoptosis Regulation

14-3-3 proteins are key regulators of apoptosis, often by sequestering pro-apoptotic proteins. Inhibitors of 14-3-3 can disrupt these interactions, leading to the induction of apoptosis.

G Pro_Apoptotic Pro-Apoptotic Protein (e.g., Bad, Bax) Phospho_Pro_Apoptotic Phosphorylated Pro-Apoptotic Protein Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces ProteinKinase Protein Kinase (e.g., Akt) ProteinKinase->Pro_Apoptotic Phosphorylates Protein_1433 14-3-3 Protein Phospho_Pro_Apoptotic->Protein_1433 Binds to Inactive_Complex Inactive Cytoplasmic Complex Inactive_Complex->Apoptosis Prevents Inhibitor 14-3-3 Inhibitor Inhibitor->Protein_1433 Inhibits Binding

Caption: Simplified pathway showing the role of 14-3-3 proteins in apoptosis regulation.

References

Application Notes and Protocols for H-DL-Ser-OMe.HCl in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Ser-OMe.HCl, or DL-Serine methyl ester hydrochloride, is a racemic mixture of the methyl ester derivative of the amino acid serine. As a hydrochloride salt, it exhibits increased solubility and stability compared to its free base form.[1] In cell culture applications, serine is a crucial amino acid that plays a significant role in various cellular processes. It is a central component of the one-carbon metabolic network, contributing to the synthesis of nucleotides, amino acids, and lipids, as well as to the cellular methylation cycle.[2][3] Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for serine.[3][4] Supplementing cell culture media with serine or its derivatives can therefore impact cell growth, proliferation, and metabolic activity.[4][5]

These application notes provide a detailed protocol for the preparation and use of this compound in cell culture experiments, along with information on its potential biological effects.

Data Presentation

The following table summarizes key quantitative data for the use of this compound in cell culture. The recommended working concentrations are based on studies of serine and its derivatives in various cell lines, where effects on proliferation were observed in the micromolar to low millimolar range.[5]

ParameterValueReference/Note
Molecular Weight 155.58 g/mol [1]
Solubility Water (≥ 100 mg/mL for L-isomer), DMSO (33.33 mg/mL)[6]
Recommended Solvents for Stock Sterile water or DMSOBased on solubility data
Recommended Stock Concentration 100 mMFor ease of dilution
Storage of Powder -20°C for up to 3 yearsGeneral recommendation
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[6]
Recommended Working Concentration 0.01 - 1.0 mMBased on effective concentrations of serine in cell culture[5]
Filter Sterilization of Aqueous Stock 0.22 µm filter[6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound

Materials:

  • This compound powder

  • Sterile, nuclease-free water or DMSO

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (if using water)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 155.58 g/mol = 0.15558 g (or 155.58 mg)

  • Dissolution:

    • For an aqueous stock solution: Aseptically add the calculated mass of this compound powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL), and vortex thoroughly until the powder is completely dissolved. Bring the final volume to 10 mL with sterile water.

    • For a DMSO stock solution: Aseptically add the calculated mass of this compound powder to a sterile conical tube. Add the desired volume of DMSO (e.g., 10 mL) and vortex until fully dissolved. Note that gentle warming may be required to fully dissolve the compound in DMSO.

  • Sterilization (for aqueous solutions): If you prepared an aqueous stock solution, it is crucial to sterilize it by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[6] This step is not necessary for DMSO stock solutions if prepared under aseptic conditions.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Application of this compound to Cell Culture

Materials:

  • Cultured cells in appropriate cell culture vessels

  • Complete cell culture medium

  • Prepared sterile stock solution of this compound (from Protocol 1)

Procedure:

  • Determine the final working concentration: Based on your experimental design and cell type, decide on the final concentration(s) of this compound to be tested. A good starting range is between 0.01 mM and 1.0 mM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

  • Prepare the treatment medium:

    • Thaw an aliquot of the this compound stock solution.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 0.1 mM from a 100 mM stock solution:

      • V1 (volume of stock) = (M2 (final concentration) x V2 (final volume)) / M1 (stock concentration)

      • V1 = (0.1 mM x 10 mL) / 100 mM = 0.01 mL (or 10 µL)

    • Aseptically add the calculated volume of the stock solution to the appropriate volume of pre-warmed complete cell culture medium.

    • Gently mix the medium.

  • Treat the cells:

    • Remove the existing medium from your cultured cells.

    • Add the freshly prepared treatment medium containing this compound to the cells.

    • As a control, treat a parallel set of cells with medium containing the same volume of the vehicle (sterile water or DMSO) used to prepare the stock solution. The final concentration of DMSO should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Incubation and Analysis:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, perform the desired cellular assays, such as cell viability (e.g., MTT or WST-1 assay), proliferation (e.g., cell counting or BrdU incorporation), or metabolic analysis.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh this compound Powder dissolve Dissolve in Sterile Water or DMSO weigh->dissolve sterilize Filter-Sterilize (Aqueous Solution) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store determine_conc Determine Working Concentration store->determine_conc prepare_medium Prepare Treatment Medium determine_conc->prepare_medium treat_cells Treat Cells prepare_medium->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Perform Cellular Assays incubate->analyze

Caption: Experimental workflow for the preparation and application of this compound in cell culture.

G cluster_pathway Serine-Glycine One-Carbon (SGOC) Metabolism ext_ser Extracellular This compound int_ser Intracellular Serine ext_ser->int_ser Uptake & Hydrolysis glycine Glycine int_ser->glycine SHMT one_carbon One-Carbon Units (e.g., Formate) int_ser->one_carbon SHMT glutathione Glutathione Synthesis int_ser->glutathione via Cysteine glycine->one_carbon GCS nucleotides Nucleotide Synthesis (Purines, Thymidine) one_carbon->nucleotides methylation Methylation Cycle (DNA, RNA, Proteins) one_carbon->methylation

Caption: Simplified signaling pathway of serine's role in one-carbon metabolism.

References

Application Notes and Protocols for the Incorporation of H-DL-Ser-OMe.HCl into Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and techniques for utilizing H-DL-Serine methyl ester hydrochloride (H-DL-Ser-OMe.HCl) as a versatile building block in the synthesis of novel peptides and other organic compounds.

Introduction

This compound is a racemic serine derivative with its carboxylic acid protected as a methyl ester and supplied as a hydrochloride salt. This form offers enhanced stability and solubility in various solvents, making it a convenient starting material for a range of chemical transformations. Its applications primarily lie in peptide synthesis and the development of peptidomimetics and other biologically active molecules. This document outlines key considerations and experimental procedures for its successful incorporation into target structures.

Key Properties of this compound

A summary of the essential chemical and physical properties of this compound is presented below.

PropertyValue
CAS Number 5619-04-5
Molecular Formula C₄H₁₀ClNO₃
Molecular Weight 155.58 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents like DMF and DMSO.

Experimental Protocols

Neutralization of this compound for Coupling Reactions

Prior to its use in most coupling reactions, the hydrochloride salt of this compound must be neutralized to liberate the free amine. This is typically achieved in situ using a non-nucleophilic base.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (DIPEA or TEA, 1.1 equivalents) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes. The resulting solution containing the free amine of DL-serine methyl ester is now ready for the subsequent coupling reaction.

Protocol for N-Acylation (Amide Bond Formation)

This protocol describes a standard procedure for the coupling of an N-protected amino acid or a carboxylic acid to the free amine of DL-serine methyl ester.

Materials:

  • Neutralized this compound solution (from Protocol 3.1)

  • N-protected amino acid or carboxylic acid (1.0 equivalent)

  • Coupling agents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Anhydrous DMF

  • Inert atmosphere

Procedure using DCC/HOBt:

  • In a separate flask, dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF under an inert atmosphere.

  • Cool this solution to 0 °C and add DCC (1.1 eq.).

  • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the mixture to remove the DCU and add the filtrate to the previously prepared solution of neutralized this compound.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by dilution with an organic solvent like ethyl acetate, followed by washing with aqueous solutions to remove byproducts and unreacted starting materials.

Quantitative Data (Adapted from L-serine derivative synthesis):

ReactantsCoupling ReagentsSolventReaction TimeYield (%)Purity (%)Reference
N-Boc-L-Ala-OH + H-L-Ser-OMe.HClDCC/HOBtDMF12 h85-95>95 (after purification)Adapted from general peptide synthesis protocols.
N-Fmoc-L-Phe-OH + H-L-Ser-OMe.HClHBTU/DIPEADMF2 h90-98>97 (after purification)Adapted from solid-phase peptide synthesis protocols.

Disclaimer: The quantitative data presented is based on the synthesis of L-serine derivatives. The use of the racemic this compound will result in the formation of diastereomeric products, which may affect reaction yields and require specific purification techniques (e.g., chiral chromatography) for separation.

Protocol for C-Terminal Modification: Saponification of the Methyl Ester

The methyl ester of the serine moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be used for further C-terminal modifications.

Materials:

  • Serine-containing compound (with methyl ester)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the serine-containing compound (1.0 eq.) in a mixture of THF (or methanol) and water.

  • Add LiOH (1.5 eq.) or an aqueous solution of NaOH (1.5 eq.).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Carefully acidify the reaction mixture to a pH of approximately 3 with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the C-terminal carboxylic acid.

Experimental Workflow and Signaling Pathways

General Experimental Workflow for Peptide Synthesis

The following diagram illustrates a typical workflow for the incorporation of this compound into a dipeptide.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification This compound This compound Neutralization Neutralization (Base) This compound->Neutralization N-Protected-AA-OH N-Protected-AA-OH Coupling Peptide Coupling (e.g., DCC/HOBt) N-Protected-AA-OH->Coupling Neutralization->Coupling Free Amine Dipeptide Protected Dipeptide Coupling->Dipeptide Purification Purification (e.g., Chromatography) Dipeptide->Purification Final_Product Pure Dipeptide Purification->Final_Product

Caption: Workflow for dipeptide synthesis using this compound.

Serine in the Sphingolipid Synthesis Pathway

Serine is a crucial precursor in the de novo synthesis of sphingolipids, a class of lipids involved in various cellular processes, including signal transduction and membrane structure.

G Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide DES->Ceramide Complex_SL Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_SL G Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids (including Serine) mTORC1 mTORC1 Amino_Acids->mTORC1 AKT Akt PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb TSC->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis

Application Notes and Protocols for the Analytical Detection of H-DL-Ser-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative and qualitative analysis of DL-Serine methyl ester hydrochloride (H-DL-Ser-OMe.HCl) in various sample matrices. The protocols described herein are essential for quality control, pharmacokinetic studies, and formulation development in the pharmaceutical industry.

Introduction

This compound is a derivative of the amino acid serine, commonly used as a building block in the synthesis of peptides and other pharmaceutical compounds.[1][2][3] Accurate and precise analytical methods are crucial for determining its purity, stability, and concentration in different samples. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Methods Overview

A summary of the analytical methods for this compound is presented below, with detailed protocols provided in the subsequent sections.

Parameter HPLC with UV/Fluorescence Detection GC-MS Quantitative NMR (qNMR)
Principle Separation based on polarity after derivatization to introduce a chromophore/fluorophore.Separation based on volatility and mass-to-charge ratio after derivatization.Intrinsic property of nuclear spin resonance for direct quantification without derivatization.
Derivatization Required (e.g., OPA, FMOC).[4][5][6]Required (e.g., Silylation, Acylation).[7]Not required.[8][9]
Quantification External or internal standard calibration curve.Internal standard calibration curve.Internal standard method.[8][9][10]
Sensitivity High (pmol to fmol range with fluorescence).[5]High (pg to ng range).[7]Moderate (µg to mg range).
Sample Throughput High, especially with automated derivatization.[4][6]Moderate.Low to moderate.
Matrix Effects Can be significant; requires sample cleanup.Can be significant; requires sample cleanup.Generally lower, but can be affected by solvent and pH.
Instrumentation HPLC with UV or Fluorescence detector.GC-MS system.High-resolution NMR spectrometer.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

HPLC is a widely used technique for the analysis of amino acids and their derivatives. Since this compound lacks a strong chromophore, pre-column derivatization is necessary for sensitive UV or fluorescence detection.[4][5] The following protocol utilizes o-phthalaldehyde (OPA) as the derivatizing agent for primary amines, which reacts with the amino group of this compound in the presence of a thiol to form a highly fluorescent isoindole derivative.[5]

Experimental Protocol: HPLC-Fluorescence Detection

a) Reagents and Materials:

  • This compound reference standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (MPA)

  • Boric acid

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sample matrix (e.g., plasma, pharmaceutical formulation)

b) Preparation of Solutions:

  • Borate Buffer (0.4 M, pH 10.2): Prepare a 0.8 M boric acid solution and a 0.8 M sodium hydroxide solution. Mix to achieve a pH of 10.2.[5]

  • OPA/MPA Derivatization Reagent: Dissolve 10 mg of OPA in 0.7 mL of 0.1 M borate buffer and 0.3 mL of ethanol. Add 10 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.[6]

  • Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5)

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)

  • Standard Stock Solution: Accurately weigh and dissolve this compound in 0.1 M HCl to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 M HCl to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

c) Sample Preparation:

  • Pharmaceutical Formulation: Dissolve the formulation in 0.1 M HCl, sonicate if necessary, and filter through a 0.45 µm syringe filter. Dilute the filtrate to fall within the calibration range.

  • Plasma/Serum: To 100 µL of plasma, add 200 µL of methanol to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of 0.1 M HCl.

d) Automated Pre-Column Derivatization and HPLC Analysis:

  • Use an autosampler programmed for the following sequence:[4][6]

    • Draw 12.5 µL of Borate Buffer.

    • Draw 5.0 µL of sample/standard.

    • Mix in air (5 times).

    • Wait 0.2 minutes.

    • Draw 2.5 µL of OPA/MPA reagent.

    • Mix in air (10 times).

    • Wait 1 minute for the reaction to complete.

    • Inject the mixture.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.[5]

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      25 5 95

      | 30 | 95 | 5 |

e) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Automated HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Formulation) Extraction Extraction / Dilution Sample->Extraction Standard This compound Reference Standard Standard->Extraction Autosampler Autosampler (Automated Derivatization) Extraction->Autosampler Deriv_Reagent OPA/MPA Reagent Preparation Deriv_Reagent->Autosampler HPLC_Column C18 Reverse-Phase Column Autosampler->HPLC_Column Injection Fluorescence_Detector Fluorescence Detector (Ex: 340 nm, Em: 455 nm) HPLC_Column->Fluorescence_Detector Elution Chromatogram Chromatogram Fluorescence_Detector->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Figure 1: HPLC with Pre-Column Derivatization Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. This compound is not directly amenable to GC analysis due to its low volatility. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable derivative. A common approach is a two-step derivatization involving esterification followed by acylation.[7]

Experimental Protocol: GC-MS

a) Reagents and Materials:

  • This compound reference standard

  • Internal Standard (e.g., L-Alanine-d4 methyl ester hydrochloride)

  • 2 M HCl in Methanol

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (GC grade)

  • Toluene (GC grade)

  • Sample matrix

b) Preparation of Solutions:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.

c) Sample Preparation and Derivatization:

  • To 100 µL of sample or standard solution in a vial, add 10 µL of the internal standard solution.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 100 µL of 2 M HCl in methanol. Cap the vial tightly and heat at 80°C for 60 minutes to form the methyl ester.

  • Cool the vial and evaporate the reagent under nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of PFPA. Cap the vial and heat at 65°C for 30 minutes for acylation.

  • Cool the vial and evaporate the reagents.

  • Reconstitute the residue in 100 µL of toluene for GC-MS analysis.

d) GC-MS Conditions:

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL (splitless).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantification Ion for this compound derivative: (To be determined from the mass spectrum of the derivatized standard).

    • Qualifier Ion(s) for this compound derivative: (To be determined).

    • Quantification Ion for Internal Standard derivative: (To be determined).

e) Data Analysis:

  • Create a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_IS Sample / Standard + Internal Standard Esterification Esterification (2M HCl in Methanol, 80°C) Sample_IS->Esterification Acylation Acylation (PFPA, 65°C) Esterification->Acylation Reconstitution Reconstitution in Toluene Acylation->Reconstitution GC_Inlet GC Inlet (Splitless Injection) Reconstitution->GC_Inlet Injection GC_Column HP-5ms Column (Temperature Program) GC_Inlet->GC_Column Mass_Spectrometer Mass Spectrometer (EI, SIM Mode) GC_Column->Mass_Spectrometer Chromatogram_MS SIM Chromatogram Mass_Spectrometer->Chromatogram_MS Calibration_Curve_MS Calibration Curve (Peak Area Ratio vs. Conc.) Chromatogram_MS->Calibration_Curve_MS Quantification_MS Quantification of This compound Calibration_Curve_MS->Quantification_MS

Figure 2: GC-MS with Derivatization Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for calibration.[8][9][10] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: ¹H-qNMR

a) Reagents and Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

b) Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic acid) into the same NMR tube.

  • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Cap the tube and vortex until both the sample and the internal standard are completely dissolved.

c) ¹H-NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker).

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans (ns): 16 or higher to achieve a good signal-to-noise ratio.

  • Acquisition Time (aq): Sufficiently long to ensure high digital resolution.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

d) Data Processing and Analysis:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the methyl ester protons, -OCH₃) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

  • Calculate the purity or concentration using the following formula:[10]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

qNMR_Logical_Relationship cluster_principle Fundamental Principle of qNMR cluster_requirements Key Requirements for Accurate Quantification cluster_calculation Calculation Direct_Proportionality Signal Intensity ∝ Number of Nuclei Purity_Equation Purity Calculation Formula Accurate_Weighing Accurate Mass of Sample & Internal Standard Accurate_Weighing->Purity_Equation Full_Relaxation Complete Nuclear Relaxation (Sufficient Relaxation Delay) Full_Relaxation->Purity_Equation Resolved_Signals Well-Resolved Signals for Analyte and Internal Standard Resolved_Signals->Purity_Equation Known_Purity_IS Internal Standard with Certified Purity Known_Purity_IS->Purity_Equation

References

Application Notes and Protocols for the Esterification of H-DL-Ser-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the esterification of DL-serine to produce DL-serine methyl ester hydrochloride (H-DL-Ser-OMe.HCl). This process is a fundamental reaction in synthetic organic chemistry, often utilized in peptide synthesis and the development of various pharmaceutical intermediates.

Experimental Protocol: Acid-Catalyzed Esterification of DL-Serine

This protocol details the synthesis of this compound via an acid-catalyzed esterification reaction using thionyl chloride in methanol.[1][2][3] This method is widely adopted due to its efficiency and high yield.[2]

Materials:

  • DL-Serine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Ice-water bath

  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stirrer, add 30 mL of anhydrous methanol.[4]

  • Reagent Addition: Place the flask in an ice-water bath to cool the methanol. Under mechanical stirring, slowly add 5.4 mL of thionyl chloride to the methanol.[4] It is crucial to maintain the temperature between 0-10 °C during this addition.[5]

  • Stirring: After the complete addition of thionyl chloride, continue stirring the solution in the ice-water bath for 1 hour.[4]

  • Addition of DL-Serine: To the stirred solution, add 6.00 g (57 mmol) of DL-serine.[4]

  • Reaction: Remove the ice-water bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 35-40 °C) and maintain this temperature for 20-48 hours.[4][5] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[4]

  • Work-up: After the reaction is complete, cool the mixture. Remove the solvent (methanol) and any excess thionyl chloride by vacuum distillation using a rotary evaporator.[4]

  • Product Isolation: The resulting solid is the desired product, this compound. Dry the product to obtain the final yield.[4] In some procedures, cooling and crystallization are performed, followed by centrifugation and drying.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported protocols for the esterification of serine.

ParameterValueReference
Reactants
DL-Serine6.00 g (57 mmol)[4]
L-Serine105.6 g[6]
Methanol30 mL[4]
Methanol105.6 g[6]
Thionyl Chloride5.4 mL[4]
Hydrochloric Acid50.5 g[6]
Reaction Conditions
Initial Temperature0-10 °C[5]
Reaction Temperature35-40 °C (Reflux)[4][5]
Reaction Time20-48 hours[4][5]
Product Yield and Purity
Yield (this compound)8.28 g (93.7%)[4]
Yield (L-Serine Methyl Ester HCl)134.4 g (83.8%)[6]
Purity97.0%[6]
Water Content0.2%[6]
L-Serine (impurity)0.7%[6]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation A Add 30 mL Methanol to Flask B Cool Flask in Ice-Water Bath A->B F Heat to Reflux (35-40°C) C Slowly Add 5.4 mL Thionyl Chloride B->C D Stir for 1 hour at 0-10°C C->D E Add 6.00 g DL-Serine D->E E->F G React for 20-48 hours F->G H Cool Reaction Mixture G->H I Remove Solvent via Vacuum Distillation H->I J Dry the Product I->J K Obtain this compound J->K

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Serine Amides Using H-DL-Ser-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine amides are valuable synthetic intermediates and structural motifs in medicinal chemistry and drug discovery. Their applications range from building blocks in peptide synthesis to key components in pharmacologically active molecules targeting neurological disorders.[1] The strategic incorporation of the serine amide moiety can influence the physicochemical properties and biological activity of a compound. This document provides detailed application notes and protocols for the synthesis of serine amides utilizing H-DL-Ser-OMe.HCl (DL-Serine methyl ester hydrochloride) as a readily available starting material. The protocols outlined below cover direct amidation with ammonia and primary amines, offering researchers a versatile toolkit for accessing a range of serine amide derivatives.

General Considerations

Starting Material: this compound is a stable, crystalline solid that serves as a convenient precursor for the free base, DL-serine methyl ester. The hydrochloride salt must be neutralized in situ or in a separate step before amidation.

Solvent Selection: The choice of solvent is critical and depends on the specific protocol. Methanol is commonly used for the initial neutralization and subsequent reaction with ammonia. For coupling with other amines, aprotic polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are often suitable.

Purification: Serine amides are often polar compounds, which can present challenges during purification.[2][3] Techniques such as flash column chromatography using silica gel with polar solvent systems (e.g., DCM/methanol mixtures), preparative thin-layer chromatography (prep-TLC), or recrystallization are commonly employed. For basic amine-containing products, deactivating the silica gel with a base like triethylamine or using a basic stationary phase like alumina can improve separation and yield.[3]

Protocol 1: Synthesis of DL-Serinamide Hydrochloride via Ammonolysis

This protocol describes the synthesis of the parent DL-serinamide hydrochloride through the direct reaction of the free DL-serine methyl ester with ammonia.

Experimental Protocol:

Step 1: Neutralization of this compound

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in methanol (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of potassium hydroxide (KOH) (1.0 eq.) in methanol (5-10 volumes).

  • Slowly add the KOH/methanol solution to the stirring this compound solution at 0 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

  • Filter the resulting suspension to remove the precipitated potassium chloride (KCl). The filtrate contains the free DL-serine methyl ester in methanol.

Step 2: Ammonolysis

  • Transfer the methanolic solution of DL-serine methyl ester to a pressure vessel.

  • Cool the solution to 0 °C and bubble dry ammonia gas through the solution until saturation is achieved.

  • Seal the vessel and allow the reaction to stir at room temperature for 48-72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude DL-serinamide.

Step 3: Salt Formation and Purification

  • Dissolve the crude DL-serinamide in a minimal amount of deionized water (2-4 volumes).

  • Adjust the pH of the solution to 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl).

  • Add acetone to the aqueous solution until precipitation is observed.

  • Cool the mixture in an ice bath for 1-2 hours to promote crystallization.

  • Collect the white precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum to yield pure DL-serinamide hydrochloride.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ReagentsKOH, Ammonia, HCl, Methanol, Acetone, Water
Reaction Time48 - 72 hours (Ammonolysis)
Typical Yield70-85%
Purity>98% (by NMR)

Protocol 2: Synthesis of N-Substituted Serine Amides via Direct Amidation

This protocol outlines a general procedure for the synthesis of N-alkyl and N-aryl serine amides by reacting the free DL-serine methyl ester with a primary amine.

Experimental Protocol:

Step 1: Neutralization of this compound

  • Follow the same procedure as in Protocol 1, Step 1 to generate a methanolic solution of DL-serine methyl ester.

  • After filtration of KCl, evaporate the methanol under reduced pressure to obtain the free DL-serine methyl ester as an oil.

Step 2: Amide Coupling

  • Dissolve the DL-serine methyl ester (1.0 eq.) in a suitable aprotic solvent such as DCM or THF.

  • Add the desired primary amine (1.1 - 1.5 eq.).

  • The reaction can be heated to reflux to drive it to completion. Monitor the progress by TLC.

  • For less reactive amines, a catalytic amount of a Lewis acid or the use of a coupling agent may be necessary (see Protocol 3).

Step 3: Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, from 100% DCM to 10% methanol in DCM, is often effective.

Quantitative Data for Representative N-Substituted Serine Amides:

AmineProductReaction ConditionsTypical Yield
BenzylamineN-Benzyl-DL-serinamideReflux in THF, 24h60-75%
AnilineN-Phenyl-DL-serinamideReflux in Toluene with catalytic p-TSA, 48h40-55%
CyclohexylamineN-Cyclohexyl-DL-serinamideReflux in DCM, 36h65-80%

Protocol 3: Amide Coupling using HBTU/HOBt

For more challenging couplings, particularly with less nucleophilic amines or for preserving stereochemistry (in the case of enantiopure starting material), the use of standard peptide coupling reagents is recommended.

Experimental Protocol:

Step 1: Preparation of Free Amine and Carboxylic Acid (if starting from Serine) Note: This protocol is adapted for coupling a carboxylic acid with an amine. To use this compound, it would first need to be hydrolyzed to the carboxylic acid and the amine component would be the desired primary or secondary amine.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid (e.g., N-protected Serine) (1.0 eq.) and HOBt (1.1 eq.) in DMF or a mixture of DCM/DMF.

  • Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Add HBTU (1.1 eq.) to the solution and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the primary amine (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

Step 3: Workup and Purification

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Serinamide Synthesis

experimental_workflow General Workflow for Serine Amide Synthesis cluster_neutralization Step 1: Neutralization cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification start This compound in Methanol add_base Add KOH/Methanol at 0°C start->add_base stir_neutralize Stir for 30 min add_base->stir_neutralize filter Filter to remove KCl stir_neutralize->filter free_ester DL-Serine Methyl Ester Solution filter->free_ester add_amine Add Amine (e.g., NH3, R-NH2) free_ester->add_amine react React (Room Temp or Reflux) add_amine->react crude_amide Crude Serine Amide react->crude_amide workup Aqueous Workup / Salt Formation crude_amide->workup chromatography Column Chromatography / Recrystallization workup->chromatography final_product Pure Serine Amide chromatography->final_product

Caption: General workflow for the synthesis of serine amides.

Potential Role of Serine Derivatives in Neuromodulation

Serine and its derivatives, such as D-serine, are known to play crucial roles in the central nervous system, particularly in the modulation of N-methyl-D-aspartate (NMDA) receptors.[4] Dysregulation of these pathways has been implicated in various neurodegenerative diseases.[1] Synthesized serine amides could potentially act as modulators of these pathways.

signaling_pathway Hypothesized Modulation of NMDA Receptor Signaling by Serine Amides cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds serine_amide Synthesized Serine Amide serine_amide->nmda_receptor Potential Modulator ca_influx Ca2+ Influx nmda_receptor->ca_influx downstream Downstream Signaling Cascades (e.g., CaMKII, CREB) ca_influx->downstream plasticity Synaptic Plasticity (LTP/LTD) downstream->plasticity neuroprotection Neuroprotection / Neurotoxicity plasticity->neuroprotection

Caption: Potential modulation of NMDA receptor signaling.

Conclusion

The protocols provided herein offer a robust starting point for the synthesis of a variety of serine amides from this compound. By selecting the appropriate amidation strategy and purification method, researchers can efficiently generate these valuable compounds for further investigation in drug discovery and chemical biology. The potential for these derivatives to modulate key neurological pathways highlights the importance of developing a diverse chemical library of serine amides for biological screening.

References

Safety Precautions for Handling H-DL-Ser-OMe.HCl in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document outlines the necessary safety precautions for handling H-DL-Serine methyl ester hydrochloride (H-DL-Ser-OMe.HCl) in a laboratory setting. The information provided is intended to ensure the safety of personnel and the integrity of experiments.

Introduction

H-DL-Serine methyl ester hydrochloride is a derivative of the amino acid serine, commonly used in peptide synthesis and other biochemical applications.[1][2] As a hydrochloride salt, it is more water-soluble and stable than its free base form.[1] Although comprehensive toxicological data is not available for this specific compound, it is prudent to handle it with care, following standard laboratory safety procedures for chemical reagents.

Hazard Identification

While this compound is not classified as hazardous by GHS in all reports, some sources indicate it may cause skin, eye, and respiratory irritation.[3][4][5] The toxicological properties have not been fully investigated.[3][6] Therefore, it is essential to minimize exposure.

Potential Hazards:

  • May cause skin irritation.[3][4][5]

  • May cause serious eye irritation.[3][4][5]

  • May cause respiratory tract irritation.[3][4]

  • Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6][7]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7] Inspect gloves prior to use and use a proper glove removal technique.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[6][7] If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 136 approved respirator.

Engineering Controls

  • Ventilation: Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling larger quantities or when there is a potential for dust or aerosol generation.

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the work area.

Experimental Protocols

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid breathing dust.

  • Handle in accordance with good industrial hygiene and safety practices.[6][7]

  • Wash hands thoroughly after handling.

  • Keep away from heat and sources of ignition.[7]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • For long-term stability, it is recommended to keep the product refrigerated.[4] Some suppliers recommend storage at -20°C for long-term stability (at least 2 years).[1]

  • Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[6][7]

Spill and Leak Procedures
  • Evacuate: Evacuate personnel from the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wear appropriate PPE. For a solid spill, sweep up and shovel into a suitable container for disposal. Avoid generating dust.

  • Cleaning: After the material has been collected, clean the spill area with a suitable solvent or detergent and water.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if symptoms occur.[4]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention.

Data Presentation

The following table summarizes the available quantitative data for this compound. It is important to note that some physical properties have varying values across different suppliers, and toxicological data is largely unavailable.

PropertyValueSource(s)
Molecular Formula C₄H₉NO₃ · HCl[1][6]
Molecular Weight 155.58 g/mol [1][6]
Appearance White to off-white powder or crystalline solid[6][7][8]
Melting Point 130 - 136 °C[1][2][6]
Solubility Soluble in water.[1][6]
Flash Point No information available.[6][7]
Autoignition Temperature No information available / Not applicable.[6][7]
LD50 (Oral) No data available.[6]
LD50 (Dermal) No data available.[6]
LC50 (Inhalation) No data available.[6]
Permissible Exposure Limits No specific limits established. Use limits for "Particulates Not Otherwise Regulated (PNOR)" as a conservative guideline.[9]

Mandatory Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Ensure Engineering Controls are Active (Fume Hood, Ventilation) B->C D Weigh this compound in a Ventilated Area C->D Proceed to Handling E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Experiment Complete G Dispose of Waste in Accordance with Regulations F->G H Remove PPE and Wash Hands G->H

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response A Emergency Event (Spill, Exposure, Fire) B Evacuate and Ventilate Area A->B Spill E Remove from Exposure A->E Personal Exposure C Don Appropriate PPE B->C D Contain and Clean Up Spill C->D F Administer First Aid (Flush Skin/Eyes, Fresh Air) E->F G Seek Medical Attention F->G

References

Troubleshooting & Optimization

troubleshooting poor solubility of H-DL-Ser-OMe.HCl in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of H-DL-Serine methyl ester hydrochloride (H-DL-Ser-OMe.HCl) in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is the expected solubility of this compound in water?

It is important to note that racemic mixtures, such as DL-serine, can sometimes exhibit lower solubility than their pure enantiomeric counterparts due to differences in crystal lattice structure and intermolecular hydrogen bonding.[3]

2. Why is my this compound not dissolving completely in my aqueous buffer?

Several factors can contribute to incomplete dissolution:

  • Concentration: You may be attempting to prepare a solution that exceeds the compound's intrinsic solubility limit in your specific buffer system.

  • pH of the Solution: The pH of your aqueous solution can significantly impact the solubility of amino acid esters. While this compound is a salt and generally soluble, extremes in pH could potentially affect its stability and solubility.

  • Temperature: Dissolution can be an endothermic process, and the temperature of your solvent may be too low to achieve the desired concentration.

  • Buffer Composition: The presence of other salts or components in your buffer could influence the solubility through common ion effects or other interactions.

  • Purity of the Compound: Impurities in the this compound powder could affect its dissolution characteristics.

3. What is the role of the hydrochloride salt in the solubility of this compound?

The hydrochloride (HCl) salt form of DL-Serine methyl ester is crucial for its aqueous solubility. The amino group of the serine derivative is protonated, forming a positively charged ammonium ion, which readily interacts with the polar water molecules. This ionic character significantly enhances its solubility compared to the neutral, zwitterionic, or free base form of the amino acid ester.[3]

Troubleshooting Guide for Poor Solubility

If you are encountering difficulties in dissolving this compound, please follow the systematic troubleshooting steps outlined below.

Initial Dissolution Protocol

A standard protocol for preparing an aqueous solution of this compound is provided below. If this protocol is unsuccessful, proceed to the troubleshooting workflow.

Experimental Protocol: Standard Aqueous Solution Preparation

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the powder to your desired aqueous solvent (e.g., deionized water, phosphate-buffered saline) at room temperature.

  • Mixing: Vigorously vortex or stir the solution for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved particles.

Troubleshooting Workflow

If the initial protocol fails, use the following workflow to address the solubility issue.

G start Start: Undissolved this compound check_conc Is the target concentration high? (e.g., > 50 mg/mL) start->check_conc heat Gently warm the solution (30-40°C) check_conc->heat Yes sonicate Sonicate the solution (5-10 minutes) check_conc->sonicate No heat->sonicate check_ph Check the pH of the solution sonicate->check_ph adjust_ph Adjust pH towards neutral (pH 6-7.5) using dilute NaOH or HCl check_ph->adjust_ph pH is acidic or basic co_solvent Consider a co-solvent (e.g., small % of DMSO or ethanol) check_ph->co_solvent pH is neutral success Solubility Achieved adjust_ph->success fail Insolubility Persists (Re-evaluate experimental needs) adjust_ph->fail co_solvent->success co_solvent->fail

Caption: Troubleshooting workflow for this compound solubility.

Detailed Troubleshooting Steps in Q&A Format

Q1: I've tried the standard protocol, but the compound won't dissolve. What should I do first?

A1: The first step is to apply gentle energy to the system.

  • Heating: Gently warm the solution to 30-40°C while stirring.[4] Many compounds have increased solubility at higher temperatures. Avoid excessive heat, as it could potentially degrade the compound.

  • Sonication: If heating is not effective or desirable, sonicate the solution in a water bath for 5-10 minutes. The ultrasonic waves can help to break up powder aggregates and facilitate dissolution.

Q2: Heating and sonication didn't work. What's the next step?

A2: Check and adjust the pH of your solution. The solubility of amino acids and their derivatives can be pH-dependent.[5][6]

  • pH Measurement: Use a calibrated pH meter to measure the pH of your solution.

  • pH Adjustment: If the pH is significantly acidic or basic, adjust it towards a neutral pH range (e.g., 6.0-7.5) by adding small amounts of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while stirring. Be cautious not to overshoot the desired pH.

Q3: I've adjusted the pH, but there's still undissolved material. Are there other options?

A3: If pH adjustment is insufficient, you might consider the use of a co-solvent.

  • Co-solvent Selection: For polar compounds like this compound, small amounts of water-miscible organic solvents can sometimes enhance solubility. Common choices include Dimethyl sulfoxide (DMSO) or ethanol.

  • Protocol for Co-solvents: Start by adding a very small percentage of the co-solvent (e.g., 1-5% of the total volume) to your aqueous solution and observe if the compound dissolves. It is critical to ensure that the chosen co-solvent is compatible with your downstream experimental applications.

Q4: What if none of these methods work?

A4: If you have exhausted these troubleshooting steps and the compound remains insoluble, it is possible that you are attempting to prepare a supersaturated solution. In this case, you should re-evaluate the required concentration for your experiment. It may be necessary to work with a lower, more soluble concentration of this compound.

Data Summary

The following table summarizes the known solubility information for serine methyl ester hydrochlorides.

Compound NameCAS NumberMolecular WeightReported Aqueous SolubilityNotes
This compound 5619-04-5155.58 g/mol Generally water-solubleQuantitative data is limited. Racemic mixture may have lower solubility than pure enantiomers.[3]
L-Serine methyl ester hydrochloride 5680-80-8155.58 g/mol ≥ 100 mg/mL[1]Also reported as 50 mg/mL.[2]
D-Serine methyl ester hydrochloride 5874-57-7155.58 g/mol Soluble in waterSpecific quantitative data not readily available.

Logical Relationships in Solubility Troubleshooting

The decision-making process for troubleshooting solubility can be visualized as a logical flow.

G cluster_0 Initial Observation cluster_1 Primary Interventions cluster_2 Secondary Interventions cluster_3 Outcome Incomplete Dissolution Incomplete Dissolution Heating Heating Incomplete Dissolution->Heating Sonication Sonication Incomplete Dissolution->Sonication pH Adjustment pH Adjustment Heating->pH Adjustment Sonication->pH Adjustment Co-solvent Addition Co-solvent Addition pH Adjustment->Co-solvent Addition Successful Dissolution Successful Dissolution Co-solvent Addition->Successful Dissolution

Caption: Logical flow of solubility troubleshooting steps.

References

Technical Support Center: Optimizing Reaction Conditions for H-DL-Ser-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing reactions involving DL-Serine methyl ester hydrochloride (H-DL-Ser-OMe.HCl). It includes frequently asked questions, troubleshooting strategies, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is the hydrochloride salt of the methyl ester of DL-serine, a derivative of the amino acid serine.[1] As a salt, it is generally more stable and water-soluble than its free base form, making it easier to handle and store.[1] It is a crucial building block or intermediate for synthesizing peptides, esters, and other biologically active molecules.[1][2]

Key Properties:

  • Appearance: White to off-white solid/crystalline powder.[2][3]

  • Molecular Formula: C₄H₁₀ClNO₃.[3]

  • Molecular Weight: 155.58 g/mol .[1][3]

  • Solubility: Soluble in water, DMSO, and methanol.[1][3][4] Its free base form has a calculated logP (octanol/water) of -1.26, indicating high polarity and potential difficulty in extracting into nonpolar organic solvents.

Q2: Do I need to convert the hydrochloride salt to the free base before my reaction?

Yes, for most applications, such as peptide coupling or N-protection, the amine must be in its neutral, free base form to act as a nucleophile. The hydrochloride salt protects the amine from reacting. This conversion is typically performed in situ just before the main reaction by adding a non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[5]

Q3: What are the common challenges when working with this compound?

The primary challenges include:

  • Low Nucleophilicity of the Salt: The protonated amine of the hydrochloride salt is not nucleophilic and will not react in coupling reactions. Neutralization to the free base is essential.

  • Poor Solubility of the Free Base: The free base is highly polar and can be difficult to extract into common organic solvents like dichloromethane (DCM) or ethyl acetate during aqueous workups, potentially leading to low isolated yields.

  • Side Reactions: The unprotected hydroxyl group on the serine side chain can sometimes participate in side reactions, although this is less common in standard amide bond formations.

  • Racemization: During peptide coupling, the chiral center of the activated amino acid partner is susceptible to racemization. This can be minimized by using appropriate coupling reagents and additives.[6][7]

Q4: How should I properly store this compound?

Proper storage is critical to maintain the compound's stability.

  • Powder: Store at -20°C for long-term stability (up to 3 years).[3] It can be stored at 4°C for up to 2 years.[3] Protect from light and moisture.[1]

  • In Solvent: Once dissolved, the solution should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[3][4] It is recommended to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Q1: My reaction yield is low. What are the possible causes and solutions?

Low yields can stem from several factors. The logical diagram below outlines a troubleshooting workflow to identify and resolve the issue.

G start Low Reaction Yield cause1 Incomplete Free Base Generation start->cause1 cause2 Inefficient Coupling Reaction start->cause2 cause3 Product Loss During Workup/Purification start->cause3 sol1a Ensure 1.1-1.5 eq. of base (e.g., DIPEA) is used cause1->sol1a Solution: sol1b Allow base to stir with HCl salt for 10-15 min before adding coupling reagents cause1->sol1b Solution: sol2a Switch to a more potent coupling reagent (e.g., HATU, HCTU) cause2->sol2a Solution: sol2b Ensure optimal stoichiometry (slight excess of activated acid) cause2->sol2b Solution: sol2c Increase reaction time or temperature moderately cause2->sol2c Solution: sol3a Minimize or avoid aqueous washes cause3->sol3a Solution: sol3b Extract with a more polar solvent (e.g., n-butanol) or perform continuous extraction cause3->sol3b Solution: sol3c Purify via chromatography without aqueous workup if byproducts are chromatographically separable cause3->sol3c Solution:

Caption: Troubleshooting workflow for low reaction yields.

Q2: I am observing significant byproducts. How can I minimize them?

Byproduct formation is often related to racemization or side reactions.

  • Racemization: This is a major concern when coupling N-protected amino acids. The use of carbodiimide reagents like DCC or EDC can lead to racemization. To suppress this, always include an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[7] Using a weaker base like N-methylmorpholine (NMM) instead of DIPEA can also sometimes reduce racemization.[6]

  • Dehydration of Asn/Gln: If your coupling partner is Asparagine or Glutamine, some carbodiimide reagents can cause dehydration of the side-chain amide to a nitrile.[7] Using phosphonium-based reagents (PyBOP) or uranium-based reagents (HATU, HCTU) can prevent this.

  • Side-chain Reactions: While the serine hydroxyl group is not highly reactive, it can be acylated under harsh conditions or with highly reactive coupling partners. If this is suspected, consider using a protected serine derivative, such as H-DL-Ser(tBu)-OMe.HCl.

Experimental Protocols and Data

Protocol 1: In Situ Generation of Free Base for Peptide Coupling

This protocol describes the standard procedure for neutralizing this compound within the reaction vessel immediately prior to the coupling reaction.

  • Add this compound (1.0 eq.) to a clean, dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolve the salt in a suitable anhydrous solvent (e.g., DCM, DMF).

  • Cool the mixture in an ice-water bath (0 °C).

  • Add a non-nucleophilic base, such as DIPEA (1.2 eq.) or Et₃N (1.2 eq.), dropwise while stirring.[5]

  • Allow the mixture to stir at 0 °C for 15-20 minutes. The resulting mixture, which contains the free amine of DL-serine methyl ester, is now ready for the subsequent coupling step.

Protocol 2: General Peptide Coupling with an N-Protected Amino Acid

This protocol outlines a typical coupling reaction using DCC/HOBt.

  • In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH) (1.1 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.

  • Cool this solution to 0 °C in an ice-water bath.

  • Add Dicyclohexylcarbodiimide (DCC) (1.1 eq.) to the N-protected amino acid solution and stir for 20-30 minutes at 0 °C. This pre-activates the carboxylic acid.

  • Transfer the pre-activated acid solution to the flask containing the free base of H-DL-Ser-OMe (from Protocol 1), also at 0 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours.[5]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct that precipitates out of the solution.[5]

  • Proceed with the workup, keeping in mind the high polarity of the product. A common method is to wash the organic layer with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine, followed by drying over anhydrous Na₂SO₄.[5] Note: Significant product loss may occur during aqueous washes.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Optimization of Peptide Coupling Parameters

The following table summarizes how different reaction parameters can influence the outcome of a typical peptide coupling reaction with this compound. The values are representative and intended to guide optimization efforts.

ParameterCondition ACondition BCondition CCondition DExpected Outcome
Coupling Reagent DCCDCC / HOBtPyBOPHATUHATU > PyBOP > DCC/HOBt > DCC in terms of yield and speed. DCC alone may cause significant racemization.[6][7]
Base Et₃NDIPEANMM2,4,6-CollidineDIPEA is a strong, non-nucleophilic base suitable for most couplings. NMM and Collidine are weaker and may reduce racemization.[6]
Solvent DCMTHFDMFNMPDMF and NMP are superior for dissolving larger peptides and can help disrupt aggregation, potentially improving yields for "difficult sequences".[8]
Temperature 0 °CRoom Temp.40 °C-Higher temperatures increase reaction rate but also significantly increase the risk of racemization. Starting at 0 °C and slowly warming to RT is standard.

Visual Guides

Diagram 1: General Experimental Workflow for Peptide Coupling

This diagram illustrates the typical sequence of steps for using this compound in a peptide synthesis workflow.

G start Start: This compound Salt freebase 1. In Situ Free Base Generation (Base, Solvent) start->freebase coupling 2. Peptide Coupling (Activated Acid, Coupling Reagents) freebase->coupling workup 3. Reaction Workup (Filtration, Extraction) coupling->workup purify 4. Purification (Chromatography) workup->purify product Final Product: Dipeptide purify->product

Caption: Workflow for peptide synthesis using this compound.

References

Technical Support Center: Synthesis of H-DL-Ser-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of H-DL-Serine methyl ester hydrochloride (H-DL-Ser-OMe.HCl).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the esterification of DL-serine with methanol using a dehydrating agent that also serves as a source of HCl. Thionyl chloride (SOCl₂) is frequently used for this purpose, as it reacts with methanol to form HCl in situ and drives the reaction to completion. Another common method involves bubbling dry HCl gas through a suspension of serine in methanol.

Q2: Why is the hydrochloride salt of DL-serine methyl ester synthesized instead of the free base?

A2: The hydrochloride salt form of DL-serine methyl ester enhances its stability and improves its handling characteristics, making it a more convenient form for storage and subsequent use in peptide synthesis.[1]

Q3: What are the primary challenges in the synthesis and purification of this compound?

A3: The main challenges include achieving a high yield, minimizing side reactions, and effectively purifying the final product. The small size of potential by-products can make purification particularly difficult.[1] The product can sometimes be obtained as a yellow, adhesive wax, which can be challenging to handle.[1]

Q4: Can racemization occur during the synthesis of this compound?

A4: While racemization is a general concern in amino acid chemistry, the esterification of serine under acidic conditions is not typically prone to significant racemization. However, it is crucial to maintain controlled reaction conditions to preserve the stereochemical integrity of the starting material.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of esterifying agent (e.g., thionyl chloride). - Loss of product during workup and purification.- Increase reaction time or temperature as per the protocol. - Ensure the reaction temperature is maintained within the optimal range (e.g., dropwise addition of thionyl chloride at 0-10°C, followed by heating to 35-40°C).[2][3] - Use an appropriate molar ratio of thionyl chloride to serine (e.g., 1.35-1.7:1 mass ratio).[2] - Optimize the crystallization process by controlling the cooling rate and using an appropriate anti-solvent.
Product is a Sticky Oil or Wax Instead of a Crystalline Solid - Presence of impurities. - Residual solvent. - The inherent nature of the product in the presence of certain impurities.[1]- Ensure all starting materials are pure and dry. - Perform a thorough drying of the product under vacuum. - Attempt recrystallization from a different solvent system. - Triturate the oily product with a non-polar solvent to induce crystallization.
Formation of Side Products - Reaction with the hydroxyl group of serine. - Dimerization or polymerization. - Formation of anhydrides or acrylates in subsequent reactions.[1]- Maintain a low reaction temperature during the addition of reactive reagents like thionyl chloride. - Use a suitable excess of methanol to favor the desired esterification. - For subsequent reactions, carefully control the stoichiometry of reagents to avoid side reactions.
Difficulty in Purification - Small and polar by-products that are difficult to separate by crystallization.[1]- Recrystallize the product from a suitable solvent mixture (e.g., methanol/ether). - Consider column chromatography if crystallization is ineffective, although this is less common for this specific synthesis. - Ensure complete removal of the reaction solvent and any volatile by-products before crystallization.

Experimental Protocols

Method 1: Esterification using Thionyl Chloride in Methanol

This is a widely used and effective method for the synthesis of this compound.

Materials:

  • DL-Serine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether (or other suitable anti-solvent)

Procedure:

  • Suspend DL-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask should be cooled in an ice-water bath.

  • Slowly add thionyl chloride dropwise to the cooled suspension with vigorous stirring. The temperature should be maintained between 0-10°C during the addition.[2][3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 35-40°C and maintain it for 24-48 hours.[2][3]

  • After the reaction is complete, cool the solution to room temperature and then in an ice bath to induce crystallization.

  • If crystallization is slow, an anti-solvent like diethyl ether can be added to precipitate the product.

  • Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

Method 2: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method offers a milder alternative to the thionyl chloride method.

Materials:

  • DL-Serine

  • Anhydrous Methanol

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • To a suspension of DL-serine in anhydrous methanol at room temperature, slowly add trimethylchlorosilane with stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent and excess TMSCl are removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of serine methyl ester hydrochloride. Note that the data for the L-enantiomer is often reported and is presented here as a close reference for the DL-form.

Method Reagents Yield (%) Purity (%) Reference
Thionyl ChlorideL-Serine, SOCl₂, Methanol93.499.3Patent CN110606811A[2]
Hydrochloric AcidL-Serine, HCl, Methanol83.897.0PrepChem.com[4]

Visualizations

Reaction Pathway

Reaction_Pathway DL_Serine DL-Serine Product This compound DL_Serine->Product + CH3OH, HCl (catalyst) Methanol Methanol (CH3OH) HCl_in_situ HCl (in situ) Methanol->HCl_in_situ SOCl2 Thionyl Chloride (SOCl2) SOCl2->HCl_in_situ + CH3OH

Caption: Synthesis of this compound from DL-Serine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Check_Yield_Purity Check Yield and Purity Start->Check_Yield_Purity Low_Yield Low Yield Check_Yield_Purity->Low_Yield No Impure_Product Impure Product Check_Yield_Purity->Impure_Product Partial Successful_Synthesis Successful Synthesis Check_Yield_Purity->Successful_Synthesis Yes Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Ratio Low_Yield->Optimize_Conditions Improve_Workup Improve Workup: - Recrystallization Solvent - Drying Procedure Impure_Product->Improve_Workup Optimize_Conditions->Start Retry Synthesis Improve_Workup->Start Retry Synthesis

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Reactions with H-DL-Ser-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of chemical reactions involving H-DL-Serine methyl ester hydrochloride (H-DL-Ser-OMe.HCl).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the hydrochloride salt of the methyl ester of DL-serine, a racemic mixture of the D and L isomers of this amino acid derivative.[1] Its primary application is as a building block in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.[1] The methyl ester protects the carboxylic acid functionality, while the hydrochloride salt improves its stability and handling.[2]

Q2: Is it necessary to protect the hydroxyl group of serine during coupling reactions?

Yes, it is highly recommended to protect the hydroxyl side chain of serine, especially in solid-phase peptide synthesis (SPPS). The unprotected hydroxyl group is nucleophilic and can lead to side reactions, such as O-acylation, where the incoming amino acid acylates the hydroxyl group.[3][4] This can result in the formation of impurities and a decrease in the yield of the desired product.[4]

Q3: What are common side reactions observed when using this compound in peptide synthesis?

Common side reactions include:

  • Racemization/Epimerization: The stereochemistry at the alpha-carbon can be compromised, particularly under basic conditions or with highly activating coupling reagents. Serine is more prone to racemization than many other amino acids.[5][6][7]

  • O-acylation: If the side-chain hydroxyl group is unprotected, it can be acylated by the activated carboxylic acid, leading to ester formation.[3]

  • Diketopiperazine formation: This can occur at the dipeptide stage, leading to chain termination.[8]

  • Guanidinylation: Uronium/aminium-based coupling reagents can react with the N-terminal amine, preventing further chain elongation.[8]

Q4: How should this compound be stored?

For long-term storage, it is recommended to store this compound at -20°C, where it is stable for at least two years. For shorter periods, storage at -80°C for up to six months or -20°C for one month is also acceptable.[1][9]

Troubleshooting Guides

Issue 1: Low Yield in a Peptide Coupling Reaction

If you are experiencing low yields in a peptide coupling reaction with this compound, consider the following troubleshooting steps:

Potential Cause & Solution

  • Incomplete reaction: The coupling reaction may not have gone to completion.

    • Solution: Increase the reaction time or consider a double coupling, where the coupling step is repeated with fresh reagents before deprotection of the N-terminus.[10][11]

  • Suboptimal coupling reagent: The chosen coupling reagent may not be efficient enough for the specific amino acids being coupled.

    • Solution: Switch to a more reactive coupling reagent. Onium salt-based reagents like HATU or COMU are generally more efficient than carbodiimides like DCC or EDC, especially for challenging couplings.[10][12][13]

  • Steric hindrance: The amino acids being coupled may be sterically bulky, hindering the reaction.

    • Solution: Elevating the reaction temperature can sometimes overcome steric hindrance, but this should be done with caution as it can increase the risk of racemization.[11]

  • Peptide aggregation: The growing peptide chain may be aggregating on the solid support, blocking reactive sites.

    • Solution: Switch to a solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt to disrupt hydrogen bonding.[8]

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_completion Monitor Reaction Completion (e.g., Ninhydrin Test) start->check_completion incomplete Incomplete Reaction check_completion->incomplete double_couple Perform Double Coupling or Increase Reaction Time incomplete->double_couple Positive reassess_reagents Reassess Coupling Reagents incomplete->reassess_reagents Negative end_good Yield Improved double_couple->end_good switch_reagent Switch to More Reactive Reagent (e.g., HATU, COMU) reassess_reagents->switch_reagent check_sterics Consider Steric Hindrance switch_reagent->check_sterics end_bad Yield Still Low (Further Optimization Needed) switch_reagent->end_bad increase_temp Increase Temperature (with caution) check_sterics->increase_temp check_aggregation Check for Aggregation increase_temp->check_aggregation increase_temp->end_bad change_solvent Change Solvent or Add Chaotropic Agents check_aggregation->change_solvent change_solvent->end_good change_solvent->end_bad

Troubleshooting workflow for low reaction yield.
Issue 2: Presence of Impurities, Especially Diastereomers (Racemization/Epimerization)

The presence of diastereomeric impurities indicates that racemization or epimerization has occurred. Serine is particularly susceptible to this side reaction.

Potential Cause & Solution

  • Base-induced epimerization: Tertiary amines used in the coupling step can promote the abstraction of the alpha-proton, leading to racemization.

    • Solution: The choice of base can have a significant impact. While DIEA is commonly used, it can increase the rate of racemization.[14] Consider using a more sterically hindered base like 2,4,6-collidine (TMP), which has been shown to reduce epimerization.[7][15]

  • Over-activation of the amino acid: Highly reactive coupling reagents or prolonged pre-activation times can lead to the formation of intermediates that are prone to racemization.

    • Solution: Add racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the reaction mixture, especially when using carbodiimides.[6][13] Avoid long pre-activation times; in-situ activation is often preferred.[11]

  • Coupling reagent choice: Some coupling reagents are more prone to causing racemization than others.

    • Solution: Reagents like HATU and COMU are generally considered to have a lower propensity for racemization compared to HBTU or carbodiimides alone.[12][13]

Mechanism of Base-Catalyzed Racemization

racemization_mechanism Mechanism of Racemization l_amino_acid L-Amino Acid H base Base (e.g., DIEA) l_amino_acid:p->base enolate Enolate Intermediate (planar, achiral) l_amino_acid->enolate α-proton abstraction enolate->l_amino_acid Reprotonation d_amino_acid D-Amino Acid H enolate->d_amino_acid Reprotonation

Base-catalyzed racemization of an amino acid.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

This table provides a qualitative comparison of commonly used coupling reagents. The actual yield and extent of side reactions can vary significantly based on the specific peptide sequence and reaction conditions.[12]

Coupling ReagentRelative ReactivityPropensity for RacemizationNotes
Carbodiimides
DCC/DICModerateModerate to HighByproduct of DCC is insoluble; DIC is preferred for SPPS. Requires an additive (e.g., HOBt) to suppress racemization.[13]
EDCModerateModerate to HighWater-soluble carbodiimide and byproduct, useful for solution-phase synthesis and bioconjugation.[13]
Onium Salts
HBTU/TBTUHighLow to ModerateVery efficient, but can cause guanidinylation of the N-terminus if used in excess.[11][13]
HATUVery HighLowGenerally more reactive than HBTU with less epimerization.[13]
COMUVery HighVery LowHighly efficient and requires only one equivalent of base. Considered a safer alternative to benzotriazole-based reagents.[13]
Table 2: Influence of Tertiary Amine Base on Epimerization

The choice of base can significantly influence the degree of epimerization during the coupling of serine derivatives.[7][14][15]

BaseChemical NameSteric HindranceRelative Epimerization
NMM N-MethylmorpholineLowHigh
DIEA (DIPEA) DiisopropylethylamineModerateModerate
TMP 2,4,6-CollidineHighLow

Experimental Protocols

Protocol: General Procedure for Peptide Coupling to H-DL-Ser-OMe

This protocol outlines a general procedure for the solution-phase coupling of an N-protected amino acid to this compound.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • This compound

  • Coupling Reagent (e.g., HATU)

  • Racemization Suppressor (e.g., HOAt - inherent in HATU)

  • Tertiary Base (e.g., DIEA or TMP)

  • Anhydrous Solvent (e.g., DMF or DCM)

Procedure:

  • Dissolution: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq), the coupling reagent (1.0 eq), and the racemization suppressor (if not part of the coupling reagent) in the anhydrous solvent.

  • Neutralization of Amine: In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent and add the tertiary base (2.0 eq for neutralization and activation) dropwise while stirring at 0°C.

  • Activation (In-situ): Add the neutralized H-DL-Ser-OMe solution to the mixture from step 1 at 0°C.

  • Coupling Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude dipeptide using an appropriate method, such as flash column chromatography on silica gel.[16][17]

Workflow for Peptide Coupling

peptide_coupling_workflow General Peptide Coupling Workflow start Start dissolve_acid Dissolve N-Protected Amino Acid and Coupling Reagent in Solvent start->dissolve_acid neutralize_amine Dissolve this compound and Add Base at 0°C start->neutralize_amine combine Combine Solutions at 0°C (In-situ Activation) dissolve_acid->combine neutralize_amine->combine react Stir at 0°C, then Warm to RT (Monitor Reaction) combine->react workup Aqueous Work-up react->workup purify Purify by Chromatography workup->purify end_product Pure Dipeptide purify->end_product

Workflow for a typical peptide coupling reaction.

References

side reactions to consider when using H-DL-Ser-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-DL-Ser-OMe.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for potential side reactions encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive functional groups?

A1: this compound is the hydrochloride salt of the methyl ester of DL-serine.[1] "DL" indicates that it is a racemic mixture, containing both D- and L-stereoisomers. The primary reactive functional groups in the context of peptide synthesis are the free primary amine (-NH2) and the side-chain hydroxyl group (-OH). The carboxylic acid is protected as a methyl ester (-OMe), and the amine is protonated as a hydrochloride salt.

Q2: What are the primary side reactions to consider when using this compound in peptide coupling reactions?

A2: Due to the unprotected hydroxyl group on the serine side chain, several side reactions can compete with the desired peptide bond formation. The most common side reactions include O-acylation, β-elimination, and racemization.[2]

Q3: What is O-acylation and under what conditions is it most likely to occur?

A3: O-acylation is the acylation of the serine hydroxyl group by the activated carboxyl group of the incoming amino acid.[2][3] This results in the formation of an ester linkage (a depsipeptide) instead of the desired amide (peptide) bond. This side reaction is more prevalent when using highly reactive coupling agents or active esters and can be particularly pronounced in sequences containing histidine.[3]

Q4: What is β-elimination and how does it occur with serine derivatives?

A4: β-elimination is a base-catalyzed reaction where the hydroxyl group and the α-proton of the serine residue are eliminated, leading to the formation of a dehydroalanine (Dha) residue.[2][4] This is more likely to occur under basic conditions and at elevated temperatures.[5]

Q5: Is racemization a concern when using this compound?

A5: While this compound is already a racemic mixture, the individual enantiomers can still undergo racemization at the α-carbon during the activation and coupling steps of peptide synthesis.[2][6] This is a general side reaction for all amino acids and is promoted by basic conditions and certain coupling reagents.[6]

Troubleshooting Guide

Issue 1: Low yield of the desired peptide and presence of a major byproduct with a similar mass.

  • Possible Cause: O-acylation of the serine side chain, resulting in the formation of a depsipeptide.[2][7]

  • Troubleshooting Steps:

    • Optimize Coupling Reagents: Avoid overly reactive coupling agents. The addition of additives like 1-hydroxybenzotriazole (HOBt) to carbodiimide-mediated couplings can help suppress O-acylation by forming less reactive HOBt esters.[8]

    • Control Stoichiometry: Use a minimal excess of the activated amino acid to reduce the chance of side-chain acylation.

    • pH Control: Ensure the reaction is not overly basic, as this can increase the nucleophilicity of the hydroxyl group.

    • Protecting Group Strategy: For future syntheses, the most effective solution is to use a serine derivative with a protected side-chain hydroxyl group, such as Fmoc-Ser(tBu)-OH.

Issue 2: Detection of a product with a mass corresponding to the loss of water (18 Da) from the serine residue.

  • Possible Cause: β-elimination of the serine side chain to form a dehydroalanine (Dha) residue.[2]

  • Troubleshooting Steps:

    • Avoid Strong Bases: Minimize the use of strong, non-hindered bases. If a base is required for neutralization of the hydrochloride salt, use a hindered base like diisopropylethylamine (DIPEA) and use it in stoichiometric amounts.

    • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of the elimination reaction.[5]

    • Reaction Time: Minimize the reaction time to what is necessary for the completion of the coupling.

Issue 3: Complex mixture of diastereomers observed during product analysis by chiral chromatography.

  • Possible Cause: Racemization at the α-carbon of the serine residue or the coupled amino acid during the activation/coupling step.[9]

  • Troubleshooting Steps:

    • Use Racemization-Suppressing Additives: Incorporate additives such as HOBt or its derivatives into the coupling protocol.

    • Choice of Coupling Reagent: Uronium/aminium-based coupling reagents like HATU are generally preferred for minimizing racemization compared to carbodiimides alone.

    • Pre-activation Time: Minimize the time the amino acid remains in its activated state before the coupling reaction.

Data Presentation

Table 1: Summary of Side Reactions and Mitigation Strategies

Side ReactionDescriptionFavorable ConditionsRecommended Mitigation Strategies
O-Acylation Formation of an ester bond at the serine side-chain hydroxyl group.[2][3]Highly reactive coupling agents, excess activated amino acid, basic pH.Use of additives (e.g., HOBt), control of stoichiometry, use of a side-chain protecting group.
β-Elimination Elimination of the hydroxyl group to form dehydroalanine.[2]Strong bases, elevated temperatures.[5]Use of hindered bases, lower reaction temperatures, minimized reaction times.
Racemization Loss of stereochemical integrity at the α-carbon.[2]Basic conditions, prolonged activation times.[6]Use of racemization-suppressing additives, appropriate choice of coupling reagent.

Experimental Protocols

Protocol 1: General Peptide Coupling using this compound

  • Neutralization: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C. Add a hindered base, such as diisopropylethylamine (DIPEA) (1.05 eq.), dropwise and stir for 15 minutes.

  • Activation: In a separate flask, dissolve the N-protected amino acid (1.1 eq.) and a coupling additive such as HOBt (1.1 eq.) in anhydrous DMF.

  • Coupling: Add a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) (1.1 eq.), to the activated amino acid solution at 0 °C. After 5 minutes of pre-activation, add this solution to the neutralized serine methyl ester solution.

  • Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter off any precipitated urea byproduct. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Analysis of Side Products by LC-MS

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution method, for example, from 5% to 95% acetonitrile in water (with 0.1% formic acid as a modifier) over 30 minutes.

  • Mass Spectrometry: Couple the HPLC output to a mass spectrometer.

  • Data Analysis:

    • Identify the peak corresponding to the expected mass of the desired dipeptide.

    • Search for a peak with the same mass, which could be the O-acylated byproduct. Further analysis (e.g., tandem MS) would be needed to confirm the structure.

    • Look for a peak with a mass corresponding to the desired product minus 18 Da, which would indicate the β-elimination product.

Visualizations

Side_Reactions Start N-Protected AA + This compound Coupling Coupling Reagents (e.g., DIC/HOBt) Start->Coupling Desired Desired Dipeptide (Amide Bond) Coupling->Desired Desired Pathway O_Acyl O-Acylation (Ester Bond) Coupling->O_Acyl Side Reaction 1 Beta_Elim β-Elimination (Dehydroalanine) Coupling->Beta_Elim Side Reaction 2

Caption: Key side reactions competing with desired peptide bond formation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Mass Analyze Crude Product by LC-MS Start->Check_Mass Mass_OK Mass of Desired Product - 18 Da? Check_Mass->Mass_OK Yes Mass_Same Mass of Desired Product Present as Major Impurity? Check_Mass->Mass_Same No Mass_OK->Mass_Same No Beta_Elim Suspect β-Elimination. - Lower Temperature - Use Hindered Base Mass_OK->Beta_Elim Yes O_Acyl Suspect O-Acylation. - Add HOBt - Control Stoichiometry Mass_Same->O_Acyl Yes Other Investigate Other Issues (e.g., Racemization, Incomplete Reaction) Mass_Same->Other No

References

optimizing storage conditions to maintain H-DL-Ser-OMe.HCl stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing storage conditions to maintain the stability of H-DL-Ser-OMe.HCl (DL-Serine methyl ester hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is reported to be stable for at least two years.[1] It is also crucial to protect it from light and moisture.[1]

Q2: How should I store this compound for short-term use?

A2: For short-term storage, +4°C is recommended.[1]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: Solutions of this compound should be stored frozen. For up to one month of storage, -20°C is suitable. For longer-term storage of up to six months, -80°C is recommended.[2][3]

Q4: Why is this compound supplied as a hydrochloride salt?

A4: The hydrochloride salt form of DL-Serine methyl ester enhances its stability and increases its solubility in water, which is beneficial for many experimental applications.[1][4]

Q5: What are the potential degradation pathways for this compound?

A5: As an amino acid ester, this compound is susceptible to several degradation pathways, including:

  • Hydrolysis: The ester group can be hydrolyzed to form DL-serine and methanol. This process can be accelerated by acidic or basic conditions.

  • Oxidation: The molecule may be susceptible to oxidation, although specific oxidative degradation products are not well-documented in readily available literature.

  • Photodegradation: Exposure to light, particularly UV light, can lead to degradation. Aromatic amino acids are primary targets for photodegradation, and while serine is not aromatic, light exposure should be minimized.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound stock.- Verify that the solid compound and any prepared solutions have been stored at the recommended temperatures (-20°C for solid, -20°C or -80°C for solutions).- Protect the compound and its solutions from light.- Prepare fresh solutions for critical experiments.- Consider performing a purity analysis of your stock using a suitable analytical method like HPLC or GC.
Low purity of this compound upon receipt Improper shipping or handling.- Upon receipt, immediately transfer the compound to the recommended storage condition (-20°C).- If purity is a concern, request a certificate of analysis from the supplier.
Visible changes in the solid compound (e.g., discoloration, clumping) Exposure to moisture or light.- Ensure the container is tightly sealed and stored in a dark, dry place.- If the compound appears compromised, it is recommended to use a fresh batch for sensitive experiments.

Storage Condition Summary

Storage Type Temperature Duration Key Considerations
Long-Term (Solid) -20°CAt least 2 years[1]Protect from light and moisture.[1]
Short-Term (Solid) +4°C-Keep tightly sealed.
Solution -20°CUp to 1 month[2][3]Aliquot to avoid repeated freeze-thaw cycles.
Solution -80°CUp to 6 months[2][3]Preferred for longer-term solution storage.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound. This is crucial for developing a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water or a suitable co-solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 N HCl and/or heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. If no degradation is observed, repeat with 1 N NaOH and/or gentle heating. Neutralize the solution with an appropriate acid before analysis.

    • Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store protected from light at room temperature.

    • Thermal Degradation: Store an aliquot of the stock solution and a sample of the solid compound in an oven at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose an aliquot of the stock solution and a sample of the solid compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter of UV light). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Analyze the stressed samples, along with a non-stressed control, using a suitable analytical method (see Protocol 2 for developing an HPLC method).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation and Materials:

  • HPLC system with a UV or Mass Spectrometric (MS) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Forced degradation samples from Protocol 1

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Phosphate buffer or other suitable aqueous mobile phase component

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

Methodology:

  • Initial Method Development:

    • Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of water (with 0.1% formic acid) and acetonitrile.

    • Wavelength Selection: If using a UV detector, determine the wavelength of maximum absorbance for this compound. Since it lacks a strong chromophore, a low UV wavelength (e.g., 200-220 nm) may be necessary.

    • Injection Volume and Flow Rate: Use a standard injection volume (e.g., 10 µL) and flow rate (e.g., 1 mL/min).

  • Method Optimization:

    • Inject the non-stressed control and the mixed forced degradation samples.

    • Adjust the mobile phase gradient, pH, and/or organic modifier to achieve good separation between the parent peak and any degradation product peaks.

    • Ensure the parent peak is spectrally pure using a Diode Array Detector (DAD) or by confirming the mass with an MS detector.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response.

    • Accuracy and Precision: Determine the closeness of the test results to the true value and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

G Logical Workflow for Stability Assessment cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analytical Method Development cluster_3 Stability Testing and Storage Optimization A Procure this compound B Review Supplier Recommendations (Storage, Handling) A->B C Expose to Stress Conditions (Heat, Light, pH, Oxidation) B->C D Generate Potential Degradants C->D E Develop Stability-Indicating Analytical Method (e.g., HPLC) D->E F Validate Method (ICH Q2) E->F G Conduct Long-Term and Accelerated Stability Studies F->G H Determine Optimal Storage Conditions and Re-test Period G->H

Caption: Logical workflow for assessing the stability of this compound.

G Experimental Workflow for Forced Degradation cluster_stress Stress Conditions start Start: this compound Sample acid Acid Hydrolysis (0.1N HCl, RT/60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT/60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (70°C, Solid & Solution) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze via Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Pathways analysis->end

Caption: Experimental workflow for the forced degradation study of this compound.

References

resolving inconsistencies in experiments with H-DL-Ser-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-DL-Ser-OMe.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving inconsistencies in experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the hydrochloride salt of the methyl ester of DL-serine, a racemic mixture of the D and L enantiomers. It is primarily used as a building block in peptide synthesis and as a precursor in the development of various pharmaceutical compounds.[1] Its applications span from the synthesis of peptides and other biologically active molecules to neuroscience research, particularly in studies involving NMDA receptor modulation.

Q2: How should this compound be stored to ensure its stability?

Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to keep the solid powder at -20°C for up to three years or at 4°C for up to two years. Once in solution, it should be stored at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation. The compound is sensitive to moisture, so it should be stored in a tightly sealed container.[2][3]

Q3: What are the recommended solvents for dissolving this compound?

This compound is soluble in water, methanol, and DMSO. For cell culture applications, sterile water or a buffered solution is recommended. When using DMSO, it is important to use a fresh, anhydrous grade as DMSO is hygroscopic and the presence of water can impact solubility.[3][4]

Q4: What are the key differences between this compound, H-L-Ser-OMe.HCl, and H-D-Ser-OMe.HCl?

The key difference lies in the stereochemistry of the serine methyl ester. This compound is a racemic mixture, containing equal amounts of the L- and D-isomers. H-L-Ser-OMe.HCl contains only the L-isomer, which is the naturally occurring form in proteins. H-D-Ser-OMe.HCl contains only the D-isomer, which has specific roles in the central nervous system, particularly as a co-agonist of the NMDA receptor. The choice of isomer is critical for experimental outcomes, especially in biological assays where stereospecificity is important.

Q5: What are potential signs of degradation of this compound?

Degradation of this compound may be indicated by a change in physical appearance, such as discoloration of the powder, or by inconsistent experimental results. Analytical techniques such as HPLC can be used to assess the purity of the compound and to detect the presence of degradation products. A change in the pH of a solution upon storage can also be an indicator of degradation.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Peptide Synthesis

Possible Causes:

  • Incomplete Coupling: The reaction may not have gone to completion, resulting in truncated peptide sequences.

  • O-acylation: A common side reaction where the incoming amino acid acylates the hydroxyl group of the serine side chain instead of the N-terminus.[7]

  • Racemization: The stereochemistry of the serine residue may be altered during the coupling reaction, leading to a mixture of D and L isomers in the final peptide.[8][9][10]

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, hindering further reactions.

Troubleshooting Workflow:

G start Low Yield or Impure Product in Peptide Synthesis check_coupling Check for Incomplete Coupling (e.g., Kaiser Test) start->check_coupling incomplete Incomplete Coupling Detected check_coupling->incomplete Positive complete Coupling Appears Complete check_coupling->complete Negative optimize_coupling Optimize Coupling: - Increase reaction time/equivalents - Use stronger coupling agents (e.g., HATU) - Double couple incomplete->optimize_coupling check_side_reactions Analyze for Side Reactions (LC-MS) complete->check_side_reactions side_reactions_present Side Reactions Detected (e.g., O-acylation, Racemization) check_side_reactions->side_reactions_present Yes no_side_reactions No Significant Side Reactions check_side_reactions->no_side_reactions No prevent_o_acylation Prevent O-acylation: - Use protecting groups (e.g., tBu) - Add HOBt or other additives side_reactions_present->prevent_o_acylation minimize_racemization Minimize Racemization: - Use less activating coupling reagents - Optimize base and temperature side_reactions_present->minimize_racemization check_aggregation Suspect Peptide Aggregation no_side_reactions->check_aggregation disrupt_aggregation Disrupt Aggregation: - Use chaotropic salts - Synthesize at higher temperature - Use pseudoproline dipeptides check_aggregation->disrupt_aggregation end Improved Yield and Purity optimize_coupling->end prevent_o_acylation->end minimize_racemization->end disrupt_aggregation->end

Caption: Troubleshooting workflow for low peptide synthesis yield.

Issue 2: Poor Solubility of this compound

Possible Causes:

  • Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration.

  • Low Temperature: Solubility can decrease at lower temperatures.

  • pH of the Solution: The pH can significantly affect the solubility of amino acid hydrochlorides.

  • Hygroscopic Nature of Solvents: Using non-anhydrous solvents like DMSO can impact solubility.[3]

Troubleshooting Steps:

  • Verify Solvent Choice: Confirm that the solvent is appropriate for your application. Water, methanol, and DMSO are generally good choices.[2][3][4]

  • Gentle Warming and Sonication: Gently warm the solution and use an ultrasonic bath to aid dissolution.

  • Adjust pH: For aqueous solutions, adjusting the pH away from the isoelectric point can increase solubility.

  • Use Fresh, Anhydrous Solvents: When using organic solvents like DMSO, ensure they are of high purity and anhydrous.

Issue 3: Inconsistent Results in Cell-Based Assays

Possible Causes:

  • Solution Instability: The this compound solution may be degrading in the cell culture medium.

  • Incorrect Concentration: Errors in calculating the final concentration in the assay.

  • Cell Line Sensitivity: The specific cell line may be sensitive to the compound or the solvent used.

  • Contamination: Mycoplasma or other microbial contamination can affect cell health and experimental outcomes.

Troubleshooting Guide:

Problem Possible Cause Recommended Action
Decreased cell viability in control wells Solvent toxicityDetermine the maximum tolerable solvent concentration for your cell line.
Variable dose-response curves Inaccurate dilutionsPrepare fresh serial dilutions for each experiment. Verify pipetting accuracy.
Unexpected changes in cell morphology Compound-induced stress or contaminationPerform a cell morphology check under a microscope. Test for mycoplasma contamination.[11]
Precipitate formation in culture medium Poor solubility or reaction with media componentsPrepare a more dilute stock solution. Test the solubility of the compound in the specific culture medium at the final concentration.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a 100 mM stock solution in sterile water.

Materials:

  • This compound (solid powder)

  • Sterile, deionized water

  • Sterile conical tube

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh out the required amount of this compound powder in a sterile conical tube. For a 100 mM solution, this would be 15.56 mg per 1 mL of water.

  • Add the appropriate volume of sterile, deionized water to the tube.

  • Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: General Procedure for Peptide Coupling using this compound

This protocol provides a general method for coupling this compound to a growing peptide chain on a solid support using Fmoc chemistry.

Materials:

  • Resin-bound peptide with a deprotected N-terminus

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Solvent (e.g., DMF, NMP)

  • Washing solvents (e.g., DMF, DCM)

Procedure:

  • Swell the resin-bound peptide in the reaction solvent (e.g., DMF) for 30-60 minutes.

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in the reaction solvent.

  • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid/coupling reagent mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction for completion using a qualitative test such as the Kaiser test.

  • Once the reaction is complete, wash the resin thoroughly with the reaction solvent to remove any unreacted reagents.

  • Proceed with the next deprotection and coupling cycle.

Data Presentation

Table 1: Solubility of Serine Methyl Ester Hydrochloride Derivatives

CompoundSolventSolubilityReference
L-Serine methyl ester hydrochlorideWater≥ 100 mg/mL (642.76 mM)[3]
L-Serine methyl ester hydrochlorideDMSO100 mg/mL (642.76 mM)[3]
L-Serine methyl ester hydrochlorideMethanolSoluble[2]
D-Serine methyl ester hydrochlorideEthanolSoluble[4]
D-Serine methyl ester hydrochlorideMethanolSoluble[4]
DL-Serine methyl ester hydrochlorideWaterSoluble[1]

Table 2: Factors Influencing Racemization of Serine During Peptide Synthesis

FactorImpact on RacemizationMitigation StrategiesReference
Coupling Reagent Highly activating reagents (e.g., HATU) can increase racemization.Use milder coupling reagents (e.g., DIC/Oxyma).[8]
Base Strong, sterically hindered bases can promote racemization.Use a weaker base or optimize the amount of base used.[10]
Temperature Higher temperatures can increase the rate of racemization.Perform coupling reactions at room temperature or below.[8]
Protecting Groups The type of N-terminal protecting group can influence racemization rates.Research suggests some protecting groups may be more prone to racemization than others.[8]

Table 3: D-Serine Interaction with the NMDA Receptor

ParameterValueExperimental ConditionsReference
Apparent Affinity (Km) of D-serine deaminase for D-serine 0.1 mMEnzymatic assay
Inhibitory Concentration of D-serine on NMDA receptor activity ~1 mMTwo-electrode voltage clamp electrophysiology[12]
Concentration of D-serine used to block LTD 10 µMAcute hippocampal slices[13]

Mandatory Visualizations

Signaling Pathway: D-Serine Modulation of the NMDA Receptor

NMDA_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glia (Astrocyte) Glutamate_vesicle Glutamate Vesicle Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release NMDA_R NMDA Receptor Glutamate_release->NMDA_R Binds GluN2 Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Downstream Downstream Signaling (e.g., LTP, LTD) Ca_influx->Downstream L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase D_Serine D-Serine Serine_Racemase->D_Serine D_Serine->NMDA_R Binds GluN1 (Co-agonist)

Caption: D-Serine as a co-agonist for NMDA receptor activation.

Experimental Workflow: Investigating NMDA Receptor Modulation

experimental_workflow start Start: Prepare Neuronal Cell Culture or Hippocampal Slices prepare_solutions Prepare Solutions: - H-D-Ser-OMe.HCl (Test Compound) - NMDA (Agonist) - MK-801 (Antagonist) start->prepare_solutions treatment Treat Cells/Slices with Compounds prepare_solutions->treatment electrophysiology Electrophysiology (Patch-clamp) treatment->electrophysiology calcium_imaging Calcium Imaging (e.g., Fura-2) treatment->calcium_imaging biochemical_assay Biochemical Assay (e.g., Western Blot for p-CREB) treatment->biochemical_assay data_analysis Data Analysis: - Compare response with and without D-Serine electrophysiology->data_analysis calcium_imaging->data_analysis biochemical_assay->data_analysis conclusion Conclusion on NMDA Receptor Modulation data_analysis->conclusion

Caption: Workflow for studying D-Serine's effect on NMDA receptors.

References

impact of pH on H-DL-Ser-OMe.HCl reactivity and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the impact of pH on the reactivity and stability of H-DL-Ser-OMe.HCl (DL-Serine methyl ester hydrochloride). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development activities.

Stability of this compound: The Critical Role of pH

This compound, a hydrochloride salt of the methyl ester of DL-serine, is generally more water-soluble and stable than its free base form. However, its stability is significantly influenced by the pH of the solution. Like other amino acid esters, it is susceptible to hydrolysis, particularly under neutral to basic conditions, which cleaves the ester bond to yield DL-serine and methanol. Understanding the pH-dependent stability is crucial for its proper handling, storage, and use in chemical reactions.

pH-Dependent Hydrolysis

The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction is catalyzed by both acid and base, but the rate of base-catalyzed hydrolysis is significantly faster.

  • Acidic Conditions (pH < 4): In acidic solutions, the equilibrium favors the protonated form of the amino group (-NH3+), which electrostatically repels the hydronium ions (H3O+), thus slowing down the rate of acid-catalyzed hydrolysis. The compound exhibits its greatest stability under these conditions.

  • Neutral to Basic Conditions (pH > 7): As the pH increases, the concentration of hydroxide ions (OH-) increases, which are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the ester. This leads to a rapid increase in the rate of hydrolysis. Therefore, prolonged exposure to neutral or basic aqueous solutions should be avoided if degradation is a concern.

The diagram below illustrates the pH-dependent equilibrium of this compound and its susceptibility to hydrolysis.

Protonated H-DL-Ser-OMe (Protonated) (Stable) Zwitterion H-DL-Ser-OMe (Zwitterionic) Protonated->Zwitterion Increase pH Hydrolysis_Products DL-Serine + Methanol (Hydrolysis Products) Protonated->Hydrolysis_Products Acid-Catalyzed Hydrolysis (Slow) Zwitterion->Protonated Decrease pH Deprotonated H-DL-Ser-OMe (Deprotonated) Zwitterion->Deprotonated Increase pH Deprotonated->Zwitterion Decrease pH Deprotonated->Hydrolysis_Products Base-Catalyzed Hydrolysis (Fast)

pH-dependent equilibrium and hydrolysis of this compound.

Quantitative Data on Stability

While specific kinetic data for the hydrolysis of this compound is not extensively published, the following table provides estimated half-lives at various pH values based on the general behavior of amino acid methyl esters. These values should be used as a guideline, and it is recommended to perform stability studies under your specific experimental conditions.

pHBuffer System (0.1 M)Temperature (°C)Estimated Half-life (t½)Stability Classification
2.0HCl/KCl25> 1 yearVery Stable
4.0Acetate25Several monthsStable
6.0Phosphate25Several daysModerately Stable
7.4Phosphate25~ 24 - 48 hoursUnstable
8.5Borate25< 8 hoursVery Unstable
10.0Carbonate-Bicarbonate25< 1 hourExtremely Unstable

Note: The actual stability will depend on buffer composition, ionic strength, and the presence of other reactive species.

Troubleshooting Guides and FAQs

This section addresses common issues encountered when working with this compound.

FAQs

Q1: My this compound solution has a decreased concentration over time, even when stored in the refrigerator. What is happening?

A1: This is likely due to hydrolysis, especially if your solution is buffered at or near neutral pH. This compound is most stable in acidic conditions (pH < 4). For long-term storage in solution, consider preparing it in a mildly acidic buffer or as a fresh solution before each use.

Q2: I am seeing a significant amount of DL-serine as a byproduct in my reaction mixture. How can I minimize this?

A2: The presence of DL-serine indicates hydrolysis of the methyl ester. This can occur if your reaction is run at a neutral or basic pH for an extended period. If your reaction conditions permit, try running the reaction at a slightly acidic pH. If a basic pH is required, minimize the reaction time and temperature to reduce the extent of hydrolysis.

Q3: During peptide coupling, I am observing a side product with the same mass as my desired peptide. What could this be?

A3: A common side reaction in peptide synthesis involving serine is O-acylation, where the incoming amino acid couples to the hydroxyl group of the serine side chain instead of the N-terminus. This is more likely to occur with highly activated coupling reagents or under strongly basic conditions.

Q4: How does pH affect the solubility of this compound?

A4: As a hydrochloride salt, this compound is freely soluble in water. The solubility is generally good across a wide pH range. However, at very high pH values, the free base may be generated, which could have slightly lower aqueous solubility.

Troubleshooting Low Yield in Peptide Coupling Reactions

Low coupling efficiency with this compound can be frustrating. The following decision tree provides a systematic approach to troubleshooting these issues.

Start Low Coupling Yield with This compound Check_Hydrolysis Check for Hydrolysis of Starting Material Start->Check_Hydrolysis Hydrolysis_Present Hydrolysis Confirmed Check_Hydrolysis->Hydrolysis_Present Yes No_Hydrolysis No Significant Hydrolysis Check_Hydrolysis->No_Hydrolysis No Use_Fresh_SM Use fresh or newly purchased this compound. Store under acidic conditions. Hydrolysis_Present->Use_Fresh_SM Check_O_Acylation Investigate O-Acylation No_Hydrolysis->Check_O_Acylation O_Acylation_Present O-Acylation Detected Check_O_Acylation->O_Acylation_Present Yes Optimize_Coupling Optimize Coupling Conditions Check_O_Acylation->Optimize_Coupling No Use_Less_Reactive_Reagent Use a less reactive coupling reagent (e.g., EDC/HOBt). O_Acylation_Present->Use_Less_Reactive_Reagent Control_Base Carefully control stoichiometry of non-nucleophilic base. O_Acylation_Present->Control_Base Increase_Equivalents Increase equivalents of activated amino acid. Optimize_Coupling->Increase_Equivalents Longer_Time Increase reaction time or temperature cautiously. Optimize_Coupling->Longer_Time

Troubleshooting low yield in peptide coupling reactions.

Experimental Protocols

Protocol 1: pH Stability Study of this compound using HPLC

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions (e.g., 0.1 M HCl/KCl for pH 2, 0.1 M Acetate for pH 4, 0.1 M Phosphate for pH 6, 7.4, 0.1 M Borate for pH 8.5)

  • HPLC system with a C18 column and UV detector

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in deionized water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

  • Incubation: At time zero (t=0), add a known volume of the stock solution to each of the pre-equilibrated buffer solutions at the desired temperature (e.g., 25°C) to achieve the final desired concentration.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot in a mobile phase or a suitable acidic solution to prevent further degradation.

  • HPLC Analysis: Analyze the samples by HPLC. A typical method would involve a C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) and UV detection at a low wavelength (e.g., 210 nm).

  • Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

The following diagram outlines the experimental workflow for the pH stability study.

Start Start: Prepare Stock Solution of this compound Incubate Incubate in Buffers of Different pH Start->Incubate Sample Withdraw Aliquots at Specific Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench HPLC Analyze by HPLC Quench->HPLC Analyze Quantify Peak Area and Calculate Rate Constant HPLC->Analyze End End: Determine Half-life at Each pH Analyze->End

Validation & Comparative

A Comparative Guide to Validating the Purity of H-DL-Ser-OMe.HCl: Titration vs. High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. H-DL-Ser-OMe.HCl, a serine derivative frequently utilized in peptide synthesis and drug discovery, is no exception.[1] This guide provides a comparative analysis of two common analytical methods for validating the purity of this compound: traditional acid-base titration and modern High-Performance Liquid Chromatography (HPLC).

Data Summary

The following table summarizes hypothetical purity data for three different lots of this compound, as determined by both titration and HPLC, to illustrate the expected outcomes from each method.

Lot NumberPurity by Titration (%)Purity by HPLC (%)
A-00199.299.5
B-00298.899.1
C-00399.599.8

Experimental Methodologies

Purity Determination by Titration

Acid-base titration is a classic analytical technique that offers a cost-effective and straightforward method for determining the purity of acidic or basic substances. In the case of this compound, the hydrochloride salt provides an acidic proton that can be neutralized by a standardized basic solution.

Experimental Protocol:

  • Preparation of Standardized 0.1 M Sodium Hydroxide (NaOH) Solution:

    • Accurately weigh approximately 4.0 g of NaOH pellets and dissolve in 1 L of deionized water.

    • Standardize the NaOH solution by titrating against a primary standard, such as potassium hydrogen phthalate (KHP), using phenolphthalein as an indicator.

    • Calculate the exact molarity of the NaOH solution.

  • Titration of this compound:

    • Accurately weigh approximately 155 mg of this compound (Molecular Weight: 155.58 g/mol ) into a 250 mL Erlenmeyer flask.[2][3][4]

    • Dissolve the sample in approximately 50 mL of deionized water.

    • Add 2-3 drops of a suitable indicator, such as phenolphthalein.

    • Titrate the this compound solution with the standardized 0.1 M NaOH solution until the endpoint is reached, indicated by a persistent faint pink color.

    • Record the volume of NaOH solution consumed.

    • Perform the titration in triplicate to ensure accuracy.

  • Calculation of Purity:

    • The purity of this compound can be calculated using the following formula:

      Where:

      • V = Volume of NaOH solution consumed (mL)

      • M = Molarity of the standardized NaOH solution (mol/L)

      • 155.58 = Molecular weight of this compound ( g/mol )

      • W = Weight of the this compound sample (g)

Workflow for Titration:

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_naoh Prepare & Standardize 0.1 M NaOH titrate Titrate with NaOH to Endpoint prep_naoh->titrate Standardized Titrant prep_sample Weigh this compound Sample dissolve Dissolve Sample in Water prep_sample->dissolve add_indicator Add Indicator dissolve->add_indicator add_indicator->titrate record_volume Record NaOH Volume titrate->record_volume calculate_purity Calculate Purity record_volume->calculate_purity

Titration Experimental Workflow
Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. It offers high resolution and sensitivity, making it an excellent method for assessing the purity of pharmaceutical compounds and detecting any impurities. For amino acid derivatives like this compound that lack a strong chromophore, derivatization or the use of specific detectors may be necessary.

Experimental Protocol:

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample of this compound in the same manner as the standard solution.

  • Chromatographic Analysis:

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution.

    • Record the chromatogram and integrate the peak areas of the main component and any impurities.

  • Calculation of Purity:

    • The purity of the this compound sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile_phase Prepare Mobile Phase inject_std Inject Standard prep_mobile_phase->inject_std inject_sample Inject Sample prep_mobile_phase->inject_sample prep_solutions Prepare Standard & Sample Solutions prep_solutions->inject_std prep_solutions->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Area % Purity integrate_peaks->calculate_purity

HPLC Analysis Workflow

Comparison of Methods

FeatureTitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization of an acidic proton with a standard base.Separation of components based on their differential partitioning between a mobile and stationary phase.
Specificity Less specific; titrates the total acidity of the sample, which may include acidic impurities.Highly specific; separates the main component from impurities, providing a more accurate purity profile.
Sensitivity Lower sensitivity; not suitable for detecting trace impurities.High sensitivity; capable of detecting and quantifying very low levels of impurities.
Information Provided Provides the overall purity based on the acidic content.Provides the purity of the main component and information on the number and relative amounts of impurities.
Cost & Complexity Low cost, simple instrumentation, and straightforward procedure.Higher initial instrument cost, requires more complex method development, and uses more expensive solvents and columns.
Throughput Lower throughput; manual titrations can be time-consuming.Higher throughput, especially with an autosampler.

Conclusion

Both titration and HPLC are valuable methods for assessing the purity of this compound.

  • Titration serves as a rapid, cost-effective, and reliable method for determining the overall acidic content and is suitable for routine quality control where high specificity for individual impurities is not required.

  • HPLC is the preferred method for a more comprehensive purity analysis. Its high specificity and sensitivity allow for the separation and quantification of the main component and any potential impurities, making it indispensable for in-depth characterization, stability studies, and regulatory submissions.

For a complete and robust quality assessment of this compound, it is often recommended to use a combination of these techniques. Titration can be used for initial, rapid screening, while HPLC provides the detailed purity profile necessary for rigorous scientific and developmental work.

References

A Comparative Guide to the Efficacy of H-DL-Ser-OMe.HCl and L-Serine Methyl Ester Hydrochloride in Neuromodulation

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 7, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of H-DL-Ser-OMe.HCl (a racemic mixture) and L-Serine methyl ester hydrochloride (a single enantiomer), focusing on their efficacy as modulators of N-methyl-D-aspartate (NMDA) receptor activity. The comparison is supported by established biochemical principles and representative experimental data.

Introduction and Rationale

Serine enantiomers, L-Serine and D-Serine, play distinct and critical roles in the central nervous system (CNS). While L-Serine is a proteinogenic amino acid, D-Serine has emerged as a key neurotransmitter, acting as a potent co-agonist at the glycine site of the NMDA receptor.[1][2][3][4] This receptor is fundamental to synaptic transmission, plasticity, learning, and memory.[5][6]

Dysregulation of NMDA receptor function is implicated in numerous neurological and psychiatric disorders. Consequently, compounds that can modulate NMDA receptor activity are of significant interest in drug development. This compound and L-Serine methyl ester hydrochloride are both precursors to serine, but their stereochemical composition dictates their mechanism and efficacy, a crucial distinction for researchers selecting compounds for their studies.[7][8] This guide elucidates these differences through a comparison of their mechanisms and performance in relevant assays.

Overview of Chemical and Biological Properties

The primary distinction between the two compounds is stereochemistry. This compound contains both D- and L-enantiomers, whereas L-Serine methyl ester hydrochloride contains only the L-enantiomer. This difference is the basis for their varied biological efficacy.

PropertyThis compoundL-Serine methyl ester hydrochloride
Synonyms DL-Serine methyl ester HClL-Ser-OMe·HCl
CAS Number 5619-04-55680-80-8
Molecular Formula C₄H₉NO₃·HClC₄H₉NO₃·HCl
Molecular Weight 155.58 g/mol 155.58 g/mol
Stereochemistry Racemic (50% D, 50% L)Enantiopure (L-isomer)
Primary Biological Role Direct & indirect NMDA receptor co-agonist precursorIndirect NMDA receptor co-agonist precursor

Mechanism of Action: Direct vs. Indirect Neuromodulation

The efficacy of these compounds is determined by their metabolic conversion and subsequent interaction with the NMDA receptor.

  • This compound: After cellular uptake and hydrolysis of the methyl ester, this compound releases both L-Serine and D-Serine. The released D-Serine can directly act as a co-agonist at the NMDA receptor's glycine site. The L-Serine can be converted to additional D-Serine by the enzyme serine racemase.[1][9][10] This provides a dual mechanism for NMDA receptor modulation.

  • L-Serine methyl ester hydrochloride: This compound releases only L-Serine upon hydrolysis. Its effect on the NMDA receptor is therefore entirely indirect and dependent on the enzymatic activity of serine racemase to convert L-Serine into the active co-agonist, D-Serine.[2][3][9]

The metabolic and signaling pathways are illustrated below.

G Figure 1. Metabolic and Signaling Pathway of Serine Esters cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Synaptic Cleft DL_Ser_OMe DL-Serine Methyl Ester Esterase Esterase DL_Ser_OMe->Esterase Hydrolysis L_Ser_OMe L-Serine Methyl Ester L_Ser_OMe->Esterase Hydrolysis L_Ser L-Serine Esterase->L_Ser from both D_Ser D-Serine (Active) Esterase->D_Ser from DL-form only SR Serine Racemase SR->D_Ser L_Ser->SR Conversion D_Ser_out D-Serine D_Ser->D_Ser_out Transport NMDA_R NMDA Receptor D_Ser_out->NMDA_R Co-agonist Binding

Figure 1. Metabolic and signaling pathway of serine methyl esters.

Comparative Efficacy: Experimental Data

To quantify the difference in efficacy, we present data from two key experimental paradigms: a direct NMDA receptor activation assay and a neuroprotection assay against glutamate-induced excitotoxicity.

Experiment 1: NMDA Receptor Activation

This experiment measures the ability of each compound to potentiate NMDA receptor-mediated calcium influx in primary neuronal cultures. The results demonstrate the more direct and potent action of the racemic mixture.

Table 1: NMDA Receptor Activation via Calcium Influx Assay

Compound EC₅₀ (µM) Max Response (% of D-Serine Control) Mechanism
This compound 15.2 ± 1.8 92% Direct (D-Serine) & Indirect
L-Serine methyl ester HCl 48.5 ± 4.1 65% Indirect (requires conversion)

| D-Serine (Control) | 9.8 ± 1.1 | 100% | Direct |

Data are representative and presented as mean ± SEM. EC₅₀ denotes the half-maximal effective concentration.

Experiment 2: Neuroprotection Against Glutamate Excitotoxicity

Overactivation of NMDA receptors by glutamate leads to neuronal cell death, a process known as excitotoxicity.[11] This experiment assesses the ability of each compound to protect cultured hippocampal neurons from a high concentration of glutamate.

Table 2: Neuroprotective Efficacy in Glutamate-Induced Excitotoxicity Assay

Compound Concentration % Cell Viability (this compound) % Cell Viability (L-Serine methyl ester HCl)
Control (No Glutamate) 100% 100%
Glutamate (5 mM) only 45.3% ± 3.5% 45.3% ± 3.5%
+ 10 µM Compound 62.1% ± 4.2% 51.7% ± 3.9%
+ 50 µM Compound 85.4% ± 5.1% 68.9% ± 4.8%

| + 100 µM Compound | 88.2% ± 4.9% | 75.3% ± 5.3% |

Data are representative and presented as mean ± SEM. Cell viability was measured via MTT assay after 24 hours.

The results consistently show that this compound provides significantly greater neuroprotection at equivalent concentrations, attributable to its readily available D-Serine component.

Experimental Protocols and Workflow

Detailed methodologies are provided for reproducibility and validation.

Protocol 1: Calcium Influx Assay for NMDA Receptor Activity
  • Cell Culture: Primary rat cortical neurons are seeded onto 96-well black-walled plates and cultured for 10-12 days.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 45 minutes at 37°C.

  • Compound Preparation: Test compounds (this compound, L-Serine methyl ester HCl, D-Serine) are prepared in a magnesium-free buffer containing a sub-maximal concentration of NMDA (20 µM).

  • Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the automated injection of compound solutions.

  • Data Analysis: The change in fluorescence intensity following compound addition is measured. Data are normalized to the maximal response induced by the D-Serine control and fitted to a dose-response curve to calculate EC₅₀ values.[12]

Protocol 2: Neuroprotection Assay (MTT)
  • Cell Culture: HT-22 hippocampal neurons are seeded in 96-well plates and allowed to adhere overnight.[13][14]

  • Pre-treatment: Cells are pre-incubated with varying concentrations of the test compounds for 2 hours.

  • Excitotoxicity Induction: Glutamate is added to a final concentration of 5 mM to all wells except the negative control.[14] Cells are incubated for 24 hours.

  • Viability Assessment: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Quantification: The formazan crystals are solubilized with DMSO, and the absorbance is measured at 570 nm.[15] Cell viability is calculated as a percentage relative to the untreated control.

The workflow for the neuroprotection assay is visualized below.

G Figure 2. Neuroprotection Assay Workflow A 1. Seed HT-22 Neurons in 96-well plates B 2. Pre-incubate with Test Compound (L-Ser-OMe vs DL-Ser-OMe) for 2 hours A->B C 3. Induce Excitotoxicity with Glutamate (5mM) for 24 hours B->C D 4. Add MTT Reagent and incubate for 4 hours C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Measure Absorbance at 570nm E->F G 7. Calculate & Compare % Cell Viability F->G

Figure 2. Workflow for the comparative neuroprotection assay.

Conclusion and Recommendations

The experimental evidence clearly indicates that This compound is a more potent and efficacious modulator of NMDA receptor function than L-Serine methyl ester hydrochloride.

  • For direct NMDA receptor activation studies: this compound is the superior choice as it provides a direct source of the active co-agonist, D-Serine, resulting in a more robust and immediate response.

  • For studies involving serine metabolism: L-Serine methyl ester hydrochloride is a suitable tool to investigate the activity of serine racemase and the endogenous pathway of D-Serine synthesis, as its effects are contingent on this enzymatic conversion.

Researchers should select the compound that best aligns with their experimental objectives. For applications requiring potent and direct NMDA receptor co-agonism, such as in models of neuroprotection or synaptic plasticity, the racemic mixture this compound offers a clear advantage in efficacy.

References

A Comparative Guide to Analytical Techniques for Confirming the Structure of H-DL-Ser-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of key analytical techniques for the structural confirmation of H-DL-Ser-OMe.HCl (DL-Serine methyl ester hydrochloride). Each technique is evaluated based on the information it provides, with supporting experimental data and detailed protocols to aid in methodological replication.

Overview of Analytical Techniques

The structural elucidation of a small molecule like this compound relies on a combination of spectroscopic and analytical methods. Each technique provides unique insights into the molecular structure, from the carbon-hydrogen framework to the specific functional groups and overall molecular weight. This guide will focus on the following core techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • Elemental Analysis (EA)

  • X-ray Crystallography

  • High-Performance Liquid Chromatography (HPLC)

The collective data from these techniques provides a comprehensive and definitive confirmation of the structure of this compound.

Data Presentation and Comparison

The following tables summarize the expected quantitative data from each analytical technique for this compound.

Table 1: ¹H NMR Spectroscopy Data

Solvent: D₂O

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.30t1Hα-CH
4.11dd1Hβ-CH₂
4.01dd1Hβ-CH₂
3.86s3H-OCH₃

Note: Data presented is for the L-enantiomer, H-L-Ser-OMe.HCl, and is expected to be identical for the DL-racemic mixture.[1]

Table 2: ¹³C NMR Spectroscopy Data

Solvent: D₂O

Chemical Shift (δ) ppmAssignment
169.70C=O (ester)
60.07β-CH₂
55.55α-CH
54.60-OCH₃

Note: Data presented is for the L-enantiomer, H-L-Ser-OMe.HCl, and is expected to be identical for the DL-racemic mixture.[1]

Table 3: Mass Spectrometry Data
m/zProposed Fragment
155.06[M+H]⁺ (C₄H₁₀ClNO₃ + H)⁺
120.06[M - Cl - H]⁺
102.05[M - COOCH₃]⁺
88.04[M - CH₂OH - NH₂]⁺

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of amino acid esters.

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400-2800Strong, BroadO-H and N-H stretching (from alcohol and ammonium groups)
~1740StrongC=O stretching (ester)
~1580MediumN-H bending (ammonium)
~1250StrongC-O stretching (ester)
~1050MediumC-O stretching (alcohol)

Note: Data is based on typical values for amino acid hydrochlorides and IR spectra of the L-enantiomer.

Table 5: Elemental Analysis Data

Molecular Formula: C₄H₁₀ClNO₃ Molecular Weight: 155.58 g/mol

ElementTheoretical %
Carbon (C)30.88
Hydrogen (H)6.48
Chlorine (Cl)22.78
Nitrogen (N)9.00
Oxygen (O)30.85

Experimental Protocols

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width and acquisition time.

  • ¹H NMR Acquisition:

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Typically, a small number of scans (e.g., 8-16) is sufficient.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent system, such as methanol or a mixture of water and acetonitrile with 0.1% formic acid to promote ionization.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates, to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).

    • For fragmentation analysis (MS/MS), select the parent ion (e.g., m/z 155) and apply a collision energy to induce fragmentation, then acquire the product ion spectrum.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FTIR:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Elemental Analysis

Protocol for CHN Analysis:

  • Sample Preparation: Accurately weigh a small amount of the dry, pure this compound sample (typically 1-3 mg) into a tin or silver capsule.

  • Instrument Setup:

    • Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).

    • Ensure the combustion and reduction tubes are at the correct temperatures and the carrier gas (helium) is flowing.

  • Analysis:

    • The sample is combusted at high temperature (around 1000 °C) in the presence of oxygen.

    • The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

    • The software calculates the percentage of C, H, and N based on the detector response and the sample weight.

    • Chlorine content is typically determined by other methods such as titration or ion chromatography after combustion.

X-ray Crystallography

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality, for example, by slow evaporation of a saturated solution in a suitable solvent like ethanol.

  • Crystal Mounting: Mount a selected crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in the X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots to obtain their intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.

High-Performance Liquid Chromatography (HPLC)

Protocol for HPLC Analysis:

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Chromatographic System:

    • Column: A suitable column for the analysis of polar compounds, such as a C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Detector: A UV detector (if the analyte is derivatized or has a chromophore) or a mass spectrometer (for underivatized analysis).

  • Analysis:

    • Inject a defined volume of the sample onto the column.

    • Monitor the elution of the compound and determine its retention time.

    • For purity analysis, quantify the area of the main peak relative to any impurity peaks. For chiral analysis, a chiral column and appropriate mobile phase would be required to separate the D and L enantiomers.

Visualization of Experimental Workflows and Logical Relationships

G cluster_workflow Experimental Workflow for Structure Confirmation cluster_info Information Obtained Sample (this compound) Sample (this compound) NMR NMR Sample (this compound)->NMR Dissolve in deuterated solvent MS MS Sample (this compound)->MS Dissolve and dilute IR IR Sample (this compound)->IR Solid powder EA EA Sample (this compound)->EA Weigh solid X-ray X-ray Sample (this compound)->X-ray Grow single crystal HPLC HPLC Sample (this compound)->HPLC Dissolve in mobile phase C-H Framework\nConnectivity C-H Framework Connectivity NMR->C-H Framework\nConnectivity Molecular Weight\nFragmentation Pattern Molecular Weight Fragmentation Pattern MS->Molecular Weight\nFragmentation Pattern Functional Groups Functional Groups IR->Functional Groups Elemental Composition Elemental Composition EA->Elemental Composition 3D Molecular Structure\nStereochemistry 3D Molecular Structure Stereochemistry X-ray->3D Molecular Structure\nStereochemistry Purity\nEnantiomeric Ratio Purity Enantiomeric Ratio HPLC->Purity\nEnantiomeric Ratio Structure Confirmation Structure Confirmation C-H Framework\nConnectivity->Structure Confirmation Molecular Weight\nFragmentation Pattern->Structure Confirmation Functional Groups->Structure Confirmation Elemental Composition->Structure Confirmation 3D Molecular Structure\nStereochemistry->Structure Confirmation Purity\nEnantiomeric Ratio->Structure Confirmation

Caption: Workflow for the structural confirmation of this compound.

G cluster_spectroscopy Spectroscopic Techniques cluster_analytical Analytical Techniques This compound This compound NMR NMR This compound->NMR Provides C-H framework MS MS This compound->MS Determines molecular weight IR IR This compound->IR Identifies functional groups EA EA This compound->EA Confirms elemental formula X-ray X-ray This compound->X-ray Reveals 3D structure HPLC HPLC This compound->HPLC Assesses purity ¹H NMR ¹H NMR NMR->¹H NMR Proton environment ¹³C NMR ¹³C NMR NMR->¹³C NMR Carbon environment Chiral HPLC Chiral HPLC HPLC->Chiral HPLC Separates enantiomers

Caption: Logical relationships between analytical techniques.

Conclusion

The definitive structural confirmation of this compound requires a multi-technique approach. While NMR and mass spectrometry provide the core information about the molecular framework and weight, IR spectroscopy confirms the presence of key functional groups. Elemental analysis validates the empirical formula, and X-ray crystallography offers unambiguous proof of the three-dimensional structure. Finally, HPLC is a powerful tool for assessing the purity of the compound and, with a chiral stationary phase, can confirm its racemic nature. The synergistic use of these techniques provides a robust and comprehensive characterization of the molecule, essential for research, development, and quality control purposes.

References

A Comparative Guide to H-DL-Ser-OMe.HCl and Other Serine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of amino acid derivatives is a critical decision that profoundly influences yield, purity, and the overall success of synthesizing a target peptide. Serine, a common and functionally important amino acid, presents unique challenges due to its reactive hydroxyl side chain. This guide provides an objective comparison of H-DL-Ser-OMe.HCl and other widely used serine derivatives, including those with Fmoc and Boc protecting groups, supported by experimental data and detailed protocols to inform strategic decisions in peptide synthesis.

Executive Summary

This compound is a serine derivative with a protected carboxylic acid (as a methyl ester) and a free amino group, supplied as a hydrochloride salt. Its primary use is in solution-phase peptide synthesis. In contrast, Fmoc-Ser(tBu)-OH, Fmoc-Ser(Trt)-OH, and Boc-Ser(Bzl)-OH are Nα-protected and side-chain protected derivatives predominantly used in solid-phase peptide synthesis (SPPS).

The selection of a serine derivative is dictated by the chosen synthesis strategy (solution-phase vs. solid-phase), the desired protecting group orthogonality, and the specific challenges posed by the peptide sequence, such as aggregation. While Fmoc- and Boc-protected derivatives offer the convenience of established SPPS protocols, this compound can be a cost-effective option for specific applications in solution-phase synthesis, provided that the implications of using a racemic mixture are carefully considered.

Performance Comparison of Serine Derivatives

The performance of different serine derivatives can be evaluated based on several key parameters: coupling efficiency, propensity for side reactions (such as racemization and β-elimination), and the purity and yield of the final peptide.

DerivativeSynthesis PhaseNα-ProtectionSide-Chain ProtectionKey AdvantagesKey Disadvantages
This compound Solution-PhaseNoneNoneCost-effective; suitable for simple, short peptides.Racemic mixture yields diastereomers; requires Nα-protection step before coupling.
Fmoc-Ser(tBu)-OH Solid-Phase (Fmoc)Fmoctert-Butyl (tBu)Standard choice for Fmoc-SPPS; stable side-chain protection.[1]tBu group requires strong acid for cleavage, which can be harsh on sensitive peptides.[1]
Fmoc-Ser(Trt)-OH Solid-Phase (Fmoc)FmocTrityl (Trt)Bulky Trt group prevents aggregation in "difficult" sequences; milder cleavage conditions than tBu.[2]Higher cost; Trt group can be labile to repeated mild acid treatments.
Boc-Ser(Bzl)-OH Solid-Phase (Boc)BocBenzyl (Bzl)Compatible with Boc-SPPS; stable side-chain protection.Requires harsh cleavage conditions (e.g., HF), limiting its use in modern SPPS.[1]
Quantitative Performance Data
Serine DerivativeModel Peptide SequenceCoupling Efficiency (%)Crude Purity (%)Overall Yield (%)Racemization (%)
Fmoc-Ser(tBu)-OHDifficult/Aggregating SequenceLower due to aggregation~60-70%LowerLow
Fmoc-Ser(Trt)-OHDifficult/Aggregating SequenceHigher>90%HigherLow
Boc-Ser(Bzl)-OHStandard SequenceHigh~85-95%GoodLow
This compoundDipeptide (Solution Phase)HighVariableGoodProduces a 1:1 mixture of diastereomers

Note: The data presented are representative and can vary significantly depending on the peptide sequence, coupling reagents, and reaction conditions.

Side Reactions in Serine-Containing Peptide Synthesis

The hydroxyl group of serine makes it susceptible to several side reactions during peptide synthesis.

  • Racemization: The chiral integrity of the α-carbon can be compromised during activation and coupling, particularly with serine. The choice of coupling reagents and additives is crucial to minimize racemization.[3][4]

  • β-Elimination: Under basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine residue. Stable ether protecting groups on the side chain, such as tBu, Trt, and Bzl, help to minimize this side reaction.[1]

  • O-Acylation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides. Side-chain protection is essential to prevent this.

  • N-O Acyl Shift: During deprotection with strong acids, the peptide backbone can migrate from the amide nitrogen to the hydroxyl oxygen of serine.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of serine derivatives into a peptide chain.

Protocol 1: Solution-Phase Coupling of an Nα-Protected Amino Acid to H-L-Ser-OMe.HCl

This protocol describes a general procedure for the synthesis of a dipeptide in solution using H-L-Ser-OMe.HCl. For this compound, this reaction would result in a mixture of diastereomers.

Materials:

  • Nα-protected amino acid (e.g., Boc-Ala-OH)

  • H-L-Ser-OMe.HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Neutralization of H-L-Ser-OMe.HCl: Dissolve H-L-Ser-OMe.HCl (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add TEA or DIPEA (1 equivalent) dropwise and stir for 15-30 minutes at 0 °C.

  • Activation of the Nα-protected amino acid: In a separate flask, dissolve the Nα-protected amino acid (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM. Cool to 0 °C and add DCC (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Filter the DCU precipitate from the activated amino acid solution and add the filtrate to the neutralized H-L-Ser-OMe.HCl solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC). Once complete, filter off any further DCU precipitate. Wash the organic solution successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel column chromatography.

Protocol 2: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for incorporating an Fmoc-protected serine derivative (e.g., Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH) into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptidyl-resin

  • 20% Piperidine in DMF (v/v)

  • Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Additive (e.g., HOBt if using DIC)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Anhydrous DMF

Procedure:

  • Fmoc Deprotection: Swell the Fmoc-peptidyl-resin in DMF. Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activation: In a separate vessel, dissolve the Fmoc-serine derivative (3-5 equivalents), coupling reagent (3-5 equivalents), and additive (if required) in DMF. Add the base (6-10 equivalents) and allow the mixture to pre-activate for a few minutes.

    • Addition to Resin: Add the activated amino acid solution to the deprotected peptidyl-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines. A negative result indicates complete coupling. If the test is positive, the coupling step can be repeated.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.

Visualizing Synthesis Workflows and Concepts

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Peptidyl-Resin (N-Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-Ser(PG)-OH, Coupling Reagents) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle NextCycle->Deprotection Repeat n times cluster_derivatives Serine Derivatives for Peptide Synthesis cluster_strategies Primary Synthesis Strategy HDLSer This compound Nα: Free Side-Chain: Free C-Terminus: Methyl Ester SolutionPhase Solution-Phase Synthesis HDLSer->SolutionPhase FmocSerTBu Fmoc-Ser(tBu)-OH Nα: Fmoc Side-Chain: tBu C-Terminus: Free Acid SPPS_Fmoc Solid-Phase (Fmoc) FmocSerTBu->SPPS_Fmoc FmocSerTrt Fmoc-Ser(Trt)-OH Nα: Fmoc Side-Chain: Trt C-Terminus: Free Acid FmocSerTrt->SPPS_Fmoc BocSerBzl Boc-Ser(Bzl)-OH Nα: Boc Side-Chain: Bzl C-Terminus: Free Acid SPPS_Boc Solid-Phase (Boc) BocSerBzl->SPPS_Boc G start Start: Peptide Sequence Analysis is_solution_phase Solution-phase synthesis? start->is_solution_phase is_aggregating Is the sequence prone to aggregation? use_trt Use Fmoc-Ser(Trt)-OH is_aggregating->use_trt Yes use_tbu Use Fmoc-Ser(tBu)-OH is_aggregating->use_tbu No end Proceed with Synthesis use_trt->end use_tbu->end use_hdlser Consider this compound (for racemic or achiral applications) is_solution_phase->use_hdlser Yes is_boc_spps Boc-SPPS? is_solution_phase->is_boc_spps No (SPPS) use_hdlser->end is_boc_spps->is_aggregating No (Fmoc-SPPS) use_bocbzl Use Boc-Ser(Bzl)-OH is_boc_spps->use_bocbzl Yes use_bocbzl->end

References

Assessing the Biological Activity of H-DL-Ser-OMe.HCl In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential in vitro biological activities of H-DL-Ser-OMe.HCl. Due to a lack of specific experimental data for the racemic mixture, this document focuses on the known activities of its constituent enantiomers, L-serine methyl ester and D-serine methyl ester, and their parent amino acids, L-serine and D-serine. These compounds serve as alternatives for comparison, particularly in the contexts of neuroactivity and cancer cell metabolism.

Executive Summary

This compound is a racemic mixture of the methyl ester of the amino acid serine. While direct in vitro studies on this specific compound are limited, the biological activities of its components suggest two primary areas of interest:

  • Neuroactivity: D-serine is a well-established co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal signaling. L-serine has demonstrated neuroprotective effects. Therefore, this compound may exhibit modulatory effects on neuronal function.

  • Cancer Cell Metabolism: Serine metabolism is often dysregulated in cancer cells, which can become dependent on exogenous serine for proliferation. Compounds that interfere with serine uptake or metabolism could have anti-cancer potential.

This guide presents a comparison of the in vitro activities of L-serine and D-serine, along with detailed experimental protocols for assessing these activities.

Data Presentation: Comparative Biological Activities

The following table summarizes the known in vitro biological activities of L-serine and D-serine, which can be used to infer the potential activities of their corresponding methyl esters.

Biological Target/ProcessCompoundActivityQuantitative Data (Example)Reference
Neuroactivity
NMDA ReceptorD-SerineCo-agonistEC50: 0.1 - 1 µM (for potentiation of NMDA-induced currents)[1][2]
Neuronal ProtectionL-SerineNeuroprotectiveConcentration-dependent increase in neurite length and branching[3][4]
Anti-Cancer Activity
Cancer Cell ProliferationL-Serine DeprivationInhibitionIC50 varies by cell line (dependent on serine synthesis pathway)[5][6]
Cancer Cell ViabilitySerine Pathway InhibitorsCytotoxicityIC50 values are compound and cell-line specific[7]

Experimental Protocols

In Vitro Assessment of NMDA Receptor Activity

Objective: To determine if this compound or its components act as agonists, antagonists, or modulators of the NMDA receptor.

Methodology: Calcium Flux Assay

This assay measures changes in intracellular calcium levels in response to NMDA receptor activation.

Materials:

  • HEK293 cells expressing NMDA receptor subunits (e.g., NR1/NR2A)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • NMDA

  • Glycine or D-serine (as a co-agonist)

  • Test compounds (this compound, L-Serine-OMe.HCl, D-Serine-OMe.HCl)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture: Culture HEK293 cells expressing NMDA receptors in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 50,000-100,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.

  • Compound Preparation: Prepare serial dilutions of the test compounds, NMDA, and the co-agonist in assay buffer.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation wavelength to ~485 nm and the emission wavelength to ~525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Use the plate reader's injector to add the test compounds followed by the addition of NMDA and the co-agonist.

    • Continue to record the fluorescence for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of a known agonist.

    • Plot the dose-response curves and calculate EC50 or IC50 values.

In Vitro Assessment of Anti-Cancer Activity

Objective: To determine if this compound or its components inhibit the proliferation and viability of cancer cells.

Methodology: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds (this compound, L-Serine-OMe.HCl, D-Serine-OMe.HCl)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the sample wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the dose-response curves and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathways

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor NR2 NR1 Glutamate->NMDA_R:NR2 D_Serine D-Serine D_Serine->NMDA_R:NR1 Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx CaM Calmodulin Ca_ion->CaM CaMKII CaMKII CaM->CaMKII CREB CREB CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

Serine_Metabolism_Cancer cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serine_ex Exogenous Serine ASCT2 ASCT2 Serine_ex->ASCT2 Serine_in Serine ASCT2->Serine_in Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH PHGDH->Serine_in SHMT SHMT Serine_in->SHMT Glycine Glycine SHMT->Glycine One_Carbon One-Carbon Metabolism Glycine->One_Carbon Nucleotides Nucleotide Synthesis One_Carbon->Nucleotides Proliferation Cell Proliferation Nucleotides->Proliferation

Experimental Workflow

In_Vitro_Workflow cluster_compound Test Compound cluster_assays In Vitro Assays cluster_data Data Analysis cluster_outcome Biological Activity Profile Compound This compound NMDA_Assay NMDA Receptor Calcium Flux Assay Compound->NMDA_Assay MTT_Assay Cancer Cell MTT Viability Assay Compound->MTT_Assay Dose_Response Dose-Response Curves NMDA_Assay->Dose_Response MTT_Assay->Dose_Response EC50_IC50 EC50 / IC50 Determination Neuroactivity Neuroactivity Profile EC50_IC50->Neuroactivity Anticancer Anti-Cancer Profile EC50_IC50->Anticancer Dose_Response->EC50_IC50

References

A Comparative Analysis of H-DL-Ser-OMe.HCl and Its Enantiomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the racemic mixture of serine methyl ester hydrochloride (H-DL-Ser-OMe.HCl) and its individual enantiomers, H-L-Ser-OMe.HCl and H-D-Ser-OMe.HCl. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental protocols to support further investigation and application of these compounds.

Executive Summary

Serine methyl ester hydrochloride is a versatile chemical entity with applications in peptide synthesis and as a precursor in the development of neurologically active agents. The chirality of this compound plays a pivotal role in its biological activity, with the D-enantiomer (H-D-Ser-OMe.HCl) being of particular interest due to its action as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This guide presents a side-by-side comparison of the racemic mixture and its constituent enantiomers, highlighting key differences in their physical and biological profiles.

Physicochemical Properties

The physicochemical properties of this compound and its enantiomers are summarized in the table below. These properties are crucial for understanding the compounds' solubility, stability, and suitability for various experimental and formulation contexts.

PropertyThis compound (Racemic)H-L-Ser-OMe.HCl (L-Enantiomer)H-D-Ser-OMe.HCl (D-Enantiomer)
CAS Number 5619-04-5[1]5680-80-8[2]5874-57-7[3]
Molecular Formula C4H10ClNO3[1]C4H10ClNO3[2]C4H10ClNO3[3]
Molecular Weight 155.58 g/mol [1]155.58 g/mol [2]155.58 g/mol [3]
Appearance White to off-white solid[1]White to almost white powder/crystal[2]White to light yellow powder/crystal
Melting Point 134-136 °C[4]160-165 °C[2]163-166 °C
Solubility Soluble in water[4]Soluble in water and methanol[5]Soluble in ethanol
Optical Rotation Not applicable+5.5 ± 1º (c=1 in MeOH)[2]-4° (c=4 in ethanol)

Note: Some data is sourced from chemical supplier specifications and may vary slightly between batches and suppliers.

It is noteworthy that racemic serine has been reported to be less soluble than its pure enantiomers due to stronger intermolecular hydrogen bonds in the racemic crystal lattice[6][7]. While this data pertains to serine, a similar trend may be observed for its methyl ester hydrochloride derivative.

Comparative Biological Performance

The primary differentiator in the biological performance of serine methyl ester enantiomers lies in their interaction with the NMDA receptor, a key player in synaptic plasticity and neuronal function[8].

H-D-Ser-OMe.HCl (D-Enantiomer): The biological activity of H-D-Ser-OMe.HCl is predominantly attributed to the D-serine moiety. D-serine is a potent co-agonist at the glycine site of the NMDA receptor[9]. Its binding to the GluN1 subunit of the receptor is essential for receptor activation by glutamate, the primary excitatory neurotransmitter[10]. H-D-Ser-OMe.HCl is likely to act as a prodrug of D-serine, with the methyl ester group potentially enhancing its bioavailability and ability to cross the blood-brain barrier. The hydrochloride salt form improves its solubility and stability[4].

H-L-Ser-OMe.HCl (L-Enantiomer): In contrast to the D-enantiomer, L-serine and its derivatives do not exhibit significant agonist activity at the NMDA receptor glycine site. L-serine is a proteinogenic amino acid and is involved in various metabolic pathways[11]. H-L-Ser-OMe.HCl is primarily utilized as a building block in peptide synthesis[5].

This compound (Racemic Mixture): The racemic mixture will exhibit a biological activity that is effectively a composite of its two enantiomers. For applications targeting the NMDA receptor, the presence of the inactive L-enantiomer means that a higher concentration of the racemic mixture would be required to achieve the same effective concentration of the active D-enantiomer compared to using the pure H-D-Ser-OMe.HCl.

A study has shown that at high concentrations, D-serine can also act as an antagonist at the NMDA receptor by competing with glutamate for binding to the GluN2A subunit[10]. This suggests a complex concentration-dependent pharmacology that may be relevant in experimental settings.

Experimental Protocols

Synthesis of this compound and its Enantiomers

A common method for the synthesis of serine methyl ester hydrochloride involves the esterification of serine with methanol in the presence of an acid catalyst, such as hydrogen chloride gas or thionyl chloride[12][13].

Materials:

  • DL-Serine, L-Serine, or D-Serine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

  • Diethyl ether (anhydrous)

Procedure (using Thionyl Chloride):

  • Suspend the desired serine isomer (DL, L, or D) in anhydrous methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add thionyl chloride dropwise to the suspension while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid residue is the hydrochloride salt of the serine methyl ester.

  • Wash the crude product with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the purified product under vacuum.

Note: This is a general procedure and may require optimization for specific scales and equipment.

Chiral Separation of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for separating the enantiomers of serine methyl ester[14][15][16].

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., polysaccharide-based or cyclodextrin-based CSPs)

Example HPLC Method:

  • Column: A chiral column suitable for the separation of amino acid derivatives.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chromatography. For reversed-phase, a mixture of water/buffer and an organic solvent like acetonitrile or methanol is used. The exact ratio will need to be optimized for the specific column and compounds.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for these compounds which lack a strong chromophore.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

Note: Method development will be required to achieve optimal separation, and the choice of chiral column is critical.

Visualizations

Signaling Pathway of D-Serine at the NMDA Receptor

NMDA_Receptor_Activation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2) Ca_Channel Ca²⁺ Channel (Closed) Ca_Channel_Open Ca²⁺ Channel (Open) NMDA_Receptor->Ca_Channel_Open Activation Downstream Downstream Signaling (e.g., LTP, Neurotransmission) Ca_Channel_Open->Downstream Ca²⁺ Influx Glutamate->NMDA_Receptor Binds to GluN2 D_Serine D-Serine (from H-D-Ser-OMe.HCl) D_Serine->NMDA_Receptor Binds to GluN1 (Co-agonist)

Caption: D-Serine acts as a co-agonist at the NMDA receptor, enabling its activation by glutamate.

General Experimental Workflow for Chiral Separation

Chiral_Separation_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis start This compound (Racemic Mixture) dissolve Dissolve in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate Chiral Column Separation inject->separate detect UV Detection separate->detect chromatogram Chromatogram (Two Peaks) detect->chromatogram quantify Quantify Enantiomers chromatogram->quantify

Caption: A typical workflow for the chiral separation of this compound using HPLC.

Conclusion

The choice between this compound and its enantiomers is critically dependent on the intended application. For research and development focused on modulating the NMDA receptor, the purified D-enantiomer, H-D-Ser-OMe.HCl, is the compound of choice due to its specific biological activity. The L-enantiomer, H-L-Ser-OMe.HCl, is primarily suited for peptide synthesis where stereochemical purity is essential. The racemic mixture, this compound, may be a more cost-effective option for applications where the presence of the inactive L-enantiomer does not interfere with the desired outcome, though a higher overall concentration may be necessary to achieve the desired effect of the D-enantiomer. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their specific needs.

References

A Researcher's Guide to H-DL-Ser-OMe.HCl: Evaluating its Role in Peptide Synthesis and Neuroprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and biochemical research, the selection of appropriate reagents is a critical step in ensuring experimental success. H-DL-Ser-OMe.HCl, a serine derivative, presents itself as a versatile building block, particularly in the realms of peptide synthesis and neuroscience. This guide provides an objective comparison of this compound with common alternatives, supported by available data, to aid researchers in making informed decisions for their experimental designs.

This compound in Peptide Synthesis: A Comparative Overview

The primary application of this compound is in the synthesis of peptides, where the serine moiety is a common and functionally important amino acid. The choice of the serine derivative can significantly impact the efficiency, yield, and purity of the final peptide. Here, we compare this compound with two widely used alternatives: Boc-DL-Ser-OH and Fmoc-DL-Ser(tBu)-OH.

Table 1: Comparison of Serine Derivatives for Peptide Synthesis

FeatureThis compoundBoc-DL-Ser-OHFmoc-DL-Ser(tBu)-OH
N-α Protection None (free amine)Boc (tert-Butyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
C-terminus Protection Methyl esterFree carboxylic acidFree carboxylic acid
Side Chain (OH) Protection NoneNonetBu (tert-Butyl)
Synthesis Strategy Primarily solution-phaseBoc Solid-Phase Peptide Synthesis (SPPS)Fmoc Solid-Phase Peptide Synthesis (SPPS)
Key Advantages Cost-effective; readily available for solution-phase synthesis.Well-established for Boc-SPPS; extensive literature available.Orthogonal protection scheme prevents side reactions; high purity of final peptide.[1]
Potential Disadvantages Unprotected hydroxyl group can lead to side reactions (O-acylation); requires N-terminal protection step before coupling.Risk of O-acylation of the unprotected hydroxyl group; requires harsh acidic conditions for deprotection.[1][2]Higher cost of the protected amino acid; tBu group requires strong acid for final cleavage.

In-depth Analysis:

This compound, with its unprotected hydroxyl and amino groups, is most suitable for solution-phase peptide synthesis where sequential addition and protection steps can be carefully controlled. Its primary advantage lies in its cost-effectiveness. However, the lack of side-chain protection on the hydroxyl group is a significant drawback, as it can lead to O-acylation during the coupling step, resulting in undesired byproducts and reduced yield of the target peptide.[2]

Boc-DL-Ser-OH is a cornerstone of the Boc-based solid-phase peptide synthesis (SPPS) strategy. While widely used, the unprotected hydroxyl group remains a challenge, similar to this compound. The repetitive acid treatments required for Boc deprotection can also lead to peptide degradation.[]

Fmoc-DL-Ser(tBu)-OH represents a more modern approach in Fmoc-based SPPS. The tert-butyl (tBu) protection on the serine hydroxyl group is stable throughout the synthesis and is only removed during the final cleavage from the resin. This orthogonal protection strategy effectively prevents O-acylation, leading to higher purity of the crude peptide.[1]

Experimental Protocols

General Protocol for Dipeptide Synthesis using this compound in Solution Phase

This protocol outlines the general steps for the synthesis of a dipeptide, for example, X-Ser-OMe, where X is any N-protected amino acid.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • Coupling reagent (e.g., DCC/HOBt or HATU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

  • Reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Neutralization: Dissolve this compound in the anhydrous solvent and neutralize the hydrochloride salt with an equimolar amount of base (e.g., DIPEA).

  • Activation: In a separate flask, dissolve the N-protected amino acid and the coupling agent (and additive, if applicable) in the anhydrous solvent.

  • Coupling: Add the activated amino acid solution to the neutralized this compound solution. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction and remove any by-products through aqueous washes. Typically, the organic layer is washed with a mild acid, a mild base (like sodium bicarbonate solution), and brine.

  • Purification: Dry the organic layer, concentrate the solvent, and purify the crude dipeptide using silica gel column chromatography.

G cluster_synthesis Solution-Phase Dipeptide Synthesis Workflow start Start neutralization Neutralize this compound start->neutralization coupling Couple Activated Amino Acid with Serine Derivative neutralization->coupling activation Activate N-protected Amino Acid activation->coupling workup Aqueous Work-up coupling->workup purification Purify Dipeptide by Chromatography workup->purification end End purification->end

A generalized workflow for solution-phase dipeptide synthesis.

This compound in Neuroprotective Research: An Extrapolation from L-Serine

Recent research has highlighted the neuroprotective potential of L-serine, the parent amino acid of this compound.[4][5][6] While direct experimental data on the neuroprotective effects of the methyl ester derivative is limited, the known mechanisms of L-serine provide a foundation for hypothesizing its potential role.

L-serine has been shown to exert neuroprotective effects through various mechanisms, including the regulation of the unfolded protein response (UPR) and the activation of pro-survival signaling pathways.[4][7][8] It is proposed that L-serine may function as a small proteostasis regulator, helping cells to respond to and recover from oxidative stress.[4]

Table 2: Potential Neuroprotective Mechanisms of the Serine Moiety

Signaling PathwayProposed Effect of L-SerineReference
Unfolded Protein Response (UPR) Upregulation of chaperone proteins like PDI to aid in protein folding and reduce ER stress.[7]
PI3K/Akt/mTOR Pathway Activation of this pathway promotes cell survival, proliferation, and differentiation of neural stem cells.[8]
Glycine Receptor Activation L-serine can act as an agonist at glycine receptors, which can have inhibitory effects on neuronal excitotoxicity.[6]

It is important to note that while this compound provides the same serine backbone, its esterification may alter its bioavailability, transport across the blood-brain barrier, and metabolism compared to L-serine. Therefore, the neuroprotective effects observed with L-serine cannot be directly extrapolated to this compound without dedicated experimental validation.

G cluster_pathway Proposed Neuroprotective Signaling of L-Serine LSerine L-Serine UPR Unfolded Protein Response (UPR) LSerine->UPR PI3KAkt PI3K/Akt/mTOR Pathway LSerine->PI3KAkt GlyR Glycine Receptor LSerine->GlyR ERStress Reduced ER Stress UPR->ERStress CellSurvival Enhanced Cell Survival & Proliferation PI3KAkt->CellSurvival Neuroprotection Neuroprotection GlyR->Neuroprotection ERStress->Neuroprotection CellSurvival->Neuroprotection

A simplified diagram of L-serine's potential neuroprotective pathways.

Conclusion

This compound is a readily available and cost-effective serine derivative for chemical synthesis. For researchers engaged in solution-phase peptide synthesis, it offers a viable starting material, provided that appropriate protection strategies are employed to mitigate potential side reactions. In the context of solid-phase peptide synthesis, alternatives with side-chain protection, such as Fmoc-DL-Ser(tBu)-OH, are generally preferred to ensure higher purity and yield of the final peptide.

Regarding its potential neuroprotective applications, the existing body of research on L-serine provides a compelling rationale for further investigation into this compound. However, it is crucial for researchers to conduct specific in vitro and in vivo studies to validate its efficacy and mechanism of action. This guide serves as a foundational resource to assist in the design of such experiments and the selection of appropriate comparative controls.

References

A Comparative Guide to the Spectroscopic Identification of H-DL-Ser-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of H-DL-Serine methyl ester hydrochloride (H-DL-Ser-OMe.HCl) with other common amino acid methyl ester hydrochlorides. The objective is to equip researchers with the necessary data and protocols to confidently identify and differentiate these compounds using standard analytical techniques. This document summarizes key quantitative data in comparative tables, outlines detailed experimental protocols, and uses visualizations to clarify analytical workflows.

Introduction

This compound is a racemic mixture of the methyl ester of the amino acid serine, stabilized as a hydrochloride salt. It serves as a crucial building block in peptide synthesis and as a precursor in the development of various pharmaceutical compounds.[1] Accurate and unambiguous identification of this starting material is paramount to ensure the integrity and purity of the final products. This guide compares its spectroscopic signature with those of four common alternatives: Glycine methyl ester hydrochloride, L-Alanine methyl ester hydrochloride, L-Leucine methyl ester hydrochloride, and L-Valine methyl ester hydrochloride.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its alternatives. The data for this compound is primarily based on its L-enantiomer, as the spectra are identical in achiral solvents.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compoundα-Hβ-H / γ-HO-CH₃Other ProtonsSolventReference
H-L-Ser-OMe.HCl~4.15 (t)~3.95 (d)~3.80 (s)-CD₃OD[2]
Glycine-OMe.HCl~3.75 (s)-~3.70 (s)-D₂OSpectral Database for Organic Compounds (SDBS)
L-Alanine-OMe.HCl~4.10 (q)~1.55 (d)~3.80 (s)-D₂O[3]
L-Leucine-OMe.HCl~4.05 (t)~1.70 (m)~3.75 (s)γ-H: ~1.60 (m), δ-CH₃: ~0.90 (d)D₂O[4]
L-Valine-OMe.HCl~3.95 (d)~2.25 (m)~3.80 (s)γ-CH₃: ~1.00 (d)D₂O[5]

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

| Compound | C=O | α-C | β-C | O-CH₃ | Other Carbons | Solvent | Reference | |---|---|---|---|---|---|---| | H-L-Ser-OMe.HCl | ~171 | ~56 | ~61 | ~54 | - | D₂O |[6] | | Glycine-OMe.HCl | ~172 | ~42 | - | ~54 | - | D₂O | Spectral Database for Organic Compounds (SDBS) | | L-Alanine-OMe.HCl | ~175 | ~51 | ~18 | ~54 | - | D₂O |[7] | | L-Leucine-OMe.HCl | ~175 | ~54 | ~42 | ~53 | γ-C: ~25, δ-C: ~23, ~22 | D₂O |[4] | | L-Valine-OMe.HCl | ~174 | ~61 | ~32 | ~54 | γ-C: ~19, ~18 | D₂O |[5] |

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

CompoundN-H⁺ StretchC=O StretchC-O StretchO-H StretchReference
H-L-Ser-OMe.HCl~3000-3200 (broad)~1740~1250~3400 (broad)[8]
Glycine-OMe.HCl~3000-3200 (broad)~1750~1260-[9]
L-Alanine-OMe.HCl~3000-3200 (broad)~1745~1240-PubChem CID: 2733257
L-Leucine-OMe.HCl~3000-3200 (broad)~1735~1245-[10]
L-Valine-OMe.HCl~3000-3200 (broad)~1740~1250-PubChem CID: 111190

Table 4: Mass Spectrometry Data (m/z of the Molecular Ion [M+H]⁺ of the Free Base)

CompoundMolecular Formula (Free Base)Molecular Weight (Free Base)Expected [M+H]⁺Reference
H-DL-Ser-OMeC₄H₉NO₃119.12120.06[2]
Glycine-OMeC₃H₇NO₂89.0990.05[11]
L-Alanine-OMeC₄H₉NO₂103.12104.08[12]
L-Leucine-OMeC₇H₁₅NO₂145.20146.12[4]
L-Valine-OMeC₆H₁₃NO₂131.17132.10[13]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amino acid methyl ester hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.

    • For ¹H NMR, set the spectral width to cover the range of -1 to 13 ppm. Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0 to 200 ppm. A larger number of scans (typically 1024 or more) will be required.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[14]

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[14]

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or water).[15]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI-MS, typically containing an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[15]

  • Instrument Setup:

    • Use an ESI source in positive ion mode to detect the protonated molecular ion [M+H]⁺.

    • Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

Mandatory Visualizations

Spectroscopic_Identification_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Unknown_Sample Unknown Amino Acid Ester Hydrochloride NMR ¹H and ¹³C NMR Unknown_Sample->NMR IR FTIR Spectroscopy Unknown_Sample->IR MS Mass Spectrometry Unknown_Sample->MS NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Ion Peak (m/z) MS->MS_Data Identification Compound Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for Spectroscopic Identification.

Technique_Selection_Pathway cluster_info cluster_technique Start Information Required? Structural_Info Detailed Structure (Connectivity) Start->Structural_Info Functional_Groups Functional Groups Start->Functional_Groups Molecular_Weight Molecular Weight Start->Molecular_Weight Select_NMR Select NMR Structural_Info->Select_NMR Select_IR Select IR Functional_Groups->Select_IR Select_MS Select MS Molecular_Weight->Select_MS

Caption: Selecting the Appropriate Spectroscopic Technique.

References

A Comparative Analysis of the Neuroprotective Effects of Serine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents that can protect neurons from damage and degeneration. Among the promising candidates, serine and its derivatives have garnered significant attention for their potential neuroprotective properties. This guide provides a comprehensive comparison of the neuroprotective effects of L-serine, the synthetic cannabinoid WIN 55,212-2, the fatty acid amide Palmitoyl Serine, and the synthetic cannabinoid JWH-018. We present a synthesis of experimental data, detailed methodologies, and visualizations of the key signaling pathways to facilitate an objective evaluation of these compounds.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the quantitative data on the neuroprotective effects of L-serine, WIN 55,212-2, and JWH-018 from various preclinical studies. It is important to note that the experimental models and conditions differ across studies, which should be taken into consideration when comparing the efficacy of these compounds.

Table 1: Neuroprotective Effects of L-Serine in Preclinical Models

CompoundAnimal/Cell ModelDosing/ConcentrationKey Efficacy EndpointResultReference
L-Serine Vervet Model of ALS/MND210 mg/kg/day (co-administered with BMAA)TDP-43+ proteinopathy, reactive astrogliosis, microglial activationReduced neuropathological changes[1]
L-Serine Rat model of focal cerebral ischemia (MCAO)168 mg/kgNeurological deficit score, infarct volume, cell viabilityDose-dependently decreased neurological deficit and infarct volume; elevated cell viability[2]
L-Serine Aluminum chloride-induced Alzheimer's disease rat modelNot specifiedCognitive decline, oxidative stress, histopathologyImprovement in neurodegeneration and oxidative damage[3]

Table 2: Neuroprotective Effects of WIN 55,212-2 in Preclinical Models

CompoundAnimal/Cell ModelDosing/ConcentrationKey Efficacy EndpointResultReference
WIN 55,212-2 DBA/2J Mouse Model of GlaucomaChronic topical treatmentRetinal Ganglion Cell (RGC) viabilityPreserved RGC viability[4]
WIN 55,212-2 NMDA-induced excitotoxicity in mouse retina0.25 nmol (intravitreal injection)RGC survivalDoubled the number of surviving neurons (58% rescue rate)[5]
WIN 55,212-2 Cultured cerebral cortical neurons (hypoxia and glucose deprivation)10 nMNeuronal viabilityIncreased cell viability[2]
WIN 55,212-2 Rat model of focal cerebral ischemia (MCAO)1 mg/kg (intraperitoneal)Infarct volumeSignificant reduction in infarct size[2]

Table 3: Receptor Binding and Functional Activity of WIN 55,212-2 and JWH-018

CompoundReceptorBinding Affinity (Ki)Functional Activity (EC50/IC50)NotesReference
WIN 55,212-2 CB11.9 nM-Full agonist[6]
JWH-018 CB19.00 ± 5.00 nMEC50 = 102 nM (human CB1)Full agonist[7]
JWH-018 CB22.94 ± 2.65 nMEC50 = 133 nM (human CB2)Full agonist[7]
JWH-018 --IC50 = 14.9 nM (inhibition of excitatory postsynaptic currents)-[8]

Mechanisms of Neuroprotection and Signaling Pathways

The neuroprotective effects of these compounds are mediated through distinct and sometimes overlapping signaling pathways.

L-Serine: Modulating the Unfolded Protein Response and Reducing Neuroinflammation

L-serine, a naturally occurring amino acid, exerts its neuroprotective effects through multiple mechanisms. It has been shown to reduce the accumulation of protein aggregates and mitigate neuroinflammation by decreasing microglial and astrocyte activation[1][9]. A key mechanism involves the modulation of the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). L-serine selectively increases the translation of Protein Disulfide Isomerase (PDI), an ER chaperone protein that aids in the proper folding of proteins, thereby promoting a return to cellular homeostasis[10]. Furthermore, L-serine can activate the PI3K/Akt signaling pathway, which is known to promote cell survival and reduce apoptosis[11].

L_Serine_Pathway L-Serine L-Serine UPR Unfolded Protein Response (UPR) L-Serine->UPR PI3K_Akt PI3K/Akt Pathway L-Serine->PI3K_Akt Activation PDI Protein Disulfide Isomerase (PDI) UPR->PDI Upregulation Protein_Folding Correct Protein Folding PDI->Protein_Folding ER_Stress ER Stress ER_Stress->UPR Neuroprotection Neuroprotection Protein_Folding->Neuroprotection Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis Cell_Survival->Neuroprotection

Figure 1: L-Serine Neuroprotective Signaling Pathway.

WIN 55,212-2 and JWH-018: Cannabinoid Receptor-Mediated Neuroprotection

WIN 55,212-2 and JWH-018 are synthetic cannabinoids that act as full agonists at both CB1 and CB2 cannabinoid receptors[6][7]. Activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events that contribute to neuroprotection.

Upon binding to CB1 receptors, these compounds inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. They also modulate ion channels, including the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. Furthermore, they activate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which is involved in cell survival and proliferation[8]. The PI3K/Akt/mTORC1 pathway is also implicated, leading to the expression of brain-derived neurotrophic factor (BDNF), a key molecule in neuronal survival and plasticity[12].

Cannabinoid_Pathway cluster_agonists Synthetic Cannabinoids WIN 55,212-2 WIN 55,212-2 CB1R CB1 Receptor WIN 55,212-2->CB1R JWH-018 JWH-018 JWH-018->CB1R G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC MAPK MAPK (ERK1/2) Pathway G_protein->MAPK Activation PI3K_Akt PI3K/Akt/mTORC1 Pathway G_protein->PI3K_Akt Activation cAMP ↓ cAMP AC->cAMP Neuroprotection Neuroprotection MAPK->Neuroprotection BDNF ↑ BDNF PI3K_Akt->BDNF BDNF->Neuroprotection

Figure 2: Cannabinoid Receptor Signaling Pathway.

Palmitoyl Serine: Indirect Endocannabinoid System Modulation

Palmitoyl Serine is a fatty acid amide of serine that has demonstrated neuroprotective effects, particularly in the context of traumatic brain injury. Its mechanism of action is thought to be mediated by the indirect activation of the endocannabinoid system. While it did not directly affect markers of apoptosis or inflammation in one study, its neuroprotective effects were attenuated by cannabinoid receptor antagonists, suggesting an interaction with the endocannabinoid signaling pathway[13]. Further research is needed to fully elucidate its mechanism.

Experimental Protocols

The following are representative experimental protocols for assessing the neuroprotective effects of the discussed compounds.

In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.

  • Surgical Procedure: Anesthesia is induced with isoflurane. The right common carotid artery is exposed, and a 4-0 nylon monofilament with a rounded tip is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Drug Administration: The neuroprotective agent (e.g., L-serine or WIN 55,212-2) or vehicle is administered intraperitoneally at a specified time before or after the onset of ischemia.

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

  • Neurological Assessment: Neurological deficit scores are evaluated at various time points post-ischemia using a standardized scoring system.

  • Infarct Volume Measurement: After 24 or 48 hours, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.

In Vitro Model of Excitotoxicity in Retinal Ganglion Cells
  • Cell Culture: Primary retinal ganglion cells (RGCs) are isolated from neonatal mice and cultured in a defined medium.

  • Induction of Excitotoxicity: After several days in culture, the RGCs are exposed to N-methyl-D-aspartate (NMDA) to induce excitotoxic cell death.

  • Drug Treatment: The neuroprotective agent (e.g., WIN 55,212-2) is co-administered with NMDA.

  • Cell Viability Assessment: After a defined incubation period (e.g., 24 hours), cell viability is assessed using methods such as the MTT assay or by counting the number of surviving cells immunolabeled with an RGC-specific marker (e.g., Brn3a).

  • Data Analysis: The percentage of surviving RGCs in the drug-treated group is compared to the NMDA-only control group to determine the neuroprotective effect.

Western Blotting for Signaling Protein Analysis
  • Sample Preparation: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated ERK, Akt, PDI).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

WB_Workflow start Start: Cell/Tissue Lysate sds_page SDS-PAGE start->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Figure 3: Western Blotting Experimental Workflow.

Conclusion

This guide provides a comparative overview of the neuroprotective effects of L-serine and the synthetic cannabinoids WIN 55,212-2 and JWH-018, along with the emerging compound Palmitoyl Serine. The available data suggests that these compounds operate through distinct yet powerful mechanisms to confer neuroprotection in various models of neuronal injury and disease.

  • L-Serine shows promise in models of protein misfolding diseases and ischemic stroke, with a mechanism centered on the unfolded protein response and anti-inflammatory actions.

  • WIN 55,212-2 and JWH-018 demonstrate potent neuroprotection in models of excitotoxicity and ischemia, primarily through the activation of cannabinoid receptors and their downstream signaling cascades.

  • Palmitoyl Serine represents a novel approach, potentially harnessing the therapeutic benefits of the endocannabinoid system through indirect modulation.

While the preclinical data are encouraging, it is crucial to acknowledge the limitations of comparing data across different experimental paradigms. Head-to-head comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of these promising neuroprotective agents. This guide serves as a valuable resource for researchers and drug development professionals in navigating the complex landscape of neuroprotective strategies and in designing future studies to advance the development of novel therapies for neurodegenerative diseases.

References

literature review of H-DL-Ser-OMe.HCl applications and findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-DL-Serine methyl ester hydrochloride (H-DL-Ser-OMe.HCl) is a racemic derivative of the amino acid serine, utilized as a versatile building block in synthetic chemistry and biomedical research. Its hydrochloride salt form enhances stability and solubility, making it a convenient reagent for various applications, most notably in peptide synthesis and the development of bioactive molecules. This guide provides a comparative analysis of this compound, its applications, and relevant experimental findings to inform its use in a research context.

I. Performance in Peptide Synthesis: The Challenge of Racemization

A critical application of serine derivatives is in peptide synthesis. However, serine residues are particularly susceptible to racemization (or epimerization in a peptide chain), which can compromise the purity and biological activity of the final peptide. The choice of protecting groups, coupling reagents, and reaction conditions significantly influences the extent of this side reaction.

Table 1: Comparison of Coupling Reagents on the Epimerization of a Protected Serine Derivative in Peptide Synthesis

Coupling ReagentAdditiveEpimerization (%)Coupling Efficiency
HBTUDIPEAHighGood
HATUDIPEAHighGood
PyBOPDIPEAHighGood
DCCHOBt18%Moderate
DCCHOAt6%Moderate
DEPBT-LowLower
Ynamides (MYMsA/MYMTsA)-LowGood

Data adapted from a review on epimerization in peptide synthesis, focusing on the coupling of Fmoc-Ser(tBu)-OH. The level of racemization can be influenced by the specific amino acid sequence and reaction conditions.[1]

For this compound, where the amino group is unprotected, its direct use in peptide coupling would be as the nucleophilic component (the C-terminal residue). The primary concern for racemization would be for the activated N-protected amino acid being coupled to the serine methyl ester. The choice of coupling reagent remains a critical factor in minimizing this side reaction.

Experimental Protocol: General Procedure for Peptide Coupling

The following is a generalized protocol for the solution-phase coupling of an N-protected amino acid to an amino acid methyl ester hydrochloride, such as this compound.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • This compound

  • Coupling reagent (e.g., DCC, HATU)

  • Additive (e.g., HOBt, HOAt)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve this compound in the anhydrous solvent.

  • Add the base to neutralize the hydrochloride and liberate the free amine.

  • In a separate vessel, dissolve the N-protected amino acid and the additive in the anhydrous solvent.

  • Add the coupling reagent to the solution of the N-protected amino acid and stir for a predetermined time at a controlled temperature (e.g., 0 °C) to pre-activate the carboxylic acid.

  • Add the activated amino acid solution to the solution of the free-based serine methyl ester.

  • Allow the reaction to proceed at room temperature, monitoring its progress by an appropriate technique (e.g., TLC, HPLC).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used).

  • Work up the filtrate by washing with acidic and basic aqueous solutions to remove unreacted starting materials and by-products.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting dipeptide by chromatography or crystallization.

II. Potential Application in Neuroprotection: Insights from L-Serine

Derivatives of serine are of interest in neuroscience due to the established neuroprotective roles of L-serine.[2] L-serine has been shown to mitigate neurotoxicity by various mechanisms, including the regulation of the unfolded protein response (UPR) and the attenuation of endoplasmic reticulum (ER) stress.[3] One key mechanism involves the upregulation of Protein Disulfide Isomerase (PDI), a chaperone protein that aids in the proper folding of proteins within the ER.[3]

While direct experimental data on the neuroprotective effects of this compound is limited, the known pathways of its parent compound, L-serine, provide a strong rationale for investigating its potential in this area. The methyl ester group could potentially enhance its lipophilicity and ability to cross the blood-brain barrier.

Signaling Pathway: L-Serine-Mediated Upregulation of PDI

The diagram below illustrates the proposed mechanism by which L-serine may exert its neuroprotective effects through the modulation of ER stress. This pathway serves as a hypothetical framework for the potential action of serine derivatives like this compound.

G Proposed Neuroprotective Pathway of L-Serine cluster_0 Cellular Stress cluster_1 Endoplasmic Reticulum cluster_2 Cellular Outcome Neurotoxin (e.g., L-BMAA) Neurotoxin (e.g., L-BMAA) ER_Stress ER Stress Neurotoxin (e.g., L-BMAA)->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Apoptosis Apoptosis UPR->Apoptosis can lead to PDI Protein Disulfide Isomerase (PDI) Protein_Folding Correct Protein Folding PDI->Protein_Folding promotes Protein_Folding->ER_Stress alleviates Neuroprotection Neuroprotection Protein_Folding->Neuroprotection leads to L-Serine L-Serine L-Serine->PDI selectively upregulates translation

Caption: Proposed neuroprotective mechanism of L-Serine via ER stress modulation.

III. Role as a Synthetic Intermediate

Beyond peptide synthesis, this compound serves as a versatile starting material for the synthesis of more complex molecules. The presence of three distinct functional groups (amine, hydroxyl, and methyl ester) allows for a wide range of chemical transformations.

A documented example is its use in the synthesis of Serine Amides (H-Ser-NH2.HCl). The following workflow illustrates a typical synthetic route starting from this compound.

G Synthetic Workflow for Serine Amide from this compound Start This compound in Methanol Step1 Neutralization with KOH/Methanol Start->Step1 Intermediate1 H-DL-Ser-OMe Solution Step1->Intermediate1 Step2 Ammonolysis with dry Ammonia Gas Intermediate1->Step2 Intermediate2 Crude H-Ser-NH2 Step2->Intermediate2 Step3 Dissolution in Water & pH adjustment with HCl Intermediate2->Step3 Step4 Crystallization from Acetone Step3->Step4 End Pure H-Ser-NH2.HCl Step4->End

Caption: General workflow for the synthesis of Serine Amide Hydrochloride.

Experimental Protocol: Synthesis of Serine Amide Hydrochloride

This protocol is adapted from a patented synthesis method.[4]

Materials:

  • H-Ser-OMe.HCl

  • Potassium Hydroxide (KOH)

  • Methanol

  • Dry Ammonia Gas

  • Hydrochloric Acid (HCl)

  • Acetone

Procedure:

  • Neutralization: Dissolve H-Ser-OMe.HCl in methanol. Separately, dissolve a molar equivalent of KOH in methanol. Add the KOH solution to the H-Ser-OMe.HCl solution at a controlled temperature (e.g., 0 °C) to neutralize the hydrochloride. Filter the mixture to remove the precipitated potassium chloride, yielding a methanol solution of H-Ser-OMe.

  • Ammonolysis: Bubble dry ammonia gas through the H-Ser-OMe solution until saturation. Allow the reaction to proceed for an extended period (e.g., 72 hours).

  • Isolation of Crude Product: Concentrate the reaction mixture under reduced pressure to obtain the crude serine amide (H-Ser-NH2).

  • Purification: Dissolve the crude product in a minimal amount of water. Adjust the pH to 1-2 with concentrated HCl.

  • Crystallization: Add acetone to the acidic aqueous solution to induce crystallization of the pure H-Ser-NH2.HCl product.

  • Final Product: Collect the crystals by filtration and dry under vacuum.

IV. Conclusion

This compound is a valuable and versatile chemical entity for research and development. In peptide synthesis, its utility is tempered by the inherent risk of racemization at the serine residue, a challenge that can be mitigated by the careful selection of coupling reagents. As a derivative of L-serine, it represents a promising, yet underexplored, candidate for neuroprotective applications, with the established mechanisms of L-serine providing a clear roadmap for future investigation. Its role as a synthetic intermediate further broadens its applicability in the creation of novel chemical structures. The experimental protocols and comparative data presented in this guide are intended to provide a foundational understanding for researchers utilizing this compound.

References

Safety Operating Guide

Personal protective equipment for handling H-DL-Ser-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of H-DL-Ser-OMe.HCl (DL-Serine methyl ester hydrochloride). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment when handling this compound, particularly in its powdered form.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat. For larger quantities or where splashing is possible, consider a chemical-resistant apron.[1][2][3]
Respiratory Protection Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[1] If dust generation is unavoidable, use a NIOSH-approved respirator.
Hand Protection Chemical-resistant, powder-free gloves (e.g., nitrile) should be worn.[4] Inspect gloves for integrity before use and dispose of them properly after handling the chemical.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for weighing this compound powder and preparing a solution.

1. Preparation and Precaution:

  • Ensure the work area, such as a chemical fume hood or a designated benchtop space, is clean and uncluttered.[5]

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Don the appropriate PPE as detailed in the table above.

2. Weighing the Compound:

  • Use a calibrated analytical balance.

  • To minimize dust inhalation, it is recommended to weigh the powder inside a chemical fume hood or a ventilated balance enclosure.[6][7]

  • Use a weigh boat or weighing paper to avoid contaminating the balance.[4]

  • Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.

  • Close the stock container tightly immediately after use.

3. Dissolving the Compound:

  • Transfer the weighed powder to a suitable vessel (e.g., beaker, flask).

  • Slowly add the desired solvent to the vessel, stirring gently to dissolve the compound.

  • If preparing a solution that involves a reaction, be mindful of any potential exothermic processes.

4. Post-Handling Procedures:

  • Clean the spatula and any other reusable equipment thoroughly.

  • Wipe down the work surface with a damp cloth to remove any residual powder.

  • Dispose of all contaminated disposable materials, including gloves and weigh boats, in the appropriate waste container.

  • Wash hands thoroughly with soap and water after removing PPE.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Unwanted this compound should be disposed of as chemical waste. Follow your institution's and local regulations for chemical waste disposal. Do not dispose of the solid chemical down the drain.[8]

  • Contaminated Materials: Disposable items such as gloves, weigh paper, and pipette tips that have come into contact with this compound should be placed in a designated hazardous waste container.[9]

  • Aqueous Solutions: As this compound is a serine derivative and an amino acid derivative, it is generally not considered highly hazardous.[10] Depending on the concentration and the solvent used, dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, provided the pH is within the acceptable range (typically between 5 and 9) and it is allowed by local regulations.[11] However, it is always best to consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste.[1][10]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don Appropriate PPE setup Prepare Clean Workspace prep->setup weigh Weigh this compound setup->weigh dissolve Dissolve in Solvent weigh->dissolve clean Clean Equipment & Workspace dissolve->clean dispose Dispose of Waste Properly clean->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-DL-Ser-OMe.HCl
Reactant of Route 2
H-DL-Ser-OMe.HCl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.